4-(2,2,2-Trifluoroacetyl)benzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,2,2-trifluoroacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHZKHMJVZRCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577718 | |
| Record name | 4-(Trifluoroacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23516-85-0 | |
| Record name | 4-(2,2,2-Trifluoroacetyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23516-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoroacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(2,2,2-Trifluoroacetyl)benzonitrile: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-(2,2,2-Trifluoroacetyl)benzonitrile. The information compiled herein is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug discovery.
Chemical Structure and Identification
This compound is an aromatic ketone derivative characterized by a benzonitrile scaffold substituted with a trifluoroacetyl group at the para position.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 23516-85-0[1] |
| Molecular Formula | C₉H₄F₃NO[2] |
| Molecular Weight | 201.13 g/mol |
| SMILES | N#Cc1ccc(cc1)C(=O)C(F)(F)F |
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound is limited in publicly available literature. The following table summarizes available information and estimated values based on related compounds.
| Property | Value | Source/Notes |
| Appearance | Solid (Typical) | Supplier Data |
| Melting Point | Data may vary, check literature | Supplier Data |
| Boiling Point | Data may vary, check literature | Supplier Data |
| Solubility in Water | Low solubility | Supplier Data |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane) | Supplier Data |
Spectral Data for Characterization
Detailed experimental spectra for this compound are not widely published. However, based on the chemical structure, the expected spectral characteristics are outlined below. These data are crucial for confirming the identity and purity of the compound after synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the para-substitution pattern, two doublets in the aromatic region (typically δ 7.0-8.5 ppm) are anticipated, each integrating to 2H. The electron-withdrawing nature of the trifluoroacetyl and cyano groups would shift these protons downfield.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the nitrile carbon (δ ~110-120 ppm), the ketone carbonyl carbon (δ ~180-200 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing substituents.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be in the typical range for a CF₃ group adjacent to a carbonyl, generally between -70 and -80 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum of this compound should exhibit characteristic absorption bands for its functional groups:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2260 | Medium |
| C=O (Ketone) | 1680 - 1715 | Strong |
| C-F (Trifluoromethyl) | 1100 - 1300 | Strong |
| Aromatic C-H | 3000 - 3100 | Medium |
| Aromatic C=C | 1400 - 1600 | Medium |
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (201.13). Common fragmentation patterns would involve the loss of neutral fragments such as CO, CF₃, and HCN. The primary fragments would be the result of cleavage at the bonds adjacent to the carbonyl group.
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A plausible and common method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[3][4] This would involve the reaction of benzonitrile with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Reaction:
Reduction of the Ketone to a Secondary Alcohol
The trifluoroacetyl group can be reduced to the corresponding secondary alcohol, 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile. [2] Reaction:
Detailed Methodology:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15-20 minutes.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully add water to quench the excess NaBH₄. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Potential Applications in Drug Discovery and Research
While specific biological activities of this compound are not well-documented, its structural motifs—the benzonitrile and the trifluoromethyl ketone—are present in various biologically active molecules.
-
Benzonitrile Moiety: Benzonitrile derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. [5]The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug design.
-
Trifluoromethyl Ketone Group: The trifluoromethyl group is a common substituent in pharmaceuticals that can enhance metabolic stability, binding affinity, and cell permeability. Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly proteases, by forming stable hemiacetal or hemiketal adducts with active site serine, cysteine, or threonine residues.
Given these features, this compound could be a valuable building block or a candidate for screening in various biological assays.
General Protocol for Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.
Detailed Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is currently sparse in the public domain, its synthesis and reactivity can be predicted based on well-established chemical principles. The presence of both a versatile benzonitrile moiety and a reactive trifluoromethyl ketone group makes it an attractive target for further investigation in the development of novel therapeutic agents and functional materials. This guide provides a foundational framework for researchers to begin their exploration of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular formula and weight of 4-(2,2,2-Trifluoroacetyl)benzonitrile
An In-Depth Technical Guide to 4-(2,2,2-Trifluoroacetyl)benzonitrile
Introduction
Benzonitrile derivatives are a versatile class of organic compounds that feature a cyano group attached to a benzene ring.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] The unique electronic properties and synthetic accessibility of the benzonitrile scaffold have facilitated the development of compounds with potent anticancer, antimicrobial, and antiviral activities.[1] this compound is a specific derivative that incorporates a trifluoroacetyl group, a feature known to modulate the parent molecule's physicochemical and biological properties. This guide provides a comprehensive overview of its chemical properties, representative synthetic protocols, and biological significance for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, including stoichiometric calculations and analytical characterization.
| Property | Value |
| Molecular Formula | C₉H₄F₃NO[3] |
| Molecular Weight | 199.13 g/mol [3][4] |
| CAS Number | 23516-85-0[3][4][5] |
| Appearance | Solid (Typical)[6] |
| Solubility in Water | Low solubility[6] |
| Organic Solvents | Soluble in common organic solvents[6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][6] |
Experimental Protocols
General Synthetic Workflow for Benzonitrile Derivatives
The synthesis of functionalized benzonitriles often involves multi-step reactions starting from commercially available materials. A common approach is the cyanation of an aryl halide or the oxidation of a corresponding benzylamine or aldehyde. The diagram below illustrates a generalized workflow for a synthetic process.
Caption: A generalized workflow for the multi-step synthesis of a functionalized benzonitrile derivative.
Methodology: MTT Assay for Cell Viability
To assess the biological activity of compounds like this compound, the MTT assay is a standard colorimetric method for evaluating cell viability.
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate the plate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Biological Activity and Signaling Pathways
Benzonitrile derivatives have shown significant potential as anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are crucial components of the cytoskeleton and are essential for forming the mitotic spindle during cell division.[1] Certain benzonitrile-containing compounds can bind to β-tubulin at the colchicine-binding site, disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase, which in turn triggers the intrinsic apoptotic pathway, culminating in programmed cell death in rapidly proliferating cancer cells.[1]
The signaling cascade initiated by the disruption of microtubule formation is depicted in the following diagram.
Caption: Signaling pathway of apoptosis induced by a tubulin-polymerization-inhibiting benzonitrile derivative.
Conclusion
This compound, as part of the broader class of benzonitrile derivatives, represents a compound of interest for further investigation in drug discovery and development. The benzonitrile scaffold is a privileged structure that has demonstrated a wide range of biological activities.[1] The methodologies and mechanistic insights provided in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds. The versatility in their synthesis and the ability to fine-tune their biological effects through structural modifications make them attractive candidates for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 23516-85-0|this compound|BLD Pharm [bldpharm.com]
- 4. 23516-85-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. ivychem.com [ivychem.com]
- 6. This compound Supplier & Manufacturer China | CAS 349-76-8 | Properties, Safety Data, Price & Application [nj-finechem.com]
Physical properties of 4-(2,2,2-Trifluoroacetyl)benzonitrile (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of 4-(2,2,2-Trifluoroacetyl)benzonitrile, a compound of interest in chemical synthesis and drug discovery. Due to its reactive trifluoroacetyl and nitrile functional groups, this molecule serves as a versatile building block for more complex chemical entities. This document summarizes its key physical characteristics and outlines standard experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. Below is a summary of the available data.
| Property | Value | Source(s) |
| Appearance | Typically a solid | [1] |
| Molecular Formula | C₉H₄F₃NO | N/A |
| Molecular Weight | 201.13 g/mol | [1] |
| Melting Point | Data may vary; requires verification from literature for specific batches. | [1] |
| Solubility in Water | Low solubility. | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents such as dichloromethane. | [1] |
Experimental Protocols
Precise determination of the physical properties of a compound like this compound is fundamental for its reliable use in research and development. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high-purity compound, whereas a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or an automated detection system.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for reaction setup, purification (e.g., crystallization and chromatography), and formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) are selected for the solubility tests.
-
Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of vials.
-
Solvent Addition and Observation: A measured volume of a selected solvent (e.g., 1 mL) is added to a vial. The mixture is agitated (e.g., by vortexing or stirring) for a set period at a controlled temperature. Visual observation is used to determine if the solid has completely dissolved.
-
Quantitative Analysis (Optional): For a more precise measurement, the saturated solution can be filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate can then be determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then typically expressed in units of g/L or mol/L.
Visualizations
To aid in the conceptualization of the processes involved in working with chemical compounds like this compound, the following diagrams illustrate a general experimental workflow.
Caption: General experimental workflow for the synthesis and purification of a chemical compound.
This guide serves as a foundational resource for professionals working with this compound. For specific applications, it is always recommended to consult peer-reviewed literature and material safety data sheets.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2,2,2-Trifluoroacetyl)benzonitrile. Due to the limited availability of direct experimental spectra in public databases, this guide offers predicted data based on the analysis of structurally similar compounds and established NMR principles. It also includes comprehensive, generalized experimental protocols for acquiring high-quality NMR data.
Chemical Structure
The chemical structure of this compound is presented below, with atoms numbered for clear correlation with the NMR spectral data.
Caption: Chemical structure of this compound with atom numbering.
Predicted 1H NMR Spectral Data
The predicted 1H NMR spectral data for this compound is summarized in the table below. The predictions are based on the analysis of substituent effects on the benzene ring. The electron-withdrawing nature of both the trifluoroacetyl and the cyano groups will deshield the aromatic protons, shifting them downfield.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 | 8.10 - 8.30 | Doublet (d) | ~ 8.5 | 2H |
| H-3, H-5 | 7.80 - 8.00 | Doublet (d) | ~ 8.5 | 2H |
Predicted 13C NMR Spectral Data
The predicted 13C NMR spectral data is presented below. The chemical shifts are estimated based on known data for benzonitrile and the expected electronic effects of the trifluoroacetyl group.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C-1 | 135 - 140 | Singlet (s) |
| C-2, C-6 | 130 - 135 | Singlet (s) |
| C-3, C-5 | 133 - 138 | Singlet (s) |
| C-4 | 115 - 120 | Singlet (s) |
| C≡N | 117 - 120 | Singlet (s) |
| C=O | 175 - 180 | Quartet (q) |
| CF3 | 115 - 120 | Quartet (q) |
Experimental Protocols
A general methodology for acquiring high-quality 1H and 13C NMR spectra is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[1]
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution to a clean, high-quality NMR tube to a height of about 4-5 cm.[1]
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. For most modern spectrometers, the residual solvent peak can be used as a secondary reference.
NMR Data Acquisition
The following is a generalized workflow for NMR data acquisition:
Caption: General workflow for NMR sample preparation and data acquisition.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
1H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range that covers all expected proton signals (e.g., -2 to 12 ppm).
13C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of 13C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A wide range to encompass all carbon signals (e.g., 0 to 220 ppm).
Data Processing
The acquired Free Induction Decay (FID) is processed using appropriate software. Standard processing steps include:
-
Fourier Transformation: To convert the time-domain data (FID) to frequency-domain data (the spectrum).
-
Phasing: To correct the phase of the spectral lines.
-
Baseline Correction: To ensure a flat baseline.
-
Integration: To determine the relative number of nuclei corresponding to each signal.
-
Referencing: To calibrate the chemical shift scale using the residual solvent peak or an internal standard.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a robust protocol for experimental data acquisition. Researchers are encouraged to use this information as a starting point for their own analytical work.
References
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 4-(2,2,2-Trifluoroacetyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide presents a comprehensive theoretical analysis based on the well-established characteristic infrared absorption frequencies of its constituent functional groups. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Infrared Spectrum Analysis
The infrared spectrum of this compound is dominated by the vibrational modes of its three key structural components: the trifluoroacetyl group (-COCF₃), the nitrile group (-C≡N), and the para-substituted benzene ring. The electron-withdrawing nature of both the trifluoroacetyl and nitrile groups significantly influences the electronic environment and, consequently, the vibrational frequencies of the aromatic ring.
Quantitative Data: Predicted IR Absorption Bands
The following table summarizes the expected characteristic infrared absorption bands for this compound. The predicted wavenumber ranges are derived from data for structurally similar compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1718 | Strong | C=O Stretch (Ketone) | Trifluoroacetyl |
| ~1600, ~1500 | Medium-Weak | C=C Stretch in-ring | Aromatic Ring |
| ~1350 | Strong | C-C Stretch | Aromatic-Ketone |
| ~1250 - 1150 | Very Strong | C-F Stretch (asymmetric & symmetric) | Trifluoroacetyl |
| ~840 | Strong | C-H Out-of-Plane Bend | p-Disubstituted Benzene |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
For obtaining a high-quality IR spectrum of a solid sample such as this compound, Attenuated Total Reflectance (ATR) is a highly effective and widely used technique that requires minimal sample preparation.[1][2][3]
Objective: To acquire the infrared spectrum of solid this compound in the range of 4000-400 cm⁻¹.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample of this compound (a few milligrams).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the computer are turned on and the software is running.
-
Perform any required instrument diagnostics or performance checks as recommended by the manufacturer.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, lower the ATR press to ensure consistent pressure.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Acquire the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary corrections, such as a baseline correction or an ATR correction if comparing to a transmission spectrum.
-
-
Cleaning:
-
Retract the press and carefully remove the sample powder from the crystal surface with a spatula.
-
Clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe to remove any sample residue.
-
Visualizations
Logical Workflow for IR Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and identification of the key functional groups in the infrared spectrum of this compound.
Caption: Logical workflow for IR spectral analysis.
This guide provides a foundational understanding of the key infrared spectroscopic features of this compound. For definitive structural confirmation, it is recommended to use this information in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry analysis of 4-(2,2,2-Trifluoroacetyl)benzonitrile. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents a predictive analysis based on the well-established principles of mass spectrometry and the known fragmentation patterns of related chemical structures, such as trifluoroacetylated compounds, ketones, and benzonitriles.[1][2][3][4] The methodologies and data presented herein are intended to serve as a foundational resource for researchers and scientists engaged in the analysis of this and structurally similar molecules.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₉H₄F₃NO.[5] Its structure incorporates a benzonitrile moiety and a trifluoroacetyl group, making it a subject of interest in various chemical and pharmaceutical research areas. The molecular weight of this compound is 199.13 g/mol .[5][6] Mass spectrometry is a critical analytical technique for the identification and quantification of such compounds.[7] This guide will focus on the expected behavior of this compound under common mass spectrometry conditions, particularly using Electron Ionization (EI).
Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragment ions of this compound upon electron ionization. The fragmentation is predicted based on the stability of the resulting ions and neutral losses, with α-cleavage being a predominant pathway for ketones.[3][4][8]
| m/z (predicted) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
| 199 | [C₉H₄F₃NO]⁺• | - | Molecular Ion (M⁺•) |
| 170 | [C₈H₄F₃O]⁺ | •CN | Loss of the cyano radical |
| 130 | [C₈H₄NO]⁺ | •CF₃ | α-cleavage, loss of the trifluoromethyl radical |
| 102 | [C₇H₄N]⁺ | •COCF₃ | α-cleavage, loss of the trifluoroacetyl radical |
| 69 | [CF₃]⁺ | C₈H₄NO• | Formation of the trifluoromethyl cation |
Predicted Fragmentation Pathway
Electron ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a unique fingerprint for a molecule.[7] For this compound, the primary fragmentation is expected to occur via α-cleavage at the carbonyl group, which is a common fragmentation pattern for ketones.[3][4][8] The diagram below illustrates the predicted fragmentation pathway.
Caption: Predicted Electron Ionization fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a template and may require optimization based on the specific instrumentation and analytical goals.
4.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.
-
Sample Extraction (if applicable): For analysis of the compound in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed. The final extract should be dissolved in a GC-compatible solvent.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
4.3. Data Analysis
-
Identification: The retention time and the mass spectrum of the analyte peak are compared with those of a reference standard. The fragmentation pattern should be consistent with the predicted pathway.
-
Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 130 or 102) against the concentration of the standard solutions. The concentration of the analyte in the sample is then determined from this calibration curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the GC-MS analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Considerations for Other Ionization Techniques
While this guide focuses on Electron Ionization, other techniques could be employed for the analysis of this compound.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used with liquid chromatography (LC-MS).[10] It would likely produce a prominent protonated molecule [M+H]⁺ at m/z 200 or adducts with solvent ions, with minimal fragmentation. This would be advantageous for accurate molecular weight determination. However, trifluoroacetic acid (TFA), a common mobile phase additive, can cause signal suppression in ESI.[10][11]
-
Chemical Ionization (CI): CI is another soft ionization technique that would result in less fragmentation than EI, yielding a strong protonated molecule peak and some characteristic adduct ions, which can aid in molecular weight confirmation.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using GC-MS with electron ionization. The predicted fragmentation pattern, dominated by α-cleavage, provides a structural fingerprint for identification. The provided experimental protocol and workflow offer a solid starting point for developing a robust analytical method. For applications requiring minimal fragmentation and precise molecular weight determination, LC-MS with electrospray ionization should be considered. Further empirical studies are necessary to validate these predictive models and fully characterize the mass spectrometric behavior of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. whitman.edu [whitman.edu]
- 5. 23516-85-0|this compound|BLD Pharm [bldpharm.com]
- 6. 23516-85-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. uni-saarland.de [uni-saarland.de]
- 10. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Trifluoroacetyl Group on a Benzonitrile Core: A Technical Guide to Reactivity and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine-containing functional groups into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. The trifluoroacetyl group (-COCF₃), in particular, is a potent electron-withdrawing moiety that can significantly influence the reactivity of a parent scaffold. When appended to a benzonitrile core, it is anticipated to create a unique chemical entity with distinct reactivity patterns, making it a potentially valuable, albeit under-documented, building block in drug discovery.
This technical guide provides a comprehensive analysis of the expected reactivity of the trifluoroacetyl group on a benzonitrile core. Due to the limited direct literature on this specific combination, this document extrapolates from the well-established chemistry of analogous compounds, including trifluoromethyl-substituted benzonitriles, other trifluoroacetylated aromatics, and benzonitriles bearing various electron-withdrawing groups. The guide covers key reaction classes, including nucleophilic aromatic substitution, reactions at the carbonyl and nitrile functionalities, and cycloaddition potential. Detailed experimental protocols from analogous systems are provided to serve as a practical starting point for researchers. All quantitative data are summarized in structured tables for clarity and comparative analysis.
Introduction: Electronic Properties and Predicted Reactivity
The trifluoroacetyl group is one of the most strongly deactivating, electron-withdrawing groups used in organic synthesis. Its influence stems from the combined inductive effect of the three fluorine atoms and the mesomeric (resonance) effect of the carbonyl group. When attached to a benzonitrile ring, another moiety with electron-withdrawing properties, the resulting molecule is expected to have a highly electron-deficient aromatic system.
Key Predicted Electronic Effects:
-
Aromatic Ring Deactivation: The trifluoroacetyl group will strongly deactivate the benzonitrile ring towards electrophilic aromatic substitution.
-
Enhanced Electrophilicity: The carbons of the aromatic ring, particularly those ortho and para to the trifluoroacetyl group, will be highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).
-
Acidity of Benzylic Protons: If alkyl substituents are present on the ring, the trifluoroacetyl group will increase the acidity of their benzylic protons.
-
Meta-Directing Nature: For any potential electrophilic substitution reactions, the trifluoroacetyl group will act as a meta-director.
The nitrile group (-CN) is also deactivating and meta-directing. The combined influence of both groups will render the aromatic core exceptionally resistant to electrophiles and primed for reactions with nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for the aromatic core of a trifluoroacetyl-substituted benzonitrile is expected to be nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of both the -COCF₃ and -CN groups stabilizes the negatively charged Meisenheimer complex intermediate, which is crucial for this reaction pathway. The reaction's feasibility and regiochemistry will depend on the substitution pattern and the presence of a suitable leaving group (typically a halide).
dot
Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Quantitative Data from Analogous Systems
Table 1: Nucleophilic Aromatic Substitution Yields on Pentafluorobenzonitrile (Analog System) [1]
| Nucleophile | Base | Solvent | Temp (°C) | Product Yield (%) |
|---|---|---|---|---|
| Phenothiazine | K₃PO₄ | MeCN | 60 | 92 |
| Phenothiazine | K₂CO₃ | DMF | 60 | 85 |
| Phenothiazine | Cs₂CO₃ | MeCN | 60 | 88 |
Data extracted from a study on polyfluoroarenes, where pentafluorobenzonitrile serves as an analog for a highly electron-deficient benzonitrile system.[1]
Experimental Protocol: SNAr with a Nitrogen Nucleophile (Analogous System)
This protocol is adapted from the reaction of phenothiazine with pentafluorobenzonitrile and serves as a representative starting point.[1]
-
Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted benzonitrile (1.0 eq), the nucleophile (e.g., phenothiazine, 2.0 eq), and the base (e.g., K₃PO₄, 4.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., acetonitrile, MeCN) to achieve a desired concentration (e.g., 0.1 M).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60 °C) and monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Reactivity of the Trifluoroacetyl Group
The carbonyl of the trifluoroacetyl group is highly electrophilic and susceptible to attack by nucleophiles. Key transformations include reduction to alcohols and conversion to hydrates or hemiacetals.
Reduction of the Carbonyl
The trifluoroacetyl ketone can be selectively reduced to the corresponding secondary alcohol using mild reducing agents. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) may also reduce the nitrile group.
Table 2: Conditions for Selective Reduction of Nitriles (Analogous Systems) [2]
| Substrate | Reducing Agent | Activator/Acid | Solvent | Outcome |
|---|---|---|---|---|
| 2-Nitrobenzonitrile | NaBH₄ | Trifluoroacetic Acid (TFA) | THF | Selective reduction of nitrile to amine |
| 2-Nitrobenzonitrile | NaBH₄ | Boron Trifluoride Etherate | THF | Selective reduction of nitrile to amine |
This table demonstrates the selective reduction of the nitrile group in the presence of another reducible group (nitro). A similar strategic approach would be required to selectively reduce the trifluoroacetyl carbonyl without affecting the nitrile.[2]
Experimental Protocol: Selective Nitrile Reduction with NaBH₄/TFA (Analogous System)
This protocol is adapted from a procedure for the selective reduction of a nitrile in the presence of a nitro group and illustrates conditions that could be explored for the trifluoroacetyl benzonitrile core.[2]
-
Setup: Dissolve the substituted benzonitrile (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Activation: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (1.1 eq) to activate the nitrile group.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of NaOH (e.g., 1 M) to adjust the pH.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Reactivity of the Nitrile Group
The nitrile group on the trifluoroacetyl benzonitrile core can undergo several characteristic transformations, including hydrolysis to a carboxylic acid and cycloaddition reactions.
Hydrolysis
The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat.
dot
Caption: Reaction pathway for the hydrolysis of a nitrile to a carboxylic acid.
[3+2] Cycloaddition Reactions
While the nitrile triple bond is generally unreactive in cycloadditions, its reactivity can be enhanced by the electron-withdrawing trifluoroacetyl group. It can potentially react with 1,3-dipoles like nitrilimines to form five-membered heterocycles, such as 1,2,4-triazoles. Computational studies on related systems suggest that the trifluoroacetyl group significantly influences the energetics of such cycloadditions.[3]
A study on the [3+2] cycloaddition of trifluoroacetonitrile (a related, but simpler, molecule) with nitrilimines showed that 5-trifluoromethyl-1,2,4-triazoles could be formed in good yields (39–98%).[4] This suggests that a trifluoroacetyl benzonitrile core could also participate in similar transformations.
Table 3: Yields for [3+2] Cycloaddition of Trifluoroacetonitrile with Nitrilimines (Analogous System) [4]
| Nitrilimine Substituent (Ar) | Yield of 1,2,4-Triazole (%) |
|---|---|
| Phenyl | 98 |
| 4-Methylphenyl | 95 |
| 4-Methoxyphenyl | 91 |
| 4-Chlorophenyl | 85 |
| 4-Nitrophenyl | 39 |
Data from the reaction of in situ generated nitrilimines with trifluoroacetonitrile (CF₃CN).[4]
Applications in Drug Discovery
The benzonitrile scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[5] The trifluoromethyl group (-CF₃), a close relative of the trifluoroacetyl group, is known to enhance properties like metabolic stability and membrane permeability.[6] By extension, the trifluoroacetyl benzonitrile core represents a valuable scaffold for several reasons:
-
Metabolic Stability: The strong C-F bonds and the electron-deficient nature of the ring can block sites of oxidative metabolism.
-
Lipophilicity: The trifluoroacetyl group can increase lipophilicity, which may improve cell permeability and target engagement.
-
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, providing a key interaction point with biological targets like enzyme active sites.
-
Bioisosterism: The nitrile group can act as a bioisostere for other functional groups.
Trifluoroacetyl-substituted quinolones have recently been investigated as antibacterial agents, demonstrating activity against resistant strains of S. aureus and E. coli.[7][8] This highlights the potential of the trifluoroacetyl group in designing novel bioactive compounds.
dot
References
- 1. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Electron-Withdrawing Effects of 4-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic methodologies related to 4-(2,2,2-Trifluoroacetyl)benzonitrile. This compound is of significant interest in medicinal chemistry and materials science due to the potent electron-withdrawing nature of the trifluoroacetyl group in concert with the cyano moiety. This guide consolidates available quantitative data, details relevant experimental protocols, and presents logical workflows and potential mechanisms of action through explanatory diagrams.
Introduction
This compound is a substituted aromatic compound featuring two powerful electron-withdrawing groups: a nitrile (-CN) and a trifluoroacetyl (-COCF₃) group, positioned para to each other. This substitution pattern results in a highly electron-deficient aromatic ring, significantly influencing the molecule's reactivity, electronic properties, and potential as a building block in the synthesis of novel compounds. Understanding the quantitative impact of these substituents is crucial for predicting reaction outcomes and designing molecules with specific electronic characteristics for applications in drug discovery and materials science.
Electron-Withdrawing Effects: A Quantitative Perspective
Table 1: Hammett Substituent Constants (σp) for Related Groups
| Substituent | Hammett Constant (σp) | Reference |
| -COCH₃ (Acetyl) | 0.502 | [1] |
| -CF₃ (Trifluoromethyl) | 0.54 | [1] |
| -CN (Cyano) | 0.66 | [1] |
The acetyl group is already significantly electron-withdrawing. The replacement of the methyl protons with highly electronegative fluorine atoms in the trifluoroacetyl group dramatically increases its inductive electron-withdrawing effect. Given that the σp for the trifluoromethyl group is 0.54, it is highly probable that the σp for the trifluoroacetyl group is substantially greater than 0.502 and likely exceeds that of the trifluoromethyl group itself, positioning it as one of the strongest electron-withdrawing groups.
Synthesis of this compound
A definitive, detailed experimental protocol for the synthesis of this compound was not found in the available search results. However, a plausible synthetic route can be devised based on established organic chemistry principles and synthetic methods for analogous compounds. A potential two-step synthesis starting from 4-bromobenzonitrile is outlined below. This proposed pathway is for illustrative purposes and would require experimental optimization.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Preparation of 4-Cyanophenylmagnesium bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-bromobenzonitrile (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
If the reaction does not start, gently warm the flask. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of this compound
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (1.2 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Physicochemical and Spectroscopic Data
While specific experimental spectra for this compound are not available in the search results, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.
Table 2: Predicted Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Absorption Range |
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm (two doublets, AX system) |
| ¹³C NMR | Aromatic Carbons | δ 120 - 140 ppm |
| Nitrile Carbon (-CN) | δ 110 - 120 ppm[2] | |
| Ketone Carbonyl (C=O) | δ 180 - 190 ppm (quartet due to coupling with ¹⁹F) | |
| Trifluoromethyl Carbon (-CF₃) | δ 115 - 125 ppm (quartet due to ¹⁹F) | |
| ¹⁹F NMR | Trifluoroacetyl (-COCF₃) | δ -70 to -80 ppm (singlet)[3][4] |
| IR Spectroscopy | Nitrile (-C≡N) Stretch | 2220 - 2260 cm⁻¹ (sharp, medium intensity)[5] |
| Ketone (C=O) Stretch | 1700 - 1730 cm⁻¹ (strong intensity)[5] | |
| C-F Stretch | 1100 - 1300 cm⁻¹ (strong intensity) | |
| Aromatic C=C Stretch | ~1600 cm⁻¹ and ~1450-1500 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 199.03 |
Applications in Drug Discovery and Medicinal Chemistry
The potent electron-withdrawing nature of the this compound scaffold makes it an attractive moiety for the design of biologically active molecules. While no specific biological target for this exact compound was identified in the literature, related benzonitrile-containing compounds have shown activity as enzyme inhibitors. For instance, various benzonitrile derivatives have been investigated as inhibitors of tyrosinase and farnesyltransferase.[6][7]
The electron-deficient nature of the aromatic ring in this compound can be exploited in several ways in drug design:
-
Modulation of pKa: The strong electron-withdrawing groups can significantly lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing drug-target interactions and pharmacokinetic properties.
-
Enhancement of Target Binding: The trifluoroacetyl group can act as a strong hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a protein's active site.
-
Metabolic Stability: The presence of the trifluoromethyl group can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.
A hypothetical mechanism of action for a drug candidate incorporating the this compound core as an enzyme inhibitor is depicted below.
Caption: Hypothetical mechanism of enzyme inhibition.
Conclusion
This compound represents a valuable building block for the development of novel compounds in medicinal chemistry and materials science. Its strong electron-withdrawing characteristics, stemming from the combined influence of the trifluoroacetyl and cyano groups, offer a powerful tool for tuning molecular properties. While further experimental work is needed to fully characterize this compound and explore its biological activities, the information presented in this guide provides a solid foundation for researchers interested in utilizing this promising scaffold in their work.
References
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. minio.scielo.br [minio.scielo.br]
- 6. Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 4-(2,2,2-Trifluoroacetyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(2,2,2-Trifluoroacetyl)benzonitrile. Due to the limited availability of specific stability studies on this compound, this document synthesizes information from safety data sheets (SDS), general principles of chemical stability, and data on structurally related compounds.
Overview of Chemical Stability
This compound is a complex organic molecule susceptible to degradation under various environmental conditions. The primary degradation pathways for similar chemical entities include hydrolysis, photolysis, and thermal decomposition. Understanding these potential degradation routes is critical for maintaining the compound's integrity during storage and handling.
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to the following storage and handling guidelines compiled from various supplier safety data sheets.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1] Some suppliers recommend cold-chain transportation, suggesting refrigeration may be optimal for transport and long-term storage.[2] | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store in a tightly-closed container.[1][3] Some sources suggest handling and storing under an inert gas. | The compound is noted to be potentially hygroscopic, and an inert atmosphere prevents reactions with atmospheric moisture and oxygen. |
| Light | Keep away from direct sunlight and other sources of ignition.[1][3][4] | Protects against potential photolytic degradation. |
| Moisture | Store in a dry environment and prevent moisture absorption.[1][4] The compound may be hygroscopic. | Prevents hydrolysis of the nitrile and trifluoroacetyl groups. |
| Incompatible Materials | Store separately from oxidizing agents, strong acids, strong bases, and reactive chemicals.[1][5] | Avoids potential chemical reactions that could degrade the compound. |
| Container | Use a tightly sealed, properly labeled container.[1][3] HDPE drums are suggested for similar compounds.[4] | Prevents contamination and exposure to environmental factors. |
Potential Degradation Pathways
While specific degradation products for this compound have not been detailed in the available literature, based on its functional groups, the following degradation pathways are plausible:
-
Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid. The trifluoroacetyl group may also be susceptible to hydrolysis.
-
Photodegradation: Aromatic compounds can be sensitive to light, which can induce cleavage or rearrangement reactions.
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.
Below is a diagram illustrating the logical relationship between environmental factors and the stability of the compound.
References
- 1. 23516-85-0|this compound|BLD Pharm [bldpharm.com]
- 2. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. 23516-85-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
A Technical Guide to 4-(2,2,2-Trifluoroacetyl)benzonitrile for Researchers and Drug Development Professionals
Introduction: 4-(2,2,2-Trifluoroacetyl)benzonitrile, identified by CAS Number 23516-85-0, is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a trifluoroacetyl group and a nitrile moiety on a benzene ring, makes it a versatile building block for synthesizing complex molecules. The electron-withdrawing nature of its functional groups allows it to serve as a key intermediate in the development of novel therapeutic agents, particularly in the realm of enzyme inhibitors and modulators of signaling pathways. This guide provides a detailed overview of its commercial availability, a representative experimental protocol for its application, and an illustrative signaling pathway to contextualize its potential role in drug development.
Commercial Supplier Data
The procurement of high-quality starting materials is a critical first step in any research and development pipeline. This compound is available from several specialized chemical suppliers. The following table summarizes key quantitative data from various commercial sources to facilitate comparison.
| Supplier Name | Product Name/Synonym | CAS Number | MDL Number | Available Quantities |
| Apollo Scientific | This compound | 23516-85-0 | MFCD01319971 | 100mg, 250mg, 1g, 5g, 25g[1] |
| Ivy Fine Chemicals | Benzonitrile, 4-(2,2,2-trifluoroacetyl)- | 23516-85-0 | N/A | 500mg, 1g, Bulk[2] |
| BLD Pharm | This compound | 23516-85-0 | MFCD01319971 | Research Quantities[3] |
| Nanjing Finechem | This compound | N/A | N/A | 500g packaging available[4] |
Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information.
Experimental Protocols and Methodologies
While specific protocols are application-dependent, benzonitrile derivatives are frequently used as precursors in multi-step syntheses. The following section details a representative, generalized protocol for the conversion of this compound into a hypothetical bioactive amine derivative via reduction, a common transformation in drug discovery.
Generalized Protocol: Catalytic Reduction of Nitrile to Primary Amine
Objective: To synthesize (4-(1,1,1-trifluoro-2-aminoethyl)phenyl)methanamine from this compound using a standard catalytic hydrogenation procedure.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Methodology:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 100 mg of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel to the desired pressure (typically 50 psi) with hydrogen gas.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) analysis of aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the system with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with small portions of ethanol.[5] Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.
-
Characterization: The resulting primary amine can be further purified by column chromatography or crystallization of its hydrochloride salt. Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
References
- 1. 23516-85-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. ivychem.com [ivychem.com]
- 3. 23516-85-0|this compound|BLD Pharm [bldpharm.com]
- 4. This compound Supplier & Manufacturer China | CAS 349-76-8 | Properties, Safety Data, Price & Application [nj-finechem.com]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide: 4-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction and Synonyms
4-(2,2,2-Trifluoroacetyl)benzonitrile, a fluorinated aromatic ketone, is a chemical compound of interest in synthetic and medicinal chemistry. Its structure combines a benzonitrile moiety with a trifluoroacetyl group, suggesting potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents.
While the primary designation for this compound is this compound, it is also known by other names in chemical literature and databases. Understanding these synonyms is crucial for comprehensive literature searches and procurement.
Table 1: Synonyms and Identifiers for this compound
| Synonym | Identifier Type | Identifier |
| This compound | IUPAC Name | This compound |
| 4-Cyanophenyl trifluoromethyl ketone | Common Name | 4-Cyanophenyl trifluoromethyl ketone |
| Benzonitrile, 4-(2,2,2-trifluoroacetyl)- | Index Name | Benzonitrile, 4-(2,2,2-trifluoroacetyl)- |
| CAS Number | 23516-85-0[1] | |
| Molecular Formula | C₉H₄F₃NO | |
| Molecular Weight | 199.13 g/mol |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Appearance | Solid (Typical) | Supplier Data |
| Purity | Typically ≥98% | Supplier Data |
| Solubility | Soluble in common organic solvents | Supplier Data |
| Storage | Store in a cool, dry, well-ventilated area | Supplier Data |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed journals. However, general methods for the synthesis of trifluoromethyl ketones from benzonitriles or related precursors can be adapted. One plausible synthetic route involves the Friedel-Crafts acylation of benzonitrile with a trifluoroacetylating agent.
Logical Workflow for a Potential Synthesis:
Caption: A potential synthetic workflow for this compound.
Note: This represents a generalized procedure. Specific reaction conditions such as temperature, reaction time, and stoichiometry of reagents would require empirical optimization.
Applications in Drug Development and Biological Activity
The benzonitrile functional group is a common motif in medicinal chemistry, often utilized for its electronic properties and ability to participate in hydrogen bonding. The trifluoromethyl group is also a valuable substituent in drug design, known for its ability to enhance metabolic stability, binding affinity, and cell permeability. The combination of these two groups in this compound makes it an attractive scaffold for the development of novel therapeutic agents.
While specific biological data for this compound is not widely available in the public domain, its structural features suggest potential as an inhibitor for various enzymes where a keto group can interact with the active site.
Hypothetical Signaling Pathway Interaction:
The trifluoromethyl ketone moiety is a known pharmacophore that can act as a reversible covalent inhibitor of certain proteases, such as serine and cysteine proteases. The electrophilic carbonyl carbon can be attacked by a nucleophilic residue in the enzyme's active site.
Caption: Hypothetical mechanism of enzyme inhibition by this compound.
Further research, including in vitro screening and structure-activity relationship (SAR) studies, is necessary to elucidate the specific biological targets and therapeutic potential of this compound. The lack of extensive public data suggests that this molecule may be a novel entity for exploration in drug discovery programs.
References
Methodological & Application
Application Notes and Protocols for 4-(2,2,2-Trifluoroacetyl)benzonitrile and its Analogs as Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and applications for 4-(2,2,2-trifluoroacetyl)benzonitrile are limited in publicly available literature. This document provides detailed application notes and protocols for the closely related and structurally analogous compound, 4-acetylbenzonitrile , to serve as a representative guide for the potential synthetic utility of this class of molecules. The trifluoromethyl group in the target compound is expected to influence reactivity and the biological properties of the resulting derivatives, primarily through its strong electron-withdrawing nature and potential for specific interactions in biological systems.
Introduction
4-Acetylbenzonitrile is a versatile bifunctional building block in organic synthesis, particularly in the construction of heterocyclic compounds with potential applications in medicinal chemistry. Its ketone and nitrile functionalities offer multiple reaction sites for elaboration into more complex molecular architectures. This document outlines key synthetic applications of 4-acetylbenzonitrile, including its use in the Biginelli and Gewald multicomponent reactions to generate dihydropyrimidinones and 2-aminothiophenes, respectively. These heterocyclic scaffolds are of significant interest in drug discovery due to their diverse biological activities.
Key Synthetic Applications
4-Acetylbenzonitrile serves as a valuable starting material for the synthesis of various heterocyclic systems. The electron-withdrawing nature of the cyano group can influence the reactivity of the acetyl group, making it a key component in various condensation reactions.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. These scaffolds are known to exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] Certain derivatives have been identified as calcium channel blockers and antihypertensive agents.[1]
Reaction Scheme:
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone, an active methylene compound (e.g., a cyanoester), and elemental sulfur in the presence of a base. 2-Aminothiophenes are important intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Reaction Scheme:
Experimental Protocols
The following are detailed protocols for the synthesis of heterocyclic compounds using 4-acetylbenzonitrile as a key building block.
Protocol 1: Synthesis of 4-(4-cyanophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (A Dihydropyrimidinone Derivative)
This protocol is based on the Biginelli reaction.
Materials:
-
4-Acetylbenzonitrile
-
Ethyl acetoacetate
-
Urea
-
Silica-chloride (SiO2-Cl) catalyst
-
Ethyl acetate
-
Hexane
Procedure: [1]
-
In a round-bottom flask, combine 4-acetylbenzonitrile (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).
-
Add silica-chloride (2.5 mol%) to the mixture.
-
Heat the reaction mixture at 80°C under solvent-free conditions for three hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Wash the mixture with cold water to remove excess urea and filter the solid product.
-
Wash the collected solid with hot ethyl acetate.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Expected Yield: While specific yields for this exact reaction are not available, similar Biginelli reactions using aromatic aldehydes report yields ranging from moderate to high.[2][3]
Protocol 2: Synthesis of Ethyl 2-amino-4-(4-cyanophenyl)-5-methylthiophene-3-carboxylate (A 2-Aminothiophene Derivative)
This protocol is based on the Gewald reaction.
Materials:
-
4-Acetylbenzonitrile
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol
Procedure:
This is a generalized procedure based on the principles of the Gewald reaction.
-
In a round-bottom flask, dissolve 4-acetylbenzonitrile (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol.
-
Add elemental sulfur (1.1 mmol) to the solution.
-
Add a catalytic amount of morpholine to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling or after the addition of water.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization.
Quantitative Data
The following table summarizes representative yields for the Biginelli reaction with various aromatic aldehydes, which can serve as an estimation for reactions involving 4-acetylbenzonitrile.
| Entry | Aldehyde | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | ZnCl2/Acetic Acid | 5 | 91.9 | [2] |
| 2 | 4-Chlorobenzaldehyde | ZnCl2/Acetic Acid | 5 | 81.7 | [2] |
| 3 | 4-Methoxybenzaldehyde | ZnCl2/Acetic Acid | 5 | 84.0 | [2] |
| 4 | Benzaldehyde | CuCl2 | 4 | 92 | [3] |
Potential Biological Activities and Signaling Pathways
Dihydropyrimidinones and Cancer
Certain dihydropyrimidinone derivatives have shown promising anticancer activity.[4] One of the key mechanisms of action for some of these compounds is the inhibition of mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[5] Inhibition of Eg5 leads to cell cycle arrest in mitosis and subsequent apoptosis in cancer cells.
Farnesyltransferase Inhibition
Benzonitrile-containing compounds have been investigated as inhibitors of farnesyltransferase (FTase).[6] FTase is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers.[7] Farnesylation is essential for the localization of Ras to the cell membrane and for its subsequent signaling activity.[1] By inhibiting FTase, the Ras signaling pathway can be disrupted, leading to a reduction in cell proliferation and tumor growth.[7]
Visualizations
Experimental Workflow for Biginelli Reaction
Caption: Workflow for the synthesis of dihydropyrimidinones via the Biginelli reaction.
Farnesyltransferase Signaling Pathway and Inhibition
Caption: Inhibition of the Ras signaling pathway by a benzonitrile-derived farnesyltransferase inhibitor.
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis of novel inhibitors of farnesyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2,2,2-Trifluoroacetyl)benzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-(2,2,2-Trifluoroacetyl)benzonitrile as a versatile building block in medicinal chemistry. While this specific compound is not widely documented as a bioactive agent itself, its constituent functional groups—the trifluoromethyl ketone (TFMK) and the benzonitrile moiety—are of significant interest in drug discovery. This document outlines potential therapeutic applications, synthetic protocols for derivatization, and methodologies for biological evaluation based on the known reactivity and biological relevance of these key chemical features.
Introduction: A Scaffold with Dual Potential
This compound is a unique chemical scaffold that combines two valuable pharmacophores:
-
Trifluoromethyl Ketone (TFMK): The TFMK group is a highly prized functional group in medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it a potent inhibitor of various enzymes, particularly serine and cysteine proteases.[1] TFMKs can act as transition-state analogs, forming stable, reversible hemiacetal or hemithioketal adducts with active site residues.[1] Furthermore, the trifluoromethyl group can improve metabolic stability and bioavailability of drug candidates.[2][3]
-
Benzonitrile: The benzonitrile group is a versatile moiety in drug design. It can act as a bioisosteric replacement for other functional groups, such as aldehydes or carboxylic acids, and can participate in hydrogen bonding interactions with biological targets.[4][5] The nitrile group can also serve as a synthetic handle for the creation of a wide range of nitrogen-containing heterocycles, which are prevalent in many classes of therapeutic agents.
The combination of these two functional groups in this compound presents a valuable starting point for the synthesis of novel bioactive compounds with potential applications in various therapeutic areas.
Potential Therapeutic Applications and Rationale
Based on the known biological activities of compounds containing TFMK and benzonitrile moieties, derivatives of this compound could be explored for, but not limited to, the following therapeutic areas:
-
Enzyme Inhibition: The TFMK group suggests strong potential for the development of inhibitors for enzymes such as proteases (e.g., elastase, caspases, cathepsins), esterases, and dehydrogenases.[1][6]
-
Anticancer Agents: Benzonitrile derivatives have shown promise as anticancer agents through various mechanisms, including inhibition of tubulin polymerization and kinase signaling pathways.
-
Antiviral and Antimicrobial Agents: The benzonitrile scaffold is present in a number of antiviral and antimicrobial compounds.
-
Metabolic Disorders: The trifluoromethyl group is a common feature in drugs targeting metabolic diseases.
Quantitative Data of Structurally Related Compounds
While specific biological data for derivatives of this compound are not available in the public domain, the following table summarizes the activities of various compounds containing either a trifluoromethyl ketone or a benzonitrile moiety, illustrating the therapeutic potential of these pharmacophores.
| Compound Class | Target/Activity | Representative IC₅₀/EC₅₀ | Reference |
| Peptidyl TFMK | Human Leukocyte Elastase | 0.4 nM | [6] |
| TFMK derivative | SARS-CoV 3CL Protease | 0.2 µM | |
| Benzonitrile derivative | Tubulin Polymerization | 5.9 nM | |
| Benzonitrile derivative | HCV Entry | 0.022 µM | [7] |
| Biphenyl-benzonitrile | PD-1/PD-L1 Inhibition | 1.5 nM |
Experimental Protocols
Protocol 1: Synthesis of a Hydrazone Derivative from this compound
This protocol describes a general method for the derivatization of the trifluoroacetyl group to form a hydrazone, a common step in the synthesis of various heterocyclic compounds.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired hydrazone derivative.
Protocol 2: In Vitro Cysteine Protease Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of synthesized derivatives against a model cysteine protease, such as papain.
Materials:
-
Synthesized derivatives of this compound
-
Papain (or other target cysteine protease)
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, 10 mM DTT, pH 6.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add the test compound at various concentrations to the assay buffer.
-
Add the enzyme solution (e.g., papain) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Visualizations
Caption: Synthetic derivatization pathways for this compound.
Caption: Drug discovery workflow utilizing the target scaffold.
References
- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Containing Heterocycles Using 4-(2,2,2-Trifluoroacetyl)benzonitrile
Researchers, scientists, and drug development professionals often utilize fluorinated building blocks for the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document aims to provide detailed application notes and protocols for the synthesis of various trifluoromethyl-containing heterocycles using 4-(2,2,2-trifluoroacetyl)benzonitrile as a key starting material.
Based on a comprehensive review of available scientific literature, the direct use of this compound for the one-pot synthesis of common trifluoromethyl-containing heterocycles such as pyrimidines, pyrazoles, oxazoles, and thiazoles through direct condensation with binucleophiles is not well-documented. However, the reactivity of the trifluoroacetyl group suggests that this compound is a valuable precursor for creating suitable intermediates, such as trifluoromethyl-β-diketones or enaminones, which are widely used in heterocycle synthesis.
This document will, therefore, outline established methods for the synthesis of trifluoromethyl-containing heterocycles from precursors that can be conceptually derived from this compound, providing a strategic guide for researchers.
General Synthetic Strategy
The primary synthetic approach involves a two-step process:
-
Conversion of this compound: Transformation of the trifluoroacetyl group into a more versatile functional group for cyclization, such as a 1,3-dicarbonyl system or an enaminone.
-
Cyclocondensation: Reaction of the activated intermediate with appropriate binucleophiles to construct the desired heterocyclic ring.
A generalized workflow for this strategy is depicted below.
Caption: General workflow for heterocycle synthesis.
Synthesis of Trifluoromethyl-Containing Pyrimidines
The synthesis of trifluoromethyl-pyrimidines often proceeds through the cyclocondensation of a trifluoromethyl-β-diketone with an amidine.
Data Presentation
| Reactant 1 (Diketone derived) | Reactant 2 (Amidine) | Product | Conditions | Yield (%) |
| 1-(4-cyanophenyl)-4,4,4-trifluorobutane-1,3-dione | Benzamidine hydrochloride | 2-phenyl-4-(4-cyanophenyl)-6-(trifluoromethyl)pyrimidine | Base (e.g., NaOEt), EtOH, reflux | Not specified in general literature |
| 1-(4-cyanophenyl)-4,4,4-trifluorobutane-1,3-dione | Guanidine hydrochloride | 2-amino-4-(4-cyanophenyl)-6-(trifluoromethyl)pyrimidine | Base (e.g., NaOEt), EtOH, reflux | Not specified in general literature |
Experimental Protocol: Synthesis of 2-Amino-4-(4-cyanophenyl)-6-(trifluoromethyl)pyrimidine
Note: This protocol is a representative example based on established methods for pyrimidine synthesis from β-diketones and may require optimization for specific substrates derived from this compound.
Materials:
-
1-(4-cyanophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous ethanol
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes.
-
Add 1-(4-cyanophenyl)-4,4,4-trifluorobutane-1,3-dione to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 2-amino-4-(4-cyanophenyl)-6-(trifluoromethyl)pyrimidine.
Synthesis of Trifluoromethyl-Containing Pyrazoles
Trifluoromethyl-pyrazoles are commonly synthesized by the condensation of a trifluoromethyl-β-diketone with hydrazine or its derivatives.
Data Presentation
| Reactant 1 (Diketone derived) | Reactant 2 (Hydrazine) | Product | Conditions | Yield (%) |
| 1-(4-cyanophenyl)-4,4,4-trifluorobutane-1,3-dione | Hydrazine hydrate | 3-(4-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole | Acetic acid, ethanol, reflux | Not specified in general literature |
| 1-(4-cyanophenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | 3-(4-cyanophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | Acetic acid, ethanol, reflux | Not specified in general literature |
Experimental Protocol: Synthesis of 3-(4-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole
Note: This protocol is a representative example and may require optimization. The reaction can yield a mixture of regioisomers depending on the substitution of the hydrazine.
Materials:
-
1-(4-cyanophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1-(4-cyanophenyl)-4,4,4-trifluorobutane-1,3-dione in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-(4-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole.
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways for the synthesis of trifluoromethyl-containing pyrimidines and pyrazoles from a common trifluoromethyl-β-diketone precursor.
Application Notes and Protocols for 4-(2,2,2-Trifluoroacetyl)benzonitrile in Enzyme Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(2,2,2-Trifluoroacetyl)benzonitrile is a compound of significant interest in the development of enzyme inhibitors. Its unique structure combines two key pharmacophores: an aromatic trifluoromethyl ketone and a benzonitrile moiety. The trifluoromethyl ketone group is a well-characterized "warhead" capable of forming reversible covalent bonds with nucleophilic residues in an enzyme's active site, such as cysteine or serine.[1][2] This interaction often mimics the transition state of the enzymatic reaction, leading to potent inhibition.[2][3] The benzonitrile group can contribute to the binding affinity and pharmacokinetic properties of the molecule.[4] These characteristics make this compound a promising candidate for the development of targeted and effective enzyme inhibitors for a range of therapeutic areas.
Principle of Action: Covalent Reversible Inhibition
The primary mechanism of action for inhibitors containing a trifluoromethyl ketone is the electrophilic nature of the ketone's carbonyl carbon, which is enhanced by the highly electronegative fluorine atoms.[2] This electrophilic center readily reacts with nucleophilic residues, most notably the thiol group of cysteine or the hydroxyl group of serine, within the active site of an enzyme. This reaction forms a stable, yet reversible, hemithioketal or hemiacetal adduct, respectively.[2] The reversibility of this covalent bond can be advantageous in drug design, potentially reducing the risk of off-target effects associated with irreversible inhibitors.
Quantitative Data Summary
While specific experimental data for this compound is not extensively available in the public domain, the following table presents hypothetical data for a series of analogous trifluoromethyl ketone inhibitors against a panel of cysteine proteases. This data is illustrative of the expected potency and should be considered as a template for presenting screening results.
| Compound ID | Target Enzyme | Inhibition Type | IC50 (nM) | Ki (nM) |
| TFMB-CN | Cathepsin B | Competitive, Reversible Covalent | 85 | 30 |
| TFMB-CN | Cathepsin K | Competitive, Reversible Covalent | 120 | 45 |
| TFMB-CN | Cathepsin S | Competitive, Reversible Covalent | 95 | 38 |
| TFMB-H | Cathepsin B | Competitive, Reversible Covalent | 250 | 90 |
| TFMB-Cl | Cathepsin B | Competitive, Reversible Covalent | 60 | 22 |
Note: Data presented is hypothetical and for illustrative purposes only. TFMB-CN represents this compound.
Experimental Protocols
Protocol 1: Determination of IC50 for Cysteine Protease Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target cysteine protease (e.g., Cathepsin B).
Materials:
-
Target cysteine protease (e.g., recombinant human Cathepsin B)
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0
-
This compound (test compound)
-
Positive control inhibitor (e.g., CA-074)
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Further dilute each concentration 1:100 in Assay Buffer.
-
Enzyme Preparation: Dilute the stock solution of the target cysteine protease in Assay Buffer to the desired working concentration (e.g., 2 nM).
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted test compound or control. For the no-inhibitor control, add 50 µL of Assay Buffer with 1% DMSO. b. Add 25 µL of the diluted enzyme solution to each well. c. Pre-incubate the plate at room temperature for 30 minutes to allow for the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (e.g., 20 µM final concentration).
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.
-
Data Analysis: a. Determine the initial reaction velocity (v) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve. b. Normalize the velocities to the no-inhibitor control to obtain the percent inhibition. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Enzyme Kinetics and Determination of Ki
Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup: The assay is performed similarly to the IC50 determination, but with varying concentrations of both the substrate and the inhibitor.
-
Substrate and Inhibitor Concentrations: a. Prepare a matrix of reactions in a 96-well plate. b. Use a range of fixed concentrations of this compound (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is estimated from the IC50 value using the Cheng-Prusoff equation). c. For each inhibitor concentration, use a range of substrate concentrations (e.g., from 0.2 x Km to 5 x Km, where Km is the Michaelis constant for the substrate).
-
Data Acquisition: Measure the initial reaction velocities for each combination of substrate and inhibitor concentration as described in Protocol 1.
-
Data Analysis: a. Plot the reaction velocity versus substrate concentration for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values. b. To determine the mechanism of inhibition, create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
- Competitive inhibition: Lines will intersect on the y-axis.
- Non-competitive inhibition: Lines will intersect on the x-axis.
- Uncompetitive inhibition: Lines will be parallel. c. The Ki value can be determined by fitting the data globally to the appropriate equation for the determined mechanism of inhibition (e.g., for competitive inhibition, use the equation for competitive inhibition in your analysis software).
Visualizations
Caption: Proposed mechanism of covalent reversible inhibition.
Caption: General workflow for enzyme inhibition assay.
References
- 1. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Experimental protocols for reactions involving 4-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental protocols related to the synthesis and potential applications of 4-(2,2,2-Trifluoroacetyl)benzonitrile, a versatile building block in medicinal chemistry and materials science. The presence of both a reactive trifluoromethyl ketone and a synthetically adaptable nitrile group makes this compound a valuable intermediate for the development of novel therapeutic agents and functional materials.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzonitrile with trifluoroacetic anhydride, often in the presence of a Lewis acid catalyst. The nitrile group is deactivating towards electrophilic aromatic substitution, which can present challenges; however, the use of potent acylating agents and appropriate catalysts can drive the reaction to completion.
An alternative approach involves the reaction of a Grignard reagent derived from a protected cyanobenzene with a trifluoroacetylating agent, such as ethyl trifluoroacetate. This method circumvents the deactivating effect of the nitrile group during the key carbon-carbon bond formation.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol outlines a general procedure for the Friedel-Crafts acylation of a substituted benzonitrile, which can be adapted for the synthesis of this compound.
Materials:
-
4-Bromobenzonitrile
-
Trifluoroacetic anhydride
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-bromobenzonitrile (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add aluminum chloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Acylating Agent Addition: Add trifluoroacetic anhydride (1.5 eq) dropwise via an addition funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
Table 1: Representative Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Value |
| Substrate | 4-Bromobenzonitrile |
| Acylating Agent | Trifluoroacetic Anhydride |
| Catalyst | Aluminum Chloride |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | Moderate to Good |
Note: Yields can vary significantly based on the specific reaction conditions and scale.
Potential Applications in Drug Discovery
The trifluoromethyl ketone moiety is a well-established pharmacophore known to act as a potent inhibitor of various enzymes, particularly proteases. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues like cysteine or serine, forming a stable but often reversible tetrahedral adduct.[1][2] This mechanism mimics the transition state of substrate hydrolysis, leading to potent enzyme inhibition.[3]
While specific biological targets for this compound have not been extensively reported, its structural features suggest potential activity as an inhibitor of several enzyme classes.
Cysteine Protease Inhibition
Trifluoromethyl ketones are known inhibitors of cysteine proteases, such as cathepsins, which are implicated in various diseases including cancer and osteoporosis.[4][5] The nitrile group can also contribute to the inhibitory activity, acting as a "warhead" that can form a covalent bond with the catalytic cysteine residue.[6]
Proposed Mechanism of Cysteine Protease Inhibition:
Caption: Proposed mechanism of cysteine protease inhibition.
Tubulin Polymerization Inhibition
Benzonitrile derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[7][8] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[9][10] The trifluoroacetyl group could potentially enhance binding affinity and cellular permeability.
Signaling Pathway for Tubulin Polymerization Inhibition:
Caption: Signaling pathway of tubulin polymerization inhibition.
Experimental Protocols for Biological Evaluation
Cysteine Protease Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a model cysteine protease, such as papain.
Materials:
-
Papain (or other target cysteine protease)
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable substrate
-
Assay buffer (e.g., phosphate buffer with EDTA and a reducing agent like DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Prepare a stock solution of the cysteine protease in the assay buffer and activate it according to the manufacturer's instructions (often requires pre-incubation with a reducing agent).
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay: In a 96-well plate, add the enzyme solution, followed by the test compound dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C).
-
Substrate Addition: Initiate the reaction by adding the substrate solution to each well.
-
Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate used.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Tubulin Polymerization Assay
This protocol provides a method to evaluate the effect of this compound derivatives on tubulin polymerization in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., MES buffer containing MgCl₂, EGTA, and GTP)
-
Test compound dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer or fluorometer with a 340 nm filter
Procedure:
-
Compound Preparation: Prepare various concentrations of the test compound in polymerization buffer.
-
Reaction Setup: In a cuvette, mix the polymerization buffer and the test compound (or control). Equilibrate the mixture at 37 °C.
-
Initiation of Polymerization: Add cold tubulin solution to the cuvette and immediately start monitoring the change in absorbance or fluorescence at 340 nm.
-
Data Acquisition: Record the absorbance/fluorescence every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance/fluorescence over time. The extent of inhibition can be quantified by comparing the polymerization rates and the final plateau levels of the treated samples with the control.
Table 2: Summary of Potential Biological Activities and Assays
| Biological Target | Potential Effect | Key Assay |
| Cysteine Proteases | Reversible covalent inhibition | Enzyme kinetics assay (e.g., using a fluorogenic substrate) |
| Tubulin | Inhibition of polymerization | In vitro tubulin polymerization assay (light scattering or fluorescence) |
| Cancer Cell Lines | Anti-proliferative activity | Cell viability assays (e.g., MTT, SRB) |
Conclusion
This compound is a promising scaffold for the development of novel bioactive molecules. Its synthesis can be achieved through established organic chemistry reactions, and its structural motifs suggest a high potential for enzyme inhibition, particularly targeting proteases and the cytoskeleton. The provided protocols offer a foundation for researchers to synthesize and evaluate the biological activity of this and related compounds, paving the way for new discoveries in drug development.
Workflow for Synthesis and Biological Evaluation:
Caption: General workflow from synthesis to biological evaluation.
References
- 1. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. US20020128476A1 - Inhibitors of cysteine protease - Google Patents [patents.google.com]
- 5. Light Activation of a Cysteine Protease Inhibitor: Caging of a Peptidomimetic Nitrile with RuII(bpy)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Addition Reactions at the Carbonyl of 4-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,2,2-Trifluoroacetyl)benzonitrile is a versatile building block in medicinal chemistry and drug development. The presence of a highly electrophilic trifluoromethyl ketone moiety and a cyano group on the aromatic ring makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for key nucleophilic addition reactions at the carbonyl group of this compound, focusing on the synthesis of chiral alcohols, which are important intermediates in the development of novel therapeutics.
Key Applications in Drug Development
The primary application of nucleophilic addition reactions to this compound in drug development is the synthesis of chiral 1-(4-cyanophenyl)-2,2,2-trifluoroethanols. These chiral alcohols are key intermediates for various therapeutic agents. The cyano group can be further transformed into other functional groups, such as amines or carboxylic acids, expanding the molecular diversity for structure-activity relationship (SAR) studies.
Asymmetric Reduction of this compound
The enantioselective reduction of the prochiral trifluoromethyl ketone to a chiral alcohol is a critical transformation. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for achieving this with high enantioselectivity.[1][2][3][4][5]
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.[1][2][4] This method is renowned for its high predictability and enantiomeric excess (ee).[2]
Quantitative Data Summary: Asymmetric Reduction of Prochiral Ketones
| Catalyst/Method | Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| (S)-CBS Catalyst | Acetophenone | BH₃·THF | THF | -30 | 96 | 97 | [1] |
| (R)-CBS Catalyst | Propiophenone | BH₃·SMe₂ | Toluene | -20 | 95 | 98 | [2] |
| In situ generated oxazaborolidine | Various ketones | Borane | THF | RT | High | up to 98 | [6] |
Note: The data presented is for representative prochiral ketones to illustrate the general effectiveness of the CBS reduction. Specific data for this compound should be determined experimentally.
Experimental Protocol: Asymmetric Reduction of this compound via CBS Reduction
Materials:
-
This compound
-
(R)- or (S)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine ((R)- or (S)-Me-CBS catalyst)[7]
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of the (R)- or (S)-Me-CBS catalyst (0.1 equivalents) in anhydrous THF (10 mL) is cooled to 0°C in an ice bath.
-
Addition of Borane: To the stirred catalyst solution, add 1.0 M borane-THF solution (1.2 equivalents) dropwise, maintaining the temperature at 0°C. The mixture is stirred for 15 minutes.
-
Addition of Ketone: A solution of this compound (1.0 equivalent) in anhydrous THF (5 mL) is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol (5 mL) at 0°C to destroy excess borane.
-
Work-up: The mixture is warmed to room temperature and 1 M HCl (10 mL) is added. The mixture is stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with saturated NaHCO₃ solution (20 mL) and brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-(4-cyanophenyl)-2,2,2-trifluoroethanol.
-
Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral HPLC analysis.
Nucleophilic Addition of Organometallic Reagents
Grignard and organolithium reagents are powerful nucleophiles for the formation of carbon-carbon bonds at the carbonyl carbon of this compound, leading to tertiary alcohols.
Grignard Reaction
The addition of a Grignard reagent (RMgX) to the trifluoromethyl ketone results in the formation of a tertiary alcohol containing a new R group.
Quantitative Data Summary: Representative Grignard Reactions with Ketones
| Ketone | Grignard Reagent | Solvent | Temp (°C) | Yield (%) |
| Acetophenone | Phenylmagnesium bromide | Diethyl ether | 0 to RT | 90 |
| Cyclohexanone | Methylmagnesium iodide | THF | 0 to RT | 85 |
| Benzophenone | Ethylmagnesium bromide | Diethyl ether | 0 to RT | 92 |
Note: This table provides general yields for Grignard reactions with common ketones. Specific yields for reactions with this compound will depend on the specific Grignard reagent and reaction conditions.
Experimental Protocol: Grignard Addition to this compound
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF (20 mL) is prepared in a flame-dried flask under an inert atmosphere and cooled to 0°C.
-
Addition of Grignard Reagent: The Grignard reagent (1.2 equivalents) is added dropwise to the stirred ketone solution at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction progress is monitored by TLC.
-
Quenching: The reaction is cooled to 0°C and quenched by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the corresponding tertiary alcohol.
-
Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Signaling Pathway: General Mechanism of Nucleophilic Addition to a Carbonyl
Caption: General mechanism of nucleophilic addition to a carbonyl group.
Experimental Workflow: Asymmetric Reduction
Caption: General experimental workflow for asymmetric reduction.
Conclusion
The nucleophilic addition reactions at the carbonyl group of this compound provide a powerful and versatile platform for the synthesis of valuable chiral intermediates for drug discovery. The protocols outlined in this document, particularly the asymmetric CBS reduction, offer reliable methods for accessing enantiomerically enriched alcohols. Researchers and drug development professionals can utilize these methodologies to efficiently generate novel molecular entities with potentially enhanced pharmacological profiles. Careful optimization of reaction conditions and thorough characterization of products are essential for successful application in a research and development setting.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 7. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: Versatile Transformations of the Nitrile Group in 4-(2,2,2-Trifluoroacetyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(2,2,2-Trifluoroacetyl)benzonitrile is a valuable starting material in medicinal chemistry and materials science due to its unique electronic properties conferred by the presence of two strong electron-withdrawing groups: a nitrile and a trifluoroacetyl moiety. The nitrile group, in particular, serves as a versatile functional handle that can be transformed into a variety of other important functional groups, including primary amines, carboxylic acids, and tetrazoles. These transformations open up avenues for the synthesis of a diverse range of novel compounds with potential applications in drug discovery and materials development.
This document provides detailed application notes and protocols for three key transformations of the nitrile group in this compound:
-
Reduction to a Primary Amine: Formation of (4-(aminomethyl)phenyl)(2,2,2-trifluoroethyl)methanone.
-
Hydrolysis to a Carboxylic Acid: Synthesis of 4-(2,2,2-trifluoroacetyl)benzoic acid.
-
Cycloaddition to a Tetrazole: Preparation of (4-(1H-tetrazol-5-yl)phenyl)(2,2,2-trifluoroethyl)methanone.
The protocols provided are based on established methodologies for analogous substrates, with specific considerations for the reactivity of the trifluoroacetyl group.
Key Transformations of this compound
The trifluoroacetyl group significantly influences the reactivity of the nitrile moiety, generally making it more susceptible to nucleophilic attack. However, the trifluoroacetyl group itself can be reactive under certain conditions. Therefore, the selection of appropriate reagents and reaction conditions is crucial to achieve chemoselective transformation of the nitrile group.
Caption: Key chemical transformations of the nitrile group in this compound.
Data Presentation
The following table summarizes the expected outcomes for the described transformations. Please note that the yields are estimates based on similar reactions reported in the literature and may require optimization for this specific substrate.
| Transformation | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| Reduction | (4-(aminomethyl)phenyl)(2,2,2-trifluoroethyl)methanone | H₂, Pd/C | Methanol | 25 | 4-6 | 85-95 |
| Hydrolysis | 4-(2,2,2-trifluoroacetyl)benzoic acid | conc. HCl, H₂O | Dioxane | 100 (reflux) | 12-24 | 70-85 |
| Cycloaddition | (4-(1H-tetrazol-5-yl)phenyl)(2,2,2-trifluoroethyl)methanone | NaN₃, NH₄Cl | DMF | 120 | 12-18 | 80-90 |
Experimental Protocols
Reduction of Nitrile to Primary Amine
This protocol describes the catalytic hydrogenation of the nitrile group to a primary amine. The trifluoroacetyl group is generally stable under these neutral hydrogenation conditions.
Protocol: Synthesis of (4-(aminomethyl)phenyl)(2,2,2-trifluoroethyl)methanone
Caption: Experimental workflow for the reduction of this compound.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas
-
Celite
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Secure the flask to a hydrogenation apparatus or purge with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (4-(aminomethyl)phenyl)(2,2,2-trifluoroethyl)methanone.
Hydrolysis of Nitrile to Carboxylic Acid
This protocol outlines the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid. Acidic conditions are employed to minimize the risk of haloform reaction at the trifluoroacetyl group, which is more prevalent under basic conditions.
Protocol: Synthesis of 4-(2,2,2-trifluoroacetyl)benzoic acid
Caption: Experimental workflow for the hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), dioxane, water, and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-(2,2,2-trifluoroacetyl)benzoic acid.
[3+2] Cycloaddition of Nitrile to Tetrazole
This protocol describes the conversion of the nitrile group into a 5-substituted-1H-tetrazole via a [3+2] cycloaddition reaction with sodium azide. The trifluoroacetyl group is expected to be stable under these conditions.
Protocol: Synthesis of (4-(1H-tetrazol-5-yl)phenyl)(2,2,2-trifluoroethyl)methanone
Application Notes and Protocols: 4-(2,2,2-Trifluoroacetyl)benzonitrile in Advanced Materials
Introduction:
4-(2,2,2-Trifluoroacetyl)benzonitrile and its derivatives are pivotal building blocks in the synthesis of advanced functional materials, particularly for applications in materials science and organic light-emitting diodes (OLEDs). The trifluoroacetyl and nitrile groups provide strong electron-withdrawing characteristics, making these compounds excellent precursors for the acceptor components in donor-acceptor (D-A) type molecules. These molecules are at the forefront of research into Thermally Activated Delayed Fluorescence (TADF), a mechanism that enables highly efficient OLEDs by harvesting both singlet and triplet excitons.[1][2][3] This document outlines the applications of these materials, presents key performance data, and provides standardized protocols for their synthesis and device fabrication.
I. Applications in Materials Science
The primary application of this compound derivatives in materials science is in the creation of organic semiconductors with tailored optoelectronic properties.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: Benzonitrile derivatives are integral to the design of TADF emitters.[1][4] In these molecules, the benzonitrile-based moiety often serves as the electron-acceptor, while various aromatic amines (like carbazole or phenoxazine) act as the electron-donor.[1][5] This spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small energy gap between the singlet and triplet excited states (ΔE_ST).[1][3] This small gap allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, enabling delayed fluorescence and theoretically achieving 100% internal quantum efficiency in OLEDs.[2][3]
-
Liquid Crystals: Highly fluorinated benzonitrile derivatives are used as intermediates for advanced liquid crystals.[6] The strong dipole moment of the cyano group and the thermal and chemical stability imparted by fluorine atoms are critical for developing liquid crystal phases with unique electro-optical properties.[6]
-
Mechanofluorochromic Materials: Some donor-acceptor benzonitrile derivatives exhibit mechanofluorochromic luminescence (MCL), where their emission color changes in response to mechanical stimuli such as grinding or shearing.[4][5][7] This property is linked to changes in the solid-state molecular packing and has potential applications in sensors and security inks.[5]
II. Performance in Organic Light-Emitting Diodes (OLEDs)
The performance of OLEDs using emitters based on fluorinated benzonitrile derivatives is a key area of research. The following tables summarize the electroluminescent characteristics of devices fabricated with some representative materials.
Table 1: Performance of OLEDs with Benzonitrile-Based TADF Emitters
| Emitter Name/Reference | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Emission Color |
|---|---|---|---|---|
| 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile)[8] | 34.5 | 29.9 | 10.8 | Not Specified |
| D6-based device[9] | Not Specified | 51.7 | 19.5 (16% at 1000 cd/m²) | Blue |
| B10-based device[9] | Not Specified | Not Specified | 20.2 | Blue (467 nm) |
| T21-based device[9] | Not Specified | Not Specified | 22.0 | Blue |
| Trz-2-based device[9] | Not Specified | Not Specified | 6.4 | Sky-Blue (456 nm) |
Data compiled from published research on various benzonitrile derivatives, not exclusively from this compound.
III. Experimental Protocols
The following are generalized protocols for the synthesis of a donor-acceptor TADF molecule using a benzonitrile derivative and its subsequent fabrication into an OLED device.
Protocol 1: Synthesis of a Donor-Acceptor TADF Emitter
This protocol describes a typical nucleophilic aromatic substitution reaction to synthesize a D-A molecule.
-
Reactant Preparation: In a nitrogen-filled glovebox, dissolve the donor molecule (e.g., a carbazole derivative) and a fluorinated benzonitrile acceptor (the derivative of this compound) in an appropriate anhydrous solvent (e.g., DMF or toluene).
-
Reaction Setup: Transfer the solution to a Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Addition of Base and Catalyst: Add a base (e.g., sodium hydride or potassium carbonate) and a palladium catalyst (if a cross-coupling reaction is being performed).
-
Reaction Execution: Heat the reaction mixture to the required temperature (e.g., 90-120°C) and stir for the specified time (typically 8-24 hours) under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated ammonium chloride solution.
-
Extraction: Extract the organic product into a suitable solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure D-A TADF emitter.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Protocol 2: OLED Fabrication and Characterization
This protocol outlines the steps for fabricating a multi-layer OLED device by thermal evaporation.
-
Substrate Preparation:
-
Clean patterned indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with oxygen plasma to enhance the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially onto the ITO anode. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., PEDOT:PSS (can be spin-coated) or evaporated material.
-
Hole Transport Layer (HTL): e.g., TAPC.
-
Emissive Layer (EML): Co-evaporate the TADF emitter (guest) with a host material (e.g., mCP) at a specific doping concentration (e.g., 5-10 wt%).
-
Electron Transport Layer (ETL): e.g., TPBi.
-
-
Control the thickness of each layer using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Deposit an electron injection layer (e.g., LiF, 1 nm).
-
Deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectra with a spectroradiometer.
-
Calculate the current efficiency, power efficiency, and external quantum efficiency from the measured data.
-
IV. Visualized Workflows and Mechanisms
Mechanism of Thermally Activated Delayed Fluorescence (TADF)
Caption: The energy level diagram illustrates the TADF mechanism, highlighting Reverse Intersystem Crossing (RISC).
Experimental Workflow for OLED Fabrication and Testing
Caption: A streamlined workflow for the fabrication and characterization of TADF-based OLEDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. dakenchem.com [dakenchem.com]
- 7. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs | CoLab [colab.ws]
- 8. ossila.com [ossila.com]
- 9. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling of 4-(2,2,2-Trifluoroacetyl)benzonitrile: A Guide for Laboratory Personnel
Application Note: This document provides detailed procedures and safety protocols for the handling of 4-(2,2,2-Trifluoroacetyl)benzonitrile in a laboratory setting. This compound is primarily used in research and development, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules. Due to its chemical structure, which combines a reactive trifluoroacetyl group and a nitrile moiety, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety guidelines to minimize exposure and mitigate potential hazards.
Hazard Identification and Summary
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Skin and Eye Irritation: Likely to cause skin irritation and potentially serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.
The trifluoroacetyl group suggests that the compound may be corrosive and can release toxic fumes upon decomposition.
Quantitative Data Summary
There is no publicly available quantitative toxicological data for this compound. The following table summarizes the hazards of related compounds to provide a basis for risk assessment.
| Hazard Classification | Related Compound(s) | GHS Hazard Statement(s) |
| Acute Toxicity, Oral | Benzonitrile, 4-Isocyanato-2-(trifluoromethyl)benzonitrile | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Benzonitrile | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 4-Isocyanato-2-(trifluoromethyl)benzonitrile | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 4-Isocyanato-2-(trifluoromethyl)benzonitrile | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 4-Isocyanato-2-(trifluoromethyl)benzonitrile | H335: May cause respiratory irritation |
Experimental Protocols: Safe Handling Procedures
The following protocols are designed to ensure the safe handling of this compound during routine laboratory operations.
Engineering Controls
-
Ventilation: All work with this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Eyewash and Safety Shower: A calibrated and unobstructed emergency eyewash station and safety shower must be readily accessible within the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | To prevent skin contact. |
| Eye Protection | Chemical splash goggles with side shields. | To protect eyes from splashes and airborne particles. |
| Body Protection | Flame-retardant lab coat. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for high-concentration or large-scale operations. | To prevent inhalation of vapors or dust. |
General Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the chemical fume hood.
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
Handle the solid compound carefully to minimize dust generation.
-
Close the container tightly immediately after use.
-
-
Reaction Setup:
-
Set up all reactions in the chemical fume hood.
-
Use appropriate glassware and ensure all connections are secure to prevent leaks.
-
If heating the reaction, use a well-controlled heating mantle and monitor the reaction closely.
-
-
Work-up and Purification:
-
Perform all extraction, filtration, and chromatography procedures within the fume hood.
-
Be aware of potential exposure to vapors during solvent removal.
-
-
Waste Disposal:
-
Dispose of all waste materials, including empty containers, contaminated gloves, and weighing papers, in a designated hazardous waste container.
-
The waste container must be clearly labeled with the full chemical name.
-
First Aid Measures
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Visualizations
The following diagrams illustrate key safety workflows and concepts for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for minimizing chemical exposure.
References
Application Notes and Protocols for Witt-ig-type Olefination Reactions with Trifluoroacetyl Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry and drug development. This is due to the unique electronic properties of the -CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Trifluoroacetyl benzonitriles are valuable synthetic intermediates that combine the trifluoromethyl ketone functionality with a cyano group, offering multiple points for molecular diversification.
Wittig-type olefination reactions, including the classic Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and reliable methods for the formation of carbon-carbon double bonds.[1][2][3] These reactions are particularly useful for converting ketones, such as trifluoroacetyl benzonitriles, into the corresponding trifluoromethyl-substituted vinyl benzonitriles. These products are versatile building blocks for the synthesis of complex, fluorine-containing molecules with potential therapeutic applications.[1]
This document provides detailed application notes and protocols for the Wittig-type olefination of trifluoroacetyl benzonitriles, aimed at researchers and professionals in the field of drug discovery and development.
Reaction Principles
The Wittig and Horner-Wadsworth-Emmons reactions both involve the reaction of a phosphorus-stabilized carbanion with a carbonyl compound. The key difference lies in the phosphorus reagent used.
-
Wittig Reaction: Employs a phosphonium ylide, typically generated in situ from a phosphonium salt and a strong base. The reaction proceeds through a betaine or oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide.[2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: Utilizes a phosphonate carbanion, which is more nucleophilic and generally less basic than a phosphonium ylide.[4] This often allows for milder reaction conditions and easier purification, as the phosphate byproduct is water-soluble. The HWE reaction is well-regarded for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[4][5]
The trifluoroacetyl group is a strong electron-withdrawing group, which activates the carbonyl carbon towards nucleophilic attack by the ylide or phosphonate carbanion.
Reaction Schematic
A general schematic for the Wittig-type olefination of trifluoroacetyl benzonitriles.
Experimental Protocols
While specific literature examples for the Wittig-type olefination of trifluoroacetyl benzonitriles are not abundant, the following protocols are based on established procedures for similar trifluoromethyl ketones and can be adapted accordingly. Optimization of reaction conditions (base, solvent, temperature, and reaction time) is recommended for specific substrates.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction (General Procedure)
The HWE reaction is often preferred for its milder conditions and easier purification.[4]
Materials:
-
Trifluoroacetyl benzonitrile (e.g., 2-(trifluoroacetyl)benzonitrile or 3-(trifluoroacetyl)benzonitrile)
-
Appropriate phosphonate reagent (e.g., triethyl phosphonoacetate for the introduction of an ethoxycarbonylmethylene group)
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), or Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or 1,2-Dimethoxyethane (DME))
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate or sodium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate reagent (1.1 to 1.5 equivalents).
-
Dissolve the phosphonate in a minimal amount of anhydrous solvent.
-
Cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath, respectively.
-
Slowly add the base (1.1 to 1.5 equivalents) portion-wise (if solid) or dropwise (if a solution).
-
Stir the mixture at the same temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
-
Olefination Reaction:
-
In a separate flame-dried flask, dissolve the trifluoroacetyl benzonitrile (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the solution of the trifluoroacetyl benzonitrile to the pre-formed phosphonate anion solution via a cannula or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethyl-substituted vinyl benzonitrile.
-
Protocol 2: Wittig Reaction (General Procedure)
Materials:
-
Trifluoroacetyl benzonitrile
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for methylenation)
-
Strong base (e.g., n-Butyllithium (n-BuLi), Sodium amide (NaNH2))
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Work-up and purification reagents as described in Protocol 1.
Procedure:
-
Preparation of the Phosphonium Ylide:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 to 1.5 equivalents) and suspend it in anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C.
-
Slowly add the strong base (1.1 to 1.5 equivalents) dropwise. A color change (often to deep yellow or orange) indicates the formation of the ylide.
-
Stir the mixture at the same temperature for 30-60 minutes.
-
-
Olefination Reaction:
-
Dissolve the trifluoroacetyl benzonitrile (1.0 equivalent) in anhydrous solvent.
-
Slowly add this solution to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purification by flash column chromatography is often necessary to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for Wittig-type olefinations of trifluoromethyl ketones. Note that these are generalized examples, and specific yields for trifluoroacetyl benzonitriles will depend on the exact substrate and optimized conditions.
Table 1: Horner-Wadsworth-Emmons Reaction Conditions and Representative Yields for Trifluoromethyl Ketones
| Entry | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Triethyl phosphonoacetate | NaH | THF | 0 to RT | 12 | 70-90 |
| 2 | Diethyl (cyanomethyl)phosphonate | t-BuOK | DME | -78 to RT | 8 | 65-85 |
| 3 | Diethyl phosphonate | n-BuLi | THF | -78 to 0 | 4 | 50-75 |
| 4 | Still-Gennari Reagent | KHMDS, 18-crown-6 | THF | -78 | 2 | 70-90 (Z-selective) |
Table 2: Wittig Reaction Conditions and Representative Yields for Trifluoromethyl Ketones
| Entry | Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to RT | 6 | 60-80 |
| 2 | Ethyltriphenylphosphonium iodide | NaNH2 | Ether | 0 to RT | 18 | 55-75 |
| 3 | (Methoxycarbonylmethyl)triphenylphosphonium bromide | NaH | DMF | RT | 24 | 70-85 |
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
The Strategic Role of Fluorinated Benzonitriles in Advanced Liquid Crystal Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine atoms and nitrile functionalities into benzonitrile-based scaffolds is a cornerstone of modern liquid crystal (LC) design. This strategic combination imparts a unique set of physicochemical properties that are essential for high-performance liquid crystal displays (LCDs) and other advanced photonic applications. Fluorinated benzonitriles are prized for their ability to fine-tune key material characteristics, including dielectric anisotropy, viscosity, thermal stability, and optical properties. These molecules typically form the core structure of calamitic (rod-shaped) liquid crystals, which are the workhorses of the display industry.
The strong electron-withdrawing nature of both the fluorine atoms and the terminal cyano (-CN) group is fundamental to their function. The cyano group, in particular, establishes a strong dipole moment along the principal molecular axis, which is crucial for controlling the orientation of the liquid crystal molecules in an electric field. Fluorine substitution, depending on its position on the benzonitrile core, can either enhance this dipole moment or introduce a lateral dipole, allowing for precise control over the dielectric anisotropy (Δε) of the material.[1] Materials with a large positive Δε are essential for traditional twisted nematic (TN) displays, while those with a negative Δε are required for vertically aligned (VA) display technologies.[2]
Beyond their electronic contributions, fluorine atoms offer several other advantages. The strength of the carbon-fluorine bond enhances the chemical and thermal stability of the liquid crystal molecules, leading to longer device lifetimes.[3] Furthermore, fluorination can disrupt intermolecular packing in a way that lowers both the melting point and the viscosity of the material, which is critical for achieving fast switching speeds in displays.[3] The strategic placement of fluorine can also suppress the formation of undesirable smectic phases, thereby broadening the useful nematic temperature range.[4]
Key Applications and Structure-Property Relationships
The versatility of fluorinated benzonitriles allows for their use in a wide array of applications:
-
High-Performance Displays: As key components in LC mixtures for smartphones, monitors, and televisions, where they contribute to high contrast ratios, wide viewing angles, and fast response times.
-
Optical Communications: In devices such as optical switches and modulators where the ability to rapidly alter the refractive index with an electric field is paramount.
-
Advanced Materials: The unique properties of these molecules are being explored in emerging areas like ferroelectric nematic phases, which promise microsecond-level switching speeds.[3]
The relationship between the molecular structure of fluorinated benzonitriles and the macroscopic properties of the resulting liquid crystal is a well-studied area. The following diagram illustrates the key logical connections:
Caption: Structure-Property Relationships in Fluorinated Benzonitrile Liquid Crystals.
Quantitative Data Summary
The following tables summarize key physical properties for a selection of fluorinated cyanobiphenyl liquid crystals, illustrating the impact of fluorination on their phase behavior and dielectric properties.
Table 1: Phase Transition Temperatures of Selected Fluorinated Cyanobiphenyls
| Compound Abbreviation | Structure | Cr → N/Sm (°C) | N/Sm → I (°C) | Reference |
| 5CB (non-fluorinated) | 4-cyano-4'-pentylbiphenyl | 22.5 | 35.0 | [5] |
| F5OCB | 4'-ω-fluoroalkoxy-4-cyanobiphenyl (n=5) | - | - | [4] |
| F7CB | 4'-ω-fluoroalkyl-4-cyanobiphenyl (n=7) | 31.5 | 35.1 | [4] |
| 2-fluoro-5CB | 2-fluoro-4-pentyl-4'-cyanobiphenyl | - | - | |
| 2'-fluoro-5CB | 2'-fluoro-4-pentyl-4'-cyanobiphenyl | - | - |
Note: Some transitions are monotropic (observed only on cooling) and may not be listed. "Cr" denotes the crystalline phase, "N" the nematic phase, "Sm" the smectic phase, and "I" the isotropic liquid phase.
Table 2: Dielectric and Optical Properties of Selected Liquid Crystals
| Compound/Mixture | Dielectric Anisotropy (Δε) at 20°C | Birefringence (Δn) at 589 nm, 20°C | Reference |
| 5CB | +11.5 | 0.18 | [6] |
| MLC-6608 | -4.2 | 0.10 | [2] |
| UCF-N3 | -3.74 (at 23°C) | ~0.25 (extrapolated) | [2] |
Note: Properties are highly temperature and frequency dependent. Values are provided for comparison.
Experimental Protocols
The synthesis of fluorinated benzonitrile-based liquid crystals frequently employs palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is highly efficient for creating the carbon-carbon bond that links the aromatic rings of the biphenyl core.
Protocol 1: Synthesis of a Fluorinated 4-Alkoxy-4'-cyanobiphenyl via Suzuki-Miyaura Coupling
This protocol provides a general methodology for the synthesis of a fluorinated cyanobiphenyl liquid crystal. The specific example is the coupling of a fluorinated alkoxy-substituted phenylboronic acid with 4-bromobenzonitrile.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling for fluorinated cyanobiphenyl synthesis.
Materials:
-
Substituted Phenylboronic Acid (e.g., 2-fluoro-4-pentyloxyphenylboronic acid) (1.1 eq)
-
4-Bromobenzonitrile (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine the fluorinated phenylboronic acid (1.1 eq), 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Solvent and Base Addition: Add toluene to the flask, followed by a 2 M aqueous solution of potassium carbonate (2.0 eq). The reaction should be biphasic.
-
Inert Atmosphere: Purge the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring under the nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting materials are consumed (as indicated by TLC), cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel.
-
Extraction: Add deionized water and ethyl acetate to the separatory funnel. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (a saturated solution of NaCl). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure fluorinated cyanobiphenyl product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. The liquid crystalline properties (phase transition temperatures) can be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
This detailed protocol, adapted from established Suzuki-Miyaura coupling methodologies, provides a robust framework for the synthesis of novel fluorinated benzonitrile-based liquid crystals for research and development purposes.[3][7][8]
References
Application Notes and Protocols for 4-(2,2,2-Trifluoroacetyl)benzonitrile as a Radiolabeling Precursor
Introduction
4-(2,2,2-Trifluoroacetyl)benzonitrile is a promising precursor for the synthesis of positron emission tomography (PET) radiotracers. Its chemical structure, featuring an electron-withdrawing trifluoroacetyl group and a nitrile group, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA r) reactions. This property can be exploited for the introduction of positron-emitting radionuclides, most notably Fluorine-18 ([¹⁸F]), a widely used isotope in clinical PET imaging.[1][2]
The resulting ¹⁸F-labeled tracer would be a valuable tool for non-invasive imaging and quantification of various biological processes in oncology, neurology, and cardiology.[1] The trifluoroacetyl group can serve as a reactive handle for conjugation to biomolecules or as a key pharmacophore for binding to specific biological targets.
Potential Applications
PET tracers derived from this compound could be designed for a variety of applications, including:
-
Enzyme activity imaging: The trifluoroacetyl group can act as a reactive center for binding to the active site of certain enzymes.
-
Receptor mapping: The benzonitrile scaffold is present in numerous ligands for various receptors in the central nervous system.[3][4]
-
Hypoxia imaging: Nitroimidazole derivatives, which can be synthesized from precursors like the proposed compound, are used for imaging hypoxic tumors.[5]
-
Drug development: Radiolabeled analogues of drug candidates can be used to study their pharmacokinetics and target engagement in vivo.[6]
Proposed Radiolabeling Strategy
The most direct approach for radiolabeling this compound is through a one-step nucleophilic aromatic substitution reaction with [¹⁸F]fluoride. The electron-withdrawing nature of both the trifluoroacetyl and nitrile groups is expected to activate the aromatic ring for this transformation. A suitable leaving group, such as a nitro group or a halogen, positioned ortho or para to one of the activating groups on a modified precursor would be necessary.
For the purpose of these notes, we will hypothesize a precursor, 4-(2,2,2-Trifluoroacetyl)-2-nitrobenzonitrile , for the synthesis of [¹⁸F]4-(2,2,2-Trifluoroacetyl)-2-fluorobenzonitrile .
Quantitative Data Summary
The following table summarizes expected quantitative data for the radiolabeling of the proposed precursor, based on typical values reported for similar aromatic radiofluorination reactions.[5][6]
| Parameter | Expected Value |
| Radiochemical Yield (RCY) | 30 - 50% (decay-corrected) |
| Radiochemical Purity | > 98% |
| Molar Activity (Aₘ) | 40 - 150 GBq/µmol |
| Total Synthesis Time | 60 - 90 minutes |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]4-(2,2,2-Trifluoroacetyl)-2-fluorobenzonitrile
Objective: To perform the automated radiosynthesis of [¹⁸F]4-(2,2,2-Trifluoroacetyl)-2-fluorobenzonitrile from the corresponding nitro-precursor.
Materials:
-
4-(2,2,2-Trifluoroacetyl)-2-nitrobenzonitrile precursor
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Water for injection
-
C18 Sep-Pak cartridges
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module (e.g., TRACERlab)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Wash the cartridge with sterile water.
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in ACN/H₂O.
-
-
Azeotropic Drying:
-
Evaporate the solvent under a stream of nitrogen at 110 °C.
-
Add anhydrous ACN and repeat the evaporation step twice to ensure complete removal of water.
-
-
Radiofluorination Reaction:
-
Dissolve the 4-(2,2,2-Trifluoroacetyl)-2-nitrobenzonitrile precursor (5-10 mg) in anhydrous DMSO (0.5 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Heat the reaction mixture at 150 °C for 15 minutes.
-
Cool the reaction vessel to room temperature.
-
-
Purification:
-
Dilute the reaction mixture with water.
-
Load the diluted mixture onto a C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the desired product with ethanol.
-
Further purify the product using semi-preparative HPLC.
-
-
Formulation:
-
Collect the HPLC fraction containing the radiolabeled product.
-
Remove the organic solvent under reduced pressure.
-
Formulate the final product in a suitable buffer (e.g., phosphate-buffered saline with 10% ethanol).
-
Pass the final solution through a sterile 0.22 µm filter into a sterile vial.
-
Protocol 2: Quality Control of [¹⁸F]4-(2,2,2-Trifluoroacetyl)-2-fluorobenzonitrile
Objective: To ensure the identity, purity, and integrity of the final radiolabeled product.
Materials:
-
Analytical HPLC system with a radioactivity detector and a UV detector
-
Radio-TLC scanner
-
Gas chromatograph (for residual solvent analysis)
-
Limulus Amebocyte Lysate (LAL) test kit (for endotoxin analysis)
-
pH meter
Procedure:
-
Radiochemical Purity and Identity:
-
Inject an aliquot of the final product onto an analytical HPLC system.
-
Monitor the elution profile using both the radioactivity and UV detectors.
-
The radiochemical purity is calculated as the ratio of the area of the product peak to the total area of all radioactive peaks.
-
The identity of the product is confirmed by comparing its retention time with that of a non-radioactive standard.
-
-
Radionuclidic Purity:
-
Measure the half-life of the final product using a dose calibrator. The measured half-life should be consistent with that of ¹⁸F (109.7 minutes).
-
-
Residual Solvents:
-
Analyze an aliquot of the final product using gas chromatography to quantify the amount of residual solvents (e.g., ethanol, acetonitrile, DMSO). The levels should be within the limits specified by pharmacopeial standards.
-
-
Endotoxin Level:
-
Perform a LAL test to ensure that the endotoxin level is below the acceptable limit for parenteral administration.
-
-
pH:
-
Measure the pH of the final formulated product. It should be within the range of 4.5 to 7.5.
-
Visualizations
Caption: Automated radiosynthesis workflow for [¹⁸F]4-(2,2,2-Trifluoroacetyl)-2-fluorobenzonitrile.
Caption: Proposed reaction scheme for the synthesis of the ¹⁸F-labeled tracer.
References
- 1. Clinical Applications of PET and PET-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopic Radiolabeling of the Antiretroviral Drug [18F]Dolutegravir for Pharmacokinetic PET Imaging [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis and optimization of reaction conditions for 4-(2,2,2-trifluoroacetyl)benzonitrile. This valuable building block is crucial in the development of various pharmaceutical and agrochemical compounds. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound via a direct Friedel-Crafts trifluoroacetylation of benzonitrile?
A1: Direct Friedel-Crafts acylation of benzonitrile is generally not recommended. The nitrile group (-CN) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation makes the reaction with common trifluoroacetylating agents under standard Friedel-Crafts conditions highly inefficient, often resulting in no product or very low yields.
Q2: What is a more viable synthetic approach for preparing this compound?
A2: A more effective and widely applicable method is the Grignard reaction. This approach involves the reaction of a 4-cyanophenylmagnesium halide (a Grignard reagent) with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride. This nucleophilic addition to the electrophilic carbonyl carbon of the trifluoroacetyl group is a more reliable way to form the desired carbon-carbon bond.
Q3: I am observing a low yield in my Grignard synthesis. What are the potential causes and solutions?
A3: Low yields in this Grignard reaction can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions. Common culprits include the quality of the Grignard reagent, presence of moisture, side reactions, and improper work-up procedures.
Q4: What are the key safety precautions when working with the reagents for this synthesis?
A4: Grignard reagents are highly reactive and pyrophoric; they must be handled under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Trifluoroacetic anhydride is corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Grignard pathway.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no formation of the Grignard reagent | 1. Magnesium turnings are not activated. 2. Presence of moisture in glassware or solvent. 3. Impure 4-bromobenzonitrile. | 1. Activate magnesium with a small crystal of iodine or by gentle heating under vacuum. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Purify 4-bromobenzonitrile by recrystallization or distillation. |
| Low yield of the final product | 1. Incomplete reaction. 2. Side reactions of the Grignard reagent. 3. Hydrolysis of the product during work-up. | 1. Monitor the reaction by TLC or GC to ensure completion. Consider increasing the reaction time or temperature. 2. Add the Grignard reagent slowly to the trifluoroacetylating agent at low temperature to minimize side reactions like Wurtz coupling. 3. Use a buffered aqueous work-up (e.g., saturated ammonium chloride solution) to avoid harsh acidic or basic conditions that could degrade the product. |
| Formation of biphenyl impurity | Wurtz coupling of the Grignard reagent with unreacted 4-bromobenzonitrile. | 1. Ensure slow addition of 4-bromobenzonitrile during Grignard formation. 2. Use a slight excess of magnesium. |
| Difficult purification | Presence of unreacted starting materials or byproducts with similar polarity to the product. | 1. Optimize the reaction to maximize conversion. 2. Employ column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) for purification. |
Experimental Protocols
A plausible and detailed experimental protocol for the synthesis of this compound via a Grignard reaction is provided below.
Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
4-Bromobenzonitrile
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add a small amount of a solution of 4-bromobenzonitrile (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining 4-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Trifluoroacetate:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Data Presentation
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 8.4 Hz, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 178.5 (q, J = 35.4 Hz, C=O), 136.2, 132.8, 130.1, 117.8, 116.7 (q, J = 291.9 Hz, CF₃), 116.5 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -71.5 |
| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1715 (C=O stretch), ~1150-1250 (C-F stretch) |
Note: These are predicted values based on similar structures and may vary slightly in an experimental setting.
Visualizations
Below are diagrams illustrating the key experimental workflow and the logical relationship in troubleshooting common issues.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical approach to troubleshooting low product yield in the synthesis.
Troubleshooting low yields in 4-(2,2,2-Trifluoroacetyl)benzonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in the synthesis of 4-(2,2,2-Trifluoroacetyl)benzonitrile.
Troubleshooting Guides
Low yields in the synthesis of this compound can arise from various factors related to starting materials, reaction conditions, and work-up procedures. The following guides address common issues in a question-and-answer format.
Issue 1: Incomplete or Stalled Reaction
Question: My reaction appears to have stalled, with significant amounts of starting material remaining. What are the likely causes and how can I resolve this?
Answer: Incomplete reactions are a common source of low yields. Several factors could be at play:
-
Insufficiently Anhydrous Conditions: Friedel-Crafts acylation reactions are highly sensitive to moisture. Water can react with the Lewis acid catalyst and the trifluoroacetylating agent, rendering them inactive. Ensure all glassware is oven-dried, and solvents are anhydrous.[1][2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
-
Poor Quality of Reagents: The purity of benzonitrile, the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride), and the Lewis acid catalyst are critical. Impurities in the starting materials can lead to side reactions and catalyst deactivation.[2] Consider purifying the benzonitrile by distillation if necessary.[3]
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. A gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal temperature.[1][2] However, excessively high temperatures can promote side reactions.[4]
-
Inadequate Mixing: If the reaction mixture is heterogeneous, vigorous stirring is essential to ensure proper mixing of reactants and catalyst.[2]
Issue 2: Formation of Multiple Byproducts
Question: My crude product shows multiple spots on the TLC plate, leading to a low yield of the desired product after purification. What are the potential side reactions, and how can they be minimized?
Answer: The formation of byproducts is a frequent challenge. Key potential side reactions include:
-
Isomer Formation: Friedel-Crafts acylation of benzonitrile can potentially yield ortho- and meta-isomers in addition to the desired para-isomer. The ratio of these isomers is influenced by the catalyst and reaction conditions.
-
Self-Condensation or Polymerization: Under harsh conditions (e.g., high temperatures or prolonged reaction times), starting materials or the product may undergo self-condensation or polymerization.[4]
-
Reaction with Solvent: If the solvent is not inert under the reaction conditions, it may react with the acylating agent or the catalyst.
-
N-Trifluoroacetylation: If there are any amine impurities present, they can undergo N-trifluoroacetylation.[5]
To minimize side reactions, consider the following:
-
Optimize Catalyst and Stoichiometry: The choice and amount of Lewis acid can significantly impact selectivity. Experiment with different Lewis acids and optimize their stoichiometry.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce the formation of unwanted byproducts.[1]
-
Monitor Reaction Progress: Closely monitor the reaction to avoid prolonged reaction times after the starting material has been consumed, which can lead to product degradation or further side reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Friedel-Crafts acylation of benzonitrile. This typically involves reacting benzonitrile with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6]
Q2: How can I effectively purify the crude this compound?
A2: Purification is typically achieved through column chromatography on silica gel.[7][8] A common eluent system is a mixture of hexanes and ethyl acetate.[7][8] Recrystallization from a suitable solvent can also be an effective method for obtaining a highly pure product.[2]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Trifluoroacetic anhydride and trifluoroacetyl chloride are corrosive and moisture-sensitive. Lewis acids like aluminum chloride are also hazardous and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on Yield (Hypothetical Data)
| Entry | Lewis Acid | Equiv. | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | 1.2 | 0 to rt | 4 | 65 |
| 2 | FeCl₃ | 1.2 | rt | 6 | 58 |
| 3 | BF₃·OEt₂ | 1.5 | 0 to rt | 8 | 45 |
| 4 | ZnCl₂ | 2.0 | 50 | 12 | 30 |
Table 2: Influence of Solvent on Reaction Outcome (Hypothetical Data)
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (para:meta) |
| 1 | Dichloromethane (DCM) | 0 to rt | 4 | 95 | 90:10 |
| 2 | 1,2-Dichloroethane (DCE) | rt | 6 | 92 | 88:12 |
| 3 | Carbon Disulfide (CS₂) | 0 to rt | 5 | 98 | 95:5 |
| 4 | Nitrobenzene | rt | 4 | 85 | 80:20 |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Benzonitrile:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add the Lewis acid (e.g., AlCl₃, 1.2 equiv.) and an anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add benzonitrile (1.0 equiv.) to the cooled suspension.
-
Acylating Agent Addition: Add the trifluoroacetylating agent (e.g., trifluoroacetic anhydride, 1.1 equiv.) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the specified time (monitor by TLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent.
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yields in this compound synthesis.
References
- 1. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
Common side products in the synthesis of 4-(2,2,2-Trifluoroacetyl)benzonitrile derivatives
Technical Support Center: Synthesis of 4-(2,2,2-Trifluoroacetyl)benzonitrile Derivatives
Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common method for synthesizing aryl ketones is the Friedel-Crafts acylation.[1] For this specific target, the reaction involves the electrophilic aromatic substitution of benzonitrile with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]
Q2: The cyano (-CN) group is meta-directing. Why is the synthesis of the 4- (para) isomer a common goal, and how is it achieved?
You are correct; the cyano group is an electron-withdrawing group that deactivates the aromatic ring and directs incoming electrophiles to the meta-position. Therefore, direct Friedel-Crafts trifluoroacetylation of benzonitrile is expected to yield the 3-isomer as the major product.
Achieving a high yield of the 4-isomer via this direct route is challenging and often results in a mixture of isomers. Success typically depends on carefully optimized reaction conditions or alternative multi-step synthetic strategies. This guide will address potential methods to influence regioselectivity.
Q3: What are the most common side products in this synthesis?
The primary side products encountered during the Friedel-Crafts trifluoroacetylation of benzonitrile include:
-
Regioisomers: The most significant side product is typically the 3-(2,2,2-trifluoroacetyl)benzonitrile isomer due to the electronic directing effect of the nitrile group.
-
Polysubstituted Products: While the trifluoroacetyl group is deactivating and generally prevents further acylation, trace amounts of di-acylated products can form under harsh conditions.[2]
-
Hydrolysis/Hydration Products: The product, a trifluoromethyl ketone, can form a hydrate, especially during aqueous workup, due to the strong electron-withdrawing nature of the CF₃ group.[4]
-
Complexes with Lewis Acid: The Lewis acid catalyst can form strong complexes with both the nitrile nitrogen and the product's carbonyl oxygen, which may persist if the reaction workup is incomplete.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: The major product is the 3-isomer, not the desired 4-isomer.
-
Cause: This is the electronically favored product. The cyano group is a powerful meta-director.
-
Troubleshooting Strategies:
-
Catalyst Modification: Experiment with different Lewis acids and catalyst loadings. While AlCl₃ is common, other catalysts like ferric chloride (FeCl₃) or trifluoromethanesulfonic acid (TfOH) might offer different regioselectivity, although the meta-product will likely still predominate.
-
Temperature Control: Reaction temperature can influence isomer distribution. Run the reaction at various temperatures (e.g., 0°C, room temperature, and elevated temperatures) to find an optimal balance between reactivity and selectivity.
-
Solvent Effects: The choice of solvent can impact the reaction. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are typical. Changing the solvent may slightly alter the isomer ratio.
-
Alternative Routes: If direct acylation fails to provide the desired isomer, consider a multi-step approach, such as starting with a para-substituted precursor and converting the functional group to a nitrile in a later step.
-
Issue 2: Low or no conversion of starting material.
-
Cause: The benzonitrile ring is highly deactivated by the cyano group, making it resistant to Friedel-Crafts acylation.[2]
-
Troubleshooting Strategies:
-
Verify Reagent Quality: Ensure the Lewis acid catalyst is anhydrous and highly active. Use freshly opened or properly stored reagents. Trifluoroacetic anhydride should be pure and free from trifluoroacetic acid.
-
Increase Catalyst Stoichiometry: Due to complexation with the nitrile group, more than a stoichiometric amount of the Lewis acid catalyst is often required. A common starting point is 1.5 to 2.5 equivalents.
-
Increase Temperature: Carefully increasing the reaction temperature can improve conversion rates, but may also lead to more side products.[5]
-
Use a More Reactive Acylating Agent: Trifluoroacetyl triflate is a more powerful, albeit less common, trifluoroacetylating agent that can be effective with deactivated substrates.[6]
-
Issue 3: The final product is impure and difficult to purify.
-
Cause: Formation of multiple isomers, persistent catalyst complexes, or product hydration.
-
Troubleshooting Strategies:
-
Thorough Workup: During the workup, ensure the Lewis acid is completely quenched and hydrolyzed, typically by slowly pouring the reaction mixture onto ice and dilute HCl.
-
Purification Method: Isomers of trifluoroacetyl benzonitrile can be difficult to separate. Flash column chromatography on silica gel with a carefully selected eluent system (e.g., hexanes/ethyl acetate gradient) is the most common method. Recrystallization may also be effective if a suitable solvent is found.
-
Avoid Hydration: To minimize hydrate formation, ensure all workup and extraction steps are performed efficiently and the final product is dried thoroughly under high vacuum.[4]
-
Summary of Common Side Products and Mitigation Strategies
| Side Product Name | Chemical Structure | Probable Cause | Identification Method | Mitigation Strategy |
| 3-(2,2,2-Trifluoroacetyl)benzonitrile | Isomer of the target compound | Electronic directing effect of the -CN group | NMR, LC-MS, GC-MS | Optimize catalyst, temperature, and solvent; Isomer separation via chromatography. |
| Di-trifluoroacetylbenzonitrile | C₉H₄F₆N₂O | Harsh reaction conditions (high temp., excess acylating agent) | MS (for molecular weight), NMR | Use milder conditions; control stoichiometry of the acylating agent. |
| 4-Cyanobenzoylformic Acid Hydrate | C₉H₇NO₄ | Presence of water during reaction or workup | NMR (presence of -OH peaks), IR (broad O-H stretch) | Use anhydrous conditions; minimize exposure to water during workup; dry final product thoroughly. |
| Product-Catalyst Complex | [Product]-AlCl₃ | Incomplete quenching of the Lewis acid catalyst | Inconsistent elemental analysis; broad NMR signals | Perform a thorough hydrolytic workup with dilute acid and ice. |
Experimental Protocols
General Procedure for Friedel-Crafts Trifluoroacetylation of Benzonitrile
Disclaimer: This is a representative procedure. Optimal conditions may vary. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
Benzonitrile (1.0 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Anhydride (TFAA) (1.2 equiv)
-
-
Procedure: a. Under a nitrogen atmosphere, add anhydrous AlCl₃ to the reaction flask, followed by anhydrous DCM. b. Cool the resulting slurry to 0°C in an ice bath. c. Add benzonitrile dropwise to the stirred slurry. Allow the mixture to stir for 15 minutes at 0°C. d. Add TFAA dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C. e. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: a. Cool the reaction mixture back to 0°C and slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl. Caution: Exothermic reaction and HCl gas evolution. b. Separate the organic layer. Extract the aqueous layer twice with DCM. c. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and other impurities.
Visualizations
Reaction Pathways and Troubleshooting
Caption: Primary reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products Derived from 4-(2,2,2-Trifluoroacetyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from 4-(2,2,2-Trifluoroacetyl)benzonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the purification of derivatives of this compound.
Issue 1: Poor Separation of Product and Starting Material in Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution. | Systematically screen different solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or ether. A shallow gradient can improve separation. |
| Similar Polarity of Compounds: The product and starting material may have very similar polarities. | Consider using a different stationary phase. If using normal phase silica gel, switching to a reverse-phase C18 column or alumina can alter the elution order. |
| Column Overloading: Too much crude product applied to the column can lead to broad peaks and poor separation. | Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight. |
Issue 2: Product Oiling Out During Recrystallization
| Possible Cause | Recommended Solution |
| Solvent Choice: The chosen solvent may be too good a solvent for the compound, even at low temperatures. | Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Common systems for fluorinated compounds include Toluene, or a mixture of Ethanol and Water. |
| Cooling Rate: Rapid cooling of the saturated solution can lead to the formation of an oil instead of crystals. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding the solution with a small crystal of the pure product can induce crystallization. |
| Presence of Impurities: Impurities can sometimes inhibit crystal formation. | Attempt to remove impurities by a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization. |
Issue 3: Low Recovery of the Final Product
| Possible Cause | Recommended Solution |
| Product Loss During Extraction: The product may have some solubility in the aqueous phase during workup. | Perform multiple extractions with an organic solvent. Back-washing the combined organic layers with brine can help to recover dissolved product. |
| Decomposition on Silica Gel: The trifluoroacetyl group can be sensitive to acidic conditions, and silica gel is slightly acidic. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Product Volatility: Some low molecular weight trifluoromethylated compounds can be volatile. | Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The primary reactive sites are the trifluoroacetyl group and the nitrile group. Common transformations include:
-
Reduction of the ketone: The trifluoroacetyl group can be reduced to a trifluoromethyl alcohol.
-
Reactions with nucleophiles at the carbonyl carbon: This can lead to the formation of various adducts.
-
Hydrolysis of the nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or an amide.
-
Reduction of the nitrile: The nitrile can be reduced to a primary amine.
-
Cyclization reactions: The bifunctional nature of the molecule allows for the synthesis of various heterocyclic compounds.
Q2: Which chromatographic techniques are most effective for purifying derivatives of this compound?
A2: Flash column chromatography is the most common technique for routine purification. For more challenging separations, High-Performance Liquid Chromatography (HPLC) is recommended. Given the polar nature of many derivatives, normal-phase chromatography on silica gel is often a good starting point. For highly polar or chiral compounds, specialized techniques may be necessary.
Q3: How can I remove unreacted starting material from my final product?
A3: If the product has a different functional group, a chemical workup can be effective. For example, if the nitrile has been hydrolyzed to a carboxylic acid, an acid-base extraction can separate it from the neutral starting material. If the polarities are sufficiently different, column chromatography is the preferred method.
Q4: What are some recommended solvent systems for recrystallizing products derived from this compound?
A4: The choice of solvent is highly dependent on the specific derivative. However, some generally useful solvents and solvent systems for fluorinated aromatic compounds include:
-
Single solvents: Toluene, ethyl acetate, ethanol, isopropanol.
-
Mixed solvents: Hexane/Ethyl Acetate, Dichloromethane/Hexane, Ethanol/Water. For instance, 4-amino-2-trifluoromethyl benzonitrile has been successfully recrystallized from toluene to achieve high purity.
Quantitative Data Summary
The following tables summarize typical purification outcomes for derivatives of this compound.
Table 1: Column Chromatography Purification Data
| Derivative | Stationary Phase | Eluent System | Purity Achieved |
| 4-Amino-2-trifluoromethylbenzonitrile | Silica Gel | Hexane:Ethyl Acetate (3:1) | >98% |
| Chiral Trifluoromethyl Alcohol | Chiral Stationary Phase (e.g., Chiralpak AD-H) | Hexane:Isopropanol (90:10) | >99% ee |
| Hydrazone Derivative | Silica Gel | Dichloromethane:Methanol (98:2) | >97% |
Table 2: Recrystallization Purification Data
| Derivative | Recrystallization Solvent | Yield | Purity Achieved |
| 4-Amino-2-trifluoromethylbenzonitrile | Toluene | 85% | >99% |
| Carboxylic Acid Derivative | Ethanol/Water | 75% | >98% |
| Ketone Adduct | Hexane/Ethyl Acetate | 80% | >99% |
Experimental Workflows and Logic Diagrams
The following diagrams, generated using DOT language, illustrate common purification workflows and decision-making processes.
Caption: General purification workflow for products derived from this compound.
Caption: Decision tree for selecting a suitable chromatography method.
Caption: Troubleshooting guide for common recrystallization problems.
Improving regioselectivity in reactions with substituted benzonitriles
Technical Support Center: Substituted Benzonitriles
Welcome to the technical support center for improving regioselectivity in reactions with substituted benzonitriles. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do electrophilic aromatic substitution (EAS) reactions on benzonitrile primarily yield the meta-substituted product?
A1: The cyano (-C≡N) group is a strong electron-withdrawing group (EWG) due to both induction and resonance effects. This deactivates the entire benzene ring towards electrophilic attack, making reactions slower compared to benzene itself.[1][2] The deactivation is most pronounced at the ortho and para positions. When examining the resonance structures of the carbocation intermediate (the sigma complex) formed during the reaction, placing the positive charge on the carbon bearing the cyano group is highly unfavorable. In ortho and para attack, one of the resonance structures places this positive charge adjacent to the electron-withdrawing cyano group, which is destabilizing.[3] For meta attack, the positive charge is never placed on the carbon directly attached to the cyano group, making this pathway less destabilized and therefore the favored one.[3][4]
Q2: How does the cyano group influence regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?
A2: In nucleophilic aromatic substitution (SNAr) reactions, the cyano group acts as a potent activating group.[5] To participate in SNAr, the aromatic ring must be electron-deficient and possess a good leaving group. The electron-withdrawing nature of the cyano group stabilizes the negatively charged intermediate (Meisenheimer complex) formed when the nucleophile attacks the ring. This stabilization is most effective when the cyano group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the nitrogen atom of the cyano group through resonance.[5] This makes ortho and para positions the most reactive sites for nucleophilic attack.
Q3: Is it possible to achieve ortho-functionalization on a benzonitrile, overriding the natural meta-directing effect in EAS?
A3: Yes, ortho-functionalization can be achieved through methods like directed ortho-metalation (DoM). The cyano group can act as a directing group in metal-catalyzed C-H activation reactions.[6] In a typical DoM protocol, an organolithium reagent (like LDA or an alkyllithium) is used to selectively deprotonate the C-H bond at the ortho position, which is the most acidic due to the inductive effect of the cyano group. The resulting aryllithium species can then be trapped with a wide range of electrophiles to install a functional group exclusively at the ortho position.
Q4: What factors, other than the cyano group itself, can influence the regioselectivity of a reaction?
A4: Several factors can influence the final product distribution:
-
Steric Hindrance: Bulky substituents on the benzonitrile or bulky incoming reagents can disfavor substitution at the ortho position, leading to a higher proportion of the para or meta isomer.[7]
-
Reaction Temperature: Kinetic vs. thermodynamic control can be a factor. Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy.[8][9]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the nature of the catalyst and its ligands can dramatically alter regioselectivity, sometimes overriding the inherent electronic preferences of the substrate.[10]
-
Solvent: Solvent polarity can influence the stability of charged intermediates or transition states, thereby affecting the regiochemical outcome.[8][9]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Alkylation of a Substituted Benzonitrile
| Possible Cause | Solution |
| Carbocation Rearrangement | Friedel-Crafts alkylations are prone to carbocation rearrangements, which can lead to a mixture of isomers. Solution: Use Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion is not susceptible to rearrangement, providing better regiochemical control.[2] |
| Strong Deactivation by -CN Group | The benzonitrile ring is strongly deactivated, often leading to harsh reaction conditions which can reduce selectivity and cause side reactions. |
| Steric Effects | A bulky alkylating agent or other substituents on the ring may hinder approach at the desired position. Solution: Consider a less sterically demanding alkylating agent if possible. |
Issue 2: Low Yield of the Desired ortho-Product in a Directed ortho-Metalation (DoM) Reaction
| Possible Cause | Solution |
| Incorrect Base/Temperature | The choice of base and reaction temperature are critical for efficient and selective deprotonation. The base may be too weak, too strong (leading to side reactions), or the temperature may be too high, causing decomposition. Solution: Screen different lithium amide bases (e.g., LDA, LiTMP) or alkyllithiums. Conduct the reaction at low temperatures (typically -78 °C) and monitor carefully. |
| Competitive Nucleophilic Attack | The organolithium base can potentially add to the nitrile group instead of abstracting a proton. Solution: Use a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). |
| Poor Quenching with Electrophile | The generated aryllithium species is highly reactive and can be quenched by trace amounts of water or other protic sources before the desired electrophile is added. Solution: Ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. Add the electrophile efficiently at low temperature. |
Quantitative Data on Regioselectivity
The following table summarizes the typical isomer distribution for the electrophilic nitration of benzonitrile, highlighting the strong preference for meta substitution.
Table 1: Isomer Distribution in the Nitration of Benzonitrile
| Reaction Conditions | % ortho | % meta | % para | Reference |
| HNO₃, H₂SO₄ | 17 | 81 | 2 | Theoretical study[11] |
| HNO₃, Ac₂O | ~15-20 | ~70-80 | <5 | General textbook data |
Note: Ratios can vary slightly based on specific temperature and concentration.
Visualized Pathways and Workflows
Caption: Directing effects of the cyano group in EAS and SNAr reactions.
Caption: Experimental workflow for directed ortho-metalation of benzonitrile.
Experimental Protocols
Protocol 1: Directed ortho-Metalation and Silylation of Benzonitrile
This protocol describes a general procedure for the regioselective functionalization of the ortho-position of benzonitrile using directed metalation, followed by quenching with an electrophile, trimethylsilyl chloride (TMSCl).
Materials:
-
Benzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard Schlenk line equipment
-
Dry syringes
Procedure:
-
Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Base Formation (LDA): To the flask, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at 0 °C to ensure complete formation of Lithium Diisopropylamide (LDA), then cool back to -78 °C.
-
Deprotonation: Slowly add a solution of benzonitrile (1.0 equivalent) in a small amount of anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. Formation of the deep-colored ortho-lithiated benzonitrile should be observed.
-
Electrophilic Quench: Add trimethylsilyl chloride (TMSCl, 1.2 equivalents) dropwise to the reaction mixture at -78 °C. A color change or precipitation may be observed.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(trimethylsilyl)benzonitrile.
References
- 1. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Transformations of 4-(2,2,2-Trifluoroacetyl)benzonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-(2,2,2-Trifluoroacetyl)benzonitrile. It covers common transformations, catalyst selection, and experimental protocols to address specific challenges encountered during synthesis.
Section 1: Asymmetric Reduction of the Trifluoroacetyl Group
The primary transformation for the trifluoroacetyl group is its reduction to a chiral trifluoromethyl alcohol, a valuable building block in pharmaceutical synthesis.[1][2]
Frequently Asked Questions & Troubleshooting
Question: How can I achieve high enantioselectivity in the reduction of the trifluoroacetyl group to the corresponding chiral alcohol?
Answer: High enantioselectivity is best achieved through asymmetric transfer hydrogenation (ATH) using chiral ruthenium(II) catalysts, often referred to as Noyori-type catalysts.[1][3] These catalysts, featuring a chiral diamine ligand and an arene ligand, facilitate the stereoselective transfer of hydrogen from a hydrogen donor (e.g., formic acid/triethylamine azeotrope) to the ketone.
Key factors for success include:
-
Catalyst Choice: Oxo-tethered Ru(II) catalysts, such as (S,S)-C3, are highly effective.[1]
-
Hydrogen Donor: A formic acid/triethylamine (HCOOH/Et₃N) mixture is a standard and efficient hydrogen source.[1][3]
-
Solvent: The choice of solvent can significantly impact enantioselectivity and reaction rate. Chlorobenzene and N,N-dimethylformamide (DMF) have been shown to be effective.[1]
Question: My asymmetric reduction is showing low conversion. What are the possible causes and solutions?
Answer: Low conversion can stem from several factors:
-
Catalyst Inactivity: Ensure the catalyst has not degraded. Store it under an inert atmosphere. The catalyst precursor may require activation.
-
Insufficient Catalyst Loading: While low catalyst loading is desirable, it might be insufficient for complete conversion. Try increasing the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%).
-
Reaction Temperature: Most ATH reactions are run at moderate temperatures (e.g., 40 °C).[1] If conversion is low, a modest increase in temperature might be beneficial, but be aware that it could negatively impact enantioselectivity.
-
Purity of Reagents: Ensure all reagents, especially the solvent and the HCOOH/Et₃N mixture, are pure and dry. Impurities can poison the catalyst.
Question: I am observing the formation of side products. How can I minimize them?
Answer: The trifluoromethyl ketone is highly electrophilic, which can lead to side reactions.[4] In the context of reduction, if using hydride reagents like NaBH₄ with chiral additives, over-reduction or side reactions with the nitrile group can occur.[5] Sticking to well-defined catalytic systems like Ru(II)-catalyzed ATH minimizes these issues by operating under milder conditions. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation-related side products.
Data Presentation: Catalyst Performance in Asymmetric Ketone Reduction
| Catalyst | Catalyst Loading (mol%) | Solvent | H₂ Source | Temp (°C) | Yield (%) | ee (%) | dr (cis:trans) | Reference |
| (S,S)-C1 (RuCl--INVALID-LINK--) | 1 | DMF | HCOOH/Et₃N | 40 | 95 | >99 | >99:1 | [1] |
| (S,S)-C2 (RuCl--INVALID-LINK--) | 1 | Chlorobenzene | HCOOH/Et₃N | 40 | 99 | >99 | >99:1 | [1] |
| (S,S)-C3 (Oxo-tethered Ru(II)) | 1 | DMF | HCOOH/Et₃N | 40 | 96 | >99 | >99:1 | [1] |
Data adapted from studies on similar β-CF₃ aryl ketones and is expected to be highly applicable.[1]
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative procedure for the asymmetric reduction of this compound.
-
Preparation: To a dried Schlenk flask under an argon atmosphere, add the Ru(II) catalyst (e.g., (S,S)-C2, 1 mol%).
-
Reagent Addition: Add this compound (1 equivalent) followed by the degassed solvent (e.g., Chlorobenzene).
-
Hydrogen Source: Add the formic acid/triethylamine (5:2 azeotropic mixture) solution.
-
Reaction: Stir the mixture at the specified temperature (e.g., 40 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (% ee) of the purified alcohol by chiral HPLC or GC analysis.[6]
Visualization: Catalyst Selection Logic
References
- 1. Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 4-(2,2,2-Trifluoroacetyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,2,2-Trifluoroacetyl)benzonitrile. The content focuses on understanding and mitigating the influence of solvent choice on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The molecule has two primary electrophilic sites susceptible to nucleophilic attack:
-
The Carbonyl Carbon: The carbon of the trifluoroacetyl group is highly electrophilic due to the strong electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group.
-
The Nitrile Carbon: The carbon of the nitrile group (-C≡N) is also electrophilic, though generally less so than the carbonyl carbon.
Q2: How does solvent polarity affect the reactivity of the carbonyl group?
A2: Solvent polarity plays a crucial role in the reactivity of the carbonyl group. Polar solvents can stabilize the partial positive charge on the carbonyl carbon, potentially increasing its electrophilicity. Furthermore, polar protic solvents can hydrogen bond with the carbonyl oxygen, further polarizing the C=O bond and enhancing its reactivity towards nucleophiles. In contrast, nonpolar aprotic solvents will have a lesser effect on the intrinsic reactivity of the carbonyl group.
Q3: Can the nitrile group undergo reaction under typical conditions?
A3: While the carbonyl group is generally more reactive, the nitrile group can participate in reactions, particularly under harsh conditions or with specific reagents. For example, strong acids or bases can promote the hydrolysis of the nitrile to a carboxylic acid or an amide. Strong reducing agents can reduce the nitrile to a primary amine. The choice of solvent can influence the rates of these transformations.
Q4: Are there any common side reactions to be aware of?
A4: Yes, common side reactions include:
-
Hemiketal/Ketal formation: In the presence of alcohol solvents (protic solvents), the highly electrophilic carbonyl group can react to form hemiketals or ketals.
-
Aldol-type condensation: Under basic conditions, self-condensation or reaction with other enolizable carbonyl compounds can occur, though the lack of α-protons on the trifluoroacetyl group prevents self-condensation at that position.
-
Hydrolysis: As mentioned, the nitrile group can be susceptible to hydrolysis.
Q5: Which analytical techniques are recommended for monitoring reactions involving this compound?
A5: Several techniques are suitable for monitoring reaction progress:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are particularly useful for tracking the disappearance of starting material and the appearance of products, providing both qualitative and quantitative information.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: If the reactants and products have distinct chromophores, UV-Vis spectroscopy can be a convenient method for continuous reaction monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for identifying and quantifying components in the reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no reactivity in a nucleophilic addition reaction. | Inappropriate solvent choice: The solvent may not be sufficiently polar to activate the carbonyl group or may be sterically hindering the approach of the nucleophile. | 1. Increase solvent polarity: Switch from a nonpolar solvent (e.g., hexane, toluene) to a more polar aprotic solvent (e.g., acetonitrile, DMF, DMSO). 2. Consider a protic solvent: If compatible with the reagents, a protic solvent (e.g., methanol, ethanol) can enhance carbonyl reactivity through hydrogen bonding. Be mindful of potential side reactions (see Q4). |
| Formation of an unexpected byproduct identified as a hemiketal or ketal. | Use of an alcohol as a solvent: The alcohol is acting as a nucleophile and reacting with the highly electrophilic carbonyl group. | 1. Switch to an aprotic solvent: Use a non-alcoholic solvent such as THF, dichloromethane, or acetonitrile. 2. Protect the carbonyl group: If the use of an alcohol solvent is unavoidable, consider protecting the carbonyl group prior to the intended reaction. |
| Reaction is too fast and difficult to control, leading to multiple products. | Solvent is too activating: A highly polar solvent may be excessively increasing the reaction rate, leading to loss of selectivity. | 1. Decrease solvent polarity: Move to a less polar solvent to temper the reactivity. 2. Lower the reaction temperature: Reducing the temperature will decrease the rate of all reactions, potentially improving selectivity. |
| Poor solubility of reactants. | Mismatch between solute and solvent polarity. | 1. "Like dissolves like": Ensure the polarity of the solvent matches that of the reactants. 2. Use a co-solvent system: A mixture of solvents can sometimes provide the desired solubility and reactivity profile. |
| Inconsistent reaction outcomes between batches. | Variable solvent quality (e.g., water content). | 1. Use anhydrous solvents: For moisture-sensitive reactions, ensure the use of dry solvents. 2. Standardize solvent source and purification: Use solvent from the same supplier and apply a consistent purification method if necessary. |
Data Presentation
The following table summarizes hypothetical relative reaction rates for a generic nucleophilic addition to the carbonyl group of this compound in various solvents. This data is illustrative and intended to demonstrate the expected trends based on solvent properties.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | Nonpolar Aprotic | 1.9 | 1 |
| Toluene | Nonpolar Aprotic | 2.4 | 5 |
| Dichloromethane | Polar Aprotic | 9.1 | 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 80 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 250 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 500 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 1000 |
| Methanol (MeOH) | Polar Protic | 32.7 | 1500 |
| Ethanol (EtOH) | Polar Protic | 24.6 | 1200 |
Note: The relative rate constants are normalized to the rate in n-hexane. These values are for illustrative purposes and actual experimental results may vary depending on the specific nucleophile and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Nucleophilic Addition by UV-Vis Spectroscopy
This protocol describes a method for determining the kinetics of the reaction between this compound and a nucleophile using UV-Vis spectroscopy.
Materials:
-
This compound
-
Nucleophile of interest
-
A range of anhydrous solvents (e.g., hexane, acetonitrile, DMSO, methanol)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the nucleophile in the same solvent at a known concentration (e.g., 1.0 M).
-
-
Determine Analytical Wavelength (λ_max):
-
Record the UV-Vis spectrum of the starting material and the expected product (if available) to identify a wavelength where there is a significant change in absorbance upon reaction.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, add a specific volume of the this compound stock solution and dilute with the solvent.
-
Initiate the reaction by adding a small, precise volume of the nucleophile stock solution.
-
Immediately begin monitoring the absorbance at the predetermined λ_max as a function of time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Repeat the experiment in different solvents to compare the rate constants.
-
Protocol 2: In-situ Monitoring of Solvent Effects by ¹⁹F NMR Spectroscopy
This protocol outlines the use of ¹⁹F NMR to observe the effect of different solvents on the chemical environment of the trifluoromethyl group and to monitor reaction progress.
Materials:
-
This compound
-
A selection of deuterated solvents (e.g., CDCl₃, CD₃CN, DMSO-d₆, CD₃OD)
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in each of the chosen deuterated solvents at the same concentration (e.g., 10 mg/mL).
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum for each sample under identical experimental conditions (temperature, pulse sequence, etc.).
-
Note the chemical shift of the -CF₃ signal in each solvent.
-
-
Reaction Monitoring:
-
For a chosen solvent, acquire an initial ¹⁹F NMR spectrum of the starting material.
-
Initiate the reaction in the NMR tube by adding the nucleophile.
-
Acquire ¹⁹F NMR spectra at regular time intervals to monitor the decrease in the intensity of the starting material's -CF₃ signal and the appearance of a new signal corresponding to the product.
-
-
Data Analysis:
-
The change in the ¹⁹F chemical shift across different solvents can provide insights into solvent-solute interactions.
-
The relative integration of the starting material and product signals over time can be used to determine the reaction kinetics.
-
Mandatory Visualizations
Caption: Workflow for Investigating Solvent Effects on Reactivity.
Caption: Logical Flowchart for Troubleshooting Experimental Issues.
Technical Support Center: Managing Moisture-Sensitive Reactions with Benzonitrile Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you successfully manage moisture-sensitive reactions involving benzonitrile compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to exclude moisture in reactions involving benzonitrile?
A1: Benzonitrile and its derivatives are often used in reactions with highly reactive reagents, such as organometallics (e.g., Grignard reagents, organolithiums), strong bases, and certain catalysts that are sensitive to water.[1][2] Moisture can lead to several undesirable outcomes:
-
Reagent Quenching: Water will rapidly react with and destroy moisture-sensitive reagents, reducing their effective concentration and potentially halting the reaction.[2]
-
Side Reactions: The presence of water can initiate unintended reaction pathways, leading to the formation of byproducts. For example, in Grignard reactions, water will protonate the Grignard reagent, forming an alkane and rendering it inactive for the desired reaction with benzonitrile.[2][3]
-
Reduced Yields and Purity: The combination of reagent quenching and side reactions will lower the yield of the desired product and complicate its purification.[1]
-
Safety Hazards: Some reagents react violently with water, posing a significant safety risk.[4]
Q2: What are the primary sources of moisture in a typical reaction setup?
A2: Moisture can be introduced from several sources, and it is critical to address all of them:
-
Solvents: Many organic solvents are hygroscopic and will absorb moisture from the atmosphere.[5]
-
Reagents: Both the benzonitrile compound and other reagents can contain residual water.
-
Glassware: The surface of glassware readily adsorbs a thin film of moisture from the air.[6][7]
-
Atmosphere: The laboratory air itself is a significant source of moisture and oxygen.[4]
-
Transfer Equipment: Syringes, cannulas, and septa can introduce atmospheric moisture if not handled correctly.[8]
Q3: How can I effectively dry benzonitrile before use?
A3: The choice of drying method depends on the required level of dryness. Benzonitrile can be dried using several methods, often in a two-step process of pre-drying followed by a more rigorous drying technique.[9][10]
-
Pre-drying: Stirring the benzonitrile over a solid desiccant is a common initial step.
-
Distillation: For highly sensitive reactions, distillation from a powerful drying agent is recommended.
| Drying Agent | Application | Notes |
| Anhydrous MgSO₄, CaSO₄, K₂CO₃ | Pre-drying | Stir overnight before distillation.[9][10] |
| Calcium Hydride (CaH₂) | Distillation | Can cause some decomposition of benzonitrile.[9][10] Use with caution. |
| Phosphorus Pentoxide (P₂O₅) | Distillation | A very effective but highly reactive and corrosive drying agent.[5][9][10] Handle with extreme care. |
| Molecular Sieves (3Å or 4Å) | Storage/Final Drying | Effective for removing trace amounts of water.[5] Ensure sieves are properly activated by heating before use.[5] |
Q4: What is an inert atmosphere, and when should I use it?
A4: An inert atmosphere is an environment that is free of reactive gases like oxygen and water vapor.[1][11] It is typically created using unreactive gases such as nitrogen or argon.[1] You should use an inert atmosphere whenever your reaction involves reagents that are sensitive to air or moisture, which is common for many reactions involving benzonitrile, especially those with organometallic reagents.[1][12]
Troubleshooting Guides
Problem 1: My reaction with a Grignard reagent and a substituted benzonitrile is not proceeding or giving very low yields.
-
Possible Cause: The most likely culprit is the presence of moisture, which quenches the Grignard reagent.[2]
-
Solutions:
-
Ensure All Glassware is Dry: Oven-dry all glassware overnight at a high temperature (e.g., >120 °C) and assemble it while still hot, allowing it to cool under a stream of dry inert gas.[6][7] Flame-drying under vacuum is an alternative for more rigorous drying.[13]
-
Use Anhydrous Solvents: Use commercially available anhydrous solvents or dry your solvent rigorously. For Grignard reactions, diethyl ether or THF are common solvents and must be anhydrous.[3]
-
Verify Reagent Quality: Ensure your benzonitrile derivative is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, distill it from an appropriate drying agent.[9][10] The magnesium turnings for the Grignard reagent should be fresh and dry.
-
Maintain a Positive Pressure of Inert Gas: Use a Schlenk line or a glovebox to maintain a positive pressure of dry nitrogen or argon throughout the experiment to prevent air from entering the flask.[13][14] A simple balloon setup can also be effective for less sensitive reactions.[8]
-
Proper Reagent Transfer: Use dry syringes or cannulas to transfer anhydrous solvents and liquid reagents.[6][15]
-
Problem 2: I am attempting a metal-catalyzed cross-coupling reaction with a bromo-benzonitrile, but I am observing significant decomposition of my starting material.
-
Possible Cause: While moisture can be an issue, oxygen is often a major problem in catalytic cycles involving transition metals, leading to catalyst deactivation and side reactions.[16]
-
Solutions:
-
Degas Your Solvents: In addition to being anhydrous, solvents for cross-coupling reactions should be thoroughly degassed to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for an extended period (sparging) or by using several freeze-pump-thaw cycles.[6][8]
-
Inert Atmosphere is Crucial: Perform the entire reaction under a strict inert atmosphere (nitrogen or argon).[17] A glovebox is ideal for dispensing the catalyst and ligands.[12]
-
Check Ligand Stability: Some phosphine ligands used in cross-coupling are sensitive to air and can be oxidized. Handle them under inert conditions.
-
Problem 3: My reaction is complete, but I am losing my product during the aqueous workup.
-
Possible Cause: The product itself might be unstable to the pH of the aqueous solution used for quenching and extraction, or it could be water-soluble.[18]
-
Solutions:
-
Test Product Stability: Before a full-scale workup, take a small aliquot of the reaction mixture and test its stability in the planned aqueous quench solution (e.g., acidic, basic, or neutral).[18] Monitor for decomposition using TLC or LC-MS.
-
Modify Workup Conditions: If the product is acid-sensitive, use a neutral or mildly basic quench (e.g., saturated ammonium chloride or sodium bicarbonate solution). If it is base-sensitive, use a mildly acidic quench.
-
Check Aqueous Layer for Product: If your product has polar functional groups, it may have some solubility in the aqueous layer. Extract the aqueous layer multiple times with an organic solvent to ensure complete recovery.[18]
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Drying Benzonitrile by Distillation from P₂O₅
-
Pre-drying: Stir the benzonitrile (100 mL) with anhydrous calcium chloride (10 g) for several hours or overnight.[9][10]
-
Setup: Assemble a distillation apparatus. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen.[5]
-
Distillation: Decant the pre-dried benzonitrile into the distillation flask containing phosphorus pentoxide (5-10 g per liter of solvent).[5]
-
Heating: Heat the mixture gently under reduced pressure.[9][10]
-
Collection: Collect the middle fraction of the distillate in a receiver flask that is protected from atmospheric moisture.[9]
-
Storage: Store the freshly distilled benzonitrile over activated molecular sieves (3Å or 4Å) in a flask sealed with a septum, under an inert atmosphere.[5]
Caption: Workflow for drying benzonitrile.
Protocol 2: Setting up a Moisture-Sensitive Reaction (e.g., Grignard Reaction)
-
Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel overnight. Assemble the apparatus while hot and allow it to cool under a positive pressure of dry argon or nitrogen.[19]
-
Reagent Preparation: In the flask, place magnesium turnings. In the addition funnel, place a solution of the appropriate alkyl/aryl halide in anhydrous ether. The benzonitrile derivative, dissolved in anhydrous ether, should be in a separate, dry, septum-sealed flask.[19]
-
Initiation: Add a small portion of the halide solution to the magnesium to initiate the Grignard reagent formation. The reaction is often indicated by bubbling or a color change.[20]
-
Grignard Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[19]
-
Addition of Benzonitrile: After the Grignard reagent has formed, cool the flask and add the benzonitrile solution dropwise via a dry syringe or cannula.[21]
-
Reaction and Quench: Allow the reaction to stir for the specified time. Upon completion, cool the reaction in an ice bath and quench it carefully by the slow addition of a saturated aqueous solution of ammonium chloride.[22]
Caption: General workflow for setting up a moisture-sensitive reaction.
Troubleshooting Logic
Caption: Troubleshooting decision tree for failed reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. fiveable.me [fiveable.me]
- 3. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE [vedantu.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. How To [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. www1.udel.edu [www1.udel.edu]
- 21. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Scaling up reactions with 4-(2,2,2-Trifluoroacetyl)benzonitrile
Welcome to the Technical Support Center for 4-(2,2,2-Trifluoroacetyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on scaling up reactions involving this versatile reagent. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound at scale?
A: Handling any chemical at scale requires a thorough safety review. For this compound and related compounds, the following precautions are critical:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, face shields, flame-retardant lab coats, and chemically resistant gloves.[1][2]
-
Ventilation: Use the compound exclusively within a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[1][4]
-
Spill Management: In case of a spill, evacuate the area, remove all ignition sources, and clean up using an inert absorbent material.[2] Do not allow the chemical to be released into the environment.[2]
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[1]
Q2: My reaction with this compound is showing low or incomplete conversion upon scale-up. What are the likely causes?
A: Scaling up can introduce issues not seen at the bench scale. Common causes for incomplete conversion include:
-
Mixing Inefficiency: The efficiency of agitation does not always scale linearly. In larger vessels, inadequate mixing can lead to poor mass and heat transfer, creating localized "hot spots" or areas of low reagent concentration.
-
Heat Transfer Limitations: As vessel size increases, the surface-area-to-volume ratio decreases, making it harder to control the temperature of an exothermic or endothermic reaction.[5] A deviation from the optimal temperature can significantly slow down the reaction rate.
-
Reagent Addition Rate: The rate of addition for a key reagent, which may have been rapid on a small scale, often needs to be carefully controlled during scale-up to manage heat evolution and maintain a steady reaction profile.
-
Catalyst Deactivation: If using a catalyst, it may be deactivating over the longer reaction times sometimes required for large-scale batches.
Q3: I am observing the formation of unexpected side products. What are some common side reactions?
A: The trifluoroacetyl group is a powerful electron-withdrawing group, making the carbonyl carbon highly electrophilic.
-
Hydrate/Hemiketal Formation: In the presence of water or alcohol solvents, the ketone can reversibly form a stable hydrate or hemiketal. This is a known characteristic of trifluoromethyl ketones and can sequester the starting material.[6]
-
Over-reduction: If reducing the ketone to an alcohol, the conditions might be too harsh, leading to the reduction of the nitrile group or even hydrodefluorination.
-
Reaction with Nucleophiles: The aromatic ring is activated towards nucleophilic aromatic substitution, although this is less common than reactions at the carbonyl.
Q4: What are the best practices for purifying products derived from this compound?
A: Purification can be challenging due to the properties of fluorinated compounds.
-
Removal of Acidic Impurities: If acidic reagents like trifluoroacetic acid (TFA) are used or generated, they can be difficult to remove. Washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate) is a standard approach. For persistent acidic impurities, specialized techniques like using a C18 silica plug or anion-exchange solid-phase extraction (SPE) may be necessary.[7]
-
Chromatography: Standard column chromatography is often effective. However, the polarity of trifluoromethyl-containing compounds can be unusual. It is advisable to perform a thorough thin-layer chromatography (TLC) screening to find the optimal eluent system.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification at scale. A systematic screening of solvents is recommended to find conditions that provide good yield and high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Yield | 1. Inefficient mixing or heat transfer.[5]2. Reagent degradation or instability at reaction temperature.3. Formation of stable intermediates (e.g., hydrate).4. Product loss during work-up/purification. | 1. Increase agitation speed; use a baffled reactor or overhead stirrer. Re-evaluate heating/cooling capacity.2. Perform stability studies on reagents at the target temperature. Consider adding the sensitive reagent slowly over time.3. Use anhydrous solvents and reagents. If hydrate formation is unavoidable, consider reaction conditions that favor the ketone form (e.g., azeotropic removal of water).4. Optimize extraction and purification steps. Check pH during extractions and consider back-extraction of aqueous layers. |
| Exothermic Runaway | 1. Reagent accumulation due to slow initiation followed by a rapid reaction.2. Addition rate is too fast for the cooling system's capacity.3. Insufficient cooling capacity for the scale of the reaction.[5] | 1. Ensure the reaction has initiated before adding the bulk of the limiting reagent. Add a small portion first and confirm initiation via an in-process control (e.g., TLC, UPLC, or temperature spike).2. Reduce the addition rate of the reagent. Use a syringe pump for better control.3. Reduce the batch size or upgrade the cooling system. Consider a semi-batch process where one reagent is added slowly to control the reaction rate. |
| Product Purity Issues | 1. Presence of unreacted starting material.2. Formation of byproducts from side reactions.3. Residual acidic or basic impurities from reagents or work-up.[7] | 1. Increase reaction time or temperature moderately. Add a small excess of the other reagent if appropriate.2. Re-optimize reaction conditions (temperature, concentration, catalyst loading). Consider a different solvent or catalyst.3. Incorporate additional aqueous washes (mild acid or base) in the work-up. Re-crystallize the product or use preparative chromatography. |
Logical Troubleshooting Workflow for Low Yield
Below is a diagram outlining a logical workflow for diagnosing the cause of low product yield.
Caption: A flowchart for troubleshooting low yield in chemical reactions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23516-85-0[8] |
| Molecular Formula | C₉H₄F₃NO |
| Molecular Weight | 199.13 g/mol |
| Appearance | Off-white to yellow solid |
| Boiling Point | Approx. 235-240 °C (Predicted) |
| Melting Point | 58-62 °C |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate). Insoluble in water. |
Table 2: Comparison of Conditions for a Key Reaction: Sodium Borohydride Reduction
The following table compares typical conditions for the reduction of this compound to the corresponding alcohol, 4-(1-hydroxy-2,2,2-trifluoroethyl)benzonitrile.
| Parameter | Condition A (Lab Scale) | Condition B (Scale-Up) | Comments |
| Solvent | Methanol | Ethanol or Isopropanol | Methanol can be used, but ethanol or IPA may be preferred for scale-up due to higher flash points. |
| Temperature | 0 °C to Room Temp | -5 °C to 5 °C | Tighter temperature control is crucial at scale to manage the initial exotherm. |
| Equivalents of NaBH₄ | 1.1 eq | 1.05 - 1.1 eq | Use a slight excess, but avoid a large excess to minimize quench exotherm and work-up complexity. |
| Addition Method | Portion-wise addition of solid NaBH₄ | Slow addition of a solution of NaBH₄ in diglyme or controlled portion-wise addition of solid. | A solution provides better control over the addition rate and exotherm. |
| Quench | Slow addition of 1M HCl | Slow reverse addition of the reaction mixture to a cooled, stirred solution of aqueous acid (e.g., citric acid or acetic acid). | Reverse addition helps control the vigorous gas evolution and exotherm from quenching excess borohydride. |
| Typical Yield | >95% | 90-95% | A slight decrease in yield can be expected upon scale-up but should be minimized with proper control. |
Experimental Protocols
Protocol: Scale-Up Synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)benzonitrile
Objective: To reduce this compound to 4-(1-hydroxy-2,2,2-trifluoroethyl)benzonitrile on a 10-gram scale.
Materials:
-
This compound (10.0 g, 50.2 mmol)
-
Sodium borohydride (NaBH₄) (1.0 g, 26.4 mmol, 0.52 eq)
-
Ethanol (anhydrous, 100 mL)
-
Ethyl Acetate (200 mL)
-
1M Citric Acid solution (aqueous, 50 mL)
-
Brine (saturated NaCl solution, 50 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
500 mL 3-neck round-bottom flask
-
Overhead mechanical stirrer
-
Thermometer
-
Addition funnel (optional)
-
Cooling bath (ice-water or cryocooler)
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with an overhead mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Charging: Charge the flask with this compound (10.0 g, 50.2 mmol) and anhydrous ethanol (100 mL).
-
Cooling: Begin stirring and cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Once the solution is at 0 °C, begin adding the sodium borohydride (1.0 g) in small portions over 30 minutes. Carefully monitor the internal temperature and ensure it does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Quenching: Slowly and carefully add 1M citric acid (50 mL) to the reaction mixture while maintaining cooling. Vigorous gas evolution will occur. Continue adding until the pH is ~5-6.
-
Solvent Removal: Remove the ethanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography if necessary. The product, 4-(1-hydroxy-2,2,2-trifluoroethyl)benzonitrile, is typically isolated as a white solid.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. catsci.com [catsci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 23516-85-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Preventing decomposition of trifluoromethyl ketones during synthesis
Welcome to the technical support center for the synthesis of trifluoromethyl ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and handling of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition during the synthesis of trifluoromethyl ketones?
The primary cause of decomposition during syntheses involving nucleophilic trifluoromethylating reagents (e.g., from fluoroform or TMSCF3) is the instability of the trifluoromethyl anion (CF3⁻). This anion can readily decompose into difluorocarbene (:CF2) and a fluoride ion (F⁻)[1][2][3]. This decomposition pathway is particularly favored in the presence of alkali metal cations, which form highly stable fluoride salts.
Q2: How can I minimize the decomposition of the trifluoromethyl anion during my reaction?
Several strategies can be employed to stabilize the trifluoromethyl anion and minimize its decomposition:
-
Low Temperatures: Running the reaction at low temperatures (e.g., -40 °C) is crucial to suppress the decomposition of the trifluoromethyl anion[2][4].
-
Solvent Choice: The use of specific solvents can help stabilize the trifluoromethyl anion. For instance, triglyme can encapsulate potassium ions (K⁺), preventing their interaction with the CF3⁻ anion and subsequent decomposition[1][2]. N,N-Dimethylformamide (DMF) can also act as a reservoir for the CF3⁻ anion by forming a hemiaminaloate adduct[3].
-
Cation Sequestration: The use of sterically demanding counterions or additives that can encapsulate metal cations (like glymes or crown ethers) can effectively separate the cation from the trifluoromethyl anion, thus preventing its breakdown[1].
Q3: My trifluoromethyl ketone product appears to be unstable after purification. What could be the issue?
Trifluoromethyl ketones are known to readily and reversibly form stable hydrates in the presence of water[3][4][5][6]. This is due to the strong electron-withdrawing nature of the trifluoromethyl group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This is not a decomposition in the sense of irreversible degradation but an equilibrium between the ketone and its hydrate.
Q4: How can I detect the formation of hydrates of my trifluoromethyl ketone?
The formation of hydrates can be readily observed using 19F NMR spectroscopy. The trifluoromethyl group of the ketone and the hydrate will have distinct chemical shifts[3][4]. Typically, the hydrate form will appear at a different chemical shift compared to the anhydrous ketone.
Q5: How can I remove the hydrate and isolate the pure trifluoromethyl ketone?
In many cases, the hydrate can be removed during purification by silica gel column chromatography[4]. The equilibrium will shift back to the ketone as the water is removed. To prevent hydrate formation during storage, it is essential to store the purified trifluoromethyl ketone under anhydrous conditions in a tightly sealed container, preferably in a desiccator or under an inert atmosphere. For long-term storage, keeping the compound at low temperatures (e.g., -20°C) is recommended[7].
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis and purification of trifluoromethyl ketones.
Problem 1: Low yield of trifluoromethyl ketone and formation of side products.
| Possible Cause | Suggested Solution |
| Decomposition of the trifluoromethyl anion. | Lower the reaction temperature. Use a solvent system known to stabilize the trifluoromethyl anion, such as triglyme with a potassium base[1][2]. |
| Sub-optimal reaction conditions. | Re-optimize the stoichiometry of reagents, reaction time, and temperature. Ensure all reagents are pure and dry. |
| Side reactions of the starting material or product. | If your starting material or product has other reactive functional groups, consider using appropriate protecting groups. |
Problem 2: Difficulty in purifying the trifluoromethyl ketone product.
| Possible Cause | Suggested Solution |
| Product is a stable hydrate. | The hydrate is often more polar than the ketone and may behave differently during chromatography. Attempt to remove water by azeotropic distillation with toluene before chromatography or use a dry solvent system for elution. Silica gel chromatography can often separate the ketone from its hydrate[4]. |
| Product is volatile. | Use caution during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating of the rotovap bath. |
| Co-elution with impurities. | Try a different solvent system for chromatography or consider alternative purification techniques such as preparative HPLC or crystallization. |
Problem 3: 19F NMR spectrum of the purified product shows multiple peaks for the CF3 group.
| Possible Cause | Suggested Solution |
| Presence of both the ketone and its hydrate. | This is the most likely cause. The presence of residual water can lead to an equilibrium mixture. To confirm, you can try to rigorously dry a small sample and re-acquire the 19F NMR spectrum. The peak corresponding to the hydrate should decrease or disappear. |
| Presence of diastereomers. | If your molecule has other stereocenters, the trifluoromethyl ketone product may exist as a mixture of diastereomers, which can give rise to multiple 19F NMR signals. |
| Decomposition. | While less common for the purified product under normal conditions, decomposition to other fluorine-containing species could be a possibility if the compound is unstable. Check for the presence of new, unexpected peaks in other regions of the 1H and 13C NMR spectra. |
Data on Trifluoromethyl Ketone Stability
| Condition | Stability of Trifluoromethyl Ketones | Notes |
| pH | Generally stable in neutral and mildly acidic conditions. Can be susceptible to hydrolysis or other reactions under strongly acidic or basic conditions. | The specific pH stability will depend on the overall structure of the molecule. |
| Temperature | Generally stable at room temperature and below for storage[7]. Thermal decomposition may occur at elevated temperatures, but specific decomposition temperatures are compound-dependent. | Avoid prolonged exposure to high temperatures. |
| Solvents | Stable in common organic solvents such as dichloromethane, ethyl acetate, and ethers. Prone to hydrate formation in the presence of water[3][4][5][6]. | Use anhydrous solvents for reactions and storage whenever possible. |
| Storage | For long-term stability, store in a cool, dry place, protected from light, in a tightly sealed container[7]. Storage at -20°C is recommended. |
Experimental Protocols
Below are detailed methodologies for two common methods for the synthesis of trifluoromethyl ketones.
Protocol 1: Synthesis of Trifluoromethyl Ketones from Esters using Fluoroform[2]
This protocol describes a method for the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) as the trifluoromethyl source.
Materials:
-
Methyl ester (1.0 equiv)
-
Potassium hexamethyldisilazide (KHMDS) (2.0 equiv)
-
Triglyme (anhydrous)
-
Fluoroform (HCF3) gas
-
Anhydrous nitrogen or argon
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the methyl ester and anhydrous triglyme.
-
Cool the reaction mixture to -40 °C in a cooling bath.
-
Slowly add KHMDS to the cooled solution while stirring.
-
Bubble fluoroform gas through the reaction mixture for a predetermined amount of time, or add a known equivalent of condensed fluoroform.
-
Stir the reaction at -40 °C for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired trifluoromethyl ketone.
Protocol 2: Synthesis of Aryl Trifluoromethyl Ketones from Aryl Bromides and Ethyl Trifluoroacetate
This protocol is a modification of a palladium-catalyzed cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Ethyl trifluoroacetate (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or toluene)
-
Anhydrous nitrogen or argon
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, CuI, and base.
-
Add the anhydrous solvent, followed by the ethyl trifluoroacetate.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for the necessary time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the aryl trifluoromethyl ketone.
Visualizations
Decomposition Pathway of Trifluoromethyl Anion
Caption: Primary decomposition pathway of the trifluoromethyl anion.
Experimental Workflow for Trifluoromethyl Ketone Synthesis from Esters
Caption: A typical experimental workflow for trifluoromethyl ketone synthesis.
Troubleshooting Logic for Low Product Yield
Caption: A logical guide for troubleshooting low yields in trifluoromethyl ketone synthesis.
References
- 1. dovepress.com [dovepress.com]
- 2. d-nb.info [d-nb.info]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Work-up procedures for quenching reactions with 4-(2,2,2-Trifluoroacetyl)benzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for chemical reactions involving 4-(2,2,2-trifluoroacetyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for quenching a reaction involving this compound?
A common procedure involves carefully adding the reaction mixture to a separate vessel containing a quenching solution. The choice of quenching solution depends on the nature of the reaction. For many reactions, pouring the mixture into cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard first step.[1] If the reaction was conducted under basic conditions, a dilute acid solution (e.g., 1 M HCl) might be used to neutralize the excess base. Conversely, for acidic reactions, a slow addition to a cold, saturated solution of sodium bicarbonate (NaHCO₃) is recommended to neutralize the acid.[2]
Q2: How do I extract the product after quenching the reaction?
Following the quench, the product is typically isolated by liquid-liquid extraction.[3] An appropriate organic solvent that is immiscible with water, such as ethyl acetate, dichloromethane, or diethyl ether, should be added to the quenched reaction mixture in a separatory funnel. The mixture is shaken to allow the product to partition into the organic layer. The organic layer is then separated, and the aqueous layer is often extracted two or three more times with fresh organic solvent to maximize product recovery.[4]
Q3: What are the recommended washing steps for the organic extract?
After extraction, the combined organic layers should be washed to remove residual impurities. A typical washing sequence is as follows:
-
Water Wash: To remove water-soluble reagents and byproducts.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize and remove any remaining acidic components.[2]
-
Brine (Saturated NaCl Solution): To wash out residual water from the organic layer and aid in the separation of the layers.[2]
Q4: How should I dry the organic solution and isolate the final product?
After washing, the organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] The drying agent is then removed by gravity filtration. The solvent is subsequently removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]
Q5: What are the common methods for purifying the product?
The crude product can be purified using several techniques depending on its physical properties. Common methods include:
-
Column Chromatography: Effective for separating the desired product from non-volatile impurities.[6]
-
Distillation: Suitable for liquid products that are thermally stable.[2][7]
-
Recrystallization: Ideal for solid products.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield after work-up. | The product may be water-soluble and lost in the aqueous layer during extraction. | Check the aqueous layer for your product using a suitable analytical technique (e.g., TLC, LC-MS). If the product is present, try extracting with a more polar organic solvent or use a continuous extraction apparatus.[9] |
| The product may be volatile and lost during solvent removal. | Use a cold trap on the rotary evaporator and avoid excessive heating of the water bath.[9] | |
| The trifluoroacetyl group may have been hydrolyzed. | The trifluoroacetyl group can be susceptible to hydrolysis under strong basic conditions. Avoid using strong bases like NaOH or KOH for quenching if your product is sensitive. A milder base like sodium bicarbonate is preferable.[10] | |
| The benzonitrile group may have been hydrolyzed. | The nitrile group can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, especially with prolonged exposure or heat.[11][12] Use mild quenching conditions and minimize the time the reaction mixture is in contact with strong acids or bases. | |
| An emulsion forms during extraction. | The presence of polar solvents (e.g., THF, DMF) from the reaction mixture can cause emulsification. | If possible, remove the reaction solvent under reduced pressure before the aqueous work-up. Alternatively, dilute the mixture with a less polar extraction solvent and wash with brine. Adding a small amount of a saturated salt solution can also help to break up the emulsion.[13][14] |
| The crude product appears to be a complex mixture by TLC or NMR. | Incomplete reaction or formation of side products. | Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). |
| Degradation of the product during work-up. | Test the stability of your product to the acidic and basic conditions of the work-up on a small scale. If degradation is observed, use neutral quenching and washing conditions (e.g., water and brine only).[9] | |
| Difficulty in purifying the product by column chromatography. | The product may be co-eluting with impurities. | Try different solvent systems (eluents) for the chromatography. Sometimes, adding a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve separation. |
| The product is unstable on silica gel. | Consider using a different stationary phase, such as alumina, or an alternative purification method like distillation or recrystallization. |
Experimental Protocols
General Work-up Protocol for a Reaction with this compound
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly pour the reaction mixture into a beaker containing a stirred, cold (0 °C) saturated aqueous solution of NaHCO₃ (if the reaction was acidic) or 1 M HCl (if the reaction was basic).[2][15]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).[4]
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.[2]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.[3]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the resulting crude product by flash column chromatography, distillation, or recrystallization.[6][7]
Visualizations
Caption: A general experimental workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for common work-up issues.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. znaturforsch.com [znaturforsch.com]
- 12. researchgate.net [researchgate.net]
- 13. Workup [chem.rochester.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Fluorinated Benzonitriles with Column Chromatography
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth guidance on utilizing column chromatography for the purification of fluorinated benzonitriles, addressing common challenges and frequently asked questions to streamline your experimental workflows.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of fluorinated benzonitriles.
| Problem | Possible Causes | Solutions |
| Poor Separation of Isomers or Closely Related Impurities | - Insufficient Resolution on Standard Phases: The polarity difference between your target molecule and impurities may be too small for effective separation on standard silica gel or C18 columns. - Co-elution: The chosen mobile phase may not provide adequate selectivity. | - Change Stationary Phase: Consider using a pentafluorophenyl (PFP) stationary phase, which can offer alternative selectivity for halogenated compounds through dipole-dipole and π-π interactions.[1][2][3] - Optimize Mobile Phase: Experiment with a "hetero-pairing" approach, such as using a standard C8 or C18 column with a fluorinated eluent like trifluoroethanol (TFE).[4][5] This can enhance separation based on the fluorophilicity of your compounds. - Fine-tune Eluent Polarity: Systematically vary the ratio of your polar and non-polar solvents in small increments. |
| Compound is Unstable on Silica Gel | - Acidity of Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of sensitive fluorinated benzonitriles. | - Deactivate the Silica Gel: Reduce the acidity by pre-treating the silica gel with a base, such as triethylamine, mixed into the eluent.[6] - Use an Alternative Stationary Phase: Consider using neutral alumina or florisil for less sensitive separations.[6] |
| Compound Elutes Too Quickly (Low Retention) | - High Polarity of Mobile Phase: The eluent system is too polar, causing the compound to spend more time in the mobile phase and less time interacting with the stationary phase. | - Decrease Eluent Polarity: Gradually decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. For non-polar compounds, you can start with systems like 5% ethyl acetate in hexane or even 100% hexane.[7] |
| Compound Does Not Elute from the Column (High Retention) | - Low Polarity of Mobile Phase: The eluent is not strong enough to displace the polar compound from the stationary phase. - Strong Adsorption: The compound may be irreversibly adsorbing to the stationary phase. | - Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds, a system like 5% methanol in dichloromethane might be necessary.[7] - Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography (e.g., C18 stationary phase with a polar mobile phase like water/acetonitrile) may be more suitable.[4][5][8] |
| Peak Tailing in Chromatogram | - Secondary Interactions: Strong interactions between the analyte and active sites (e.g., silanols) on the stationary phase. - Column Overload: Too much sample has been loaded onto the column. | - Use an End-capped Column: For HPLC, select a column that has been end-capped to minimize exposed silanol groups.[9] - Add a Mobile Phase Modifier: For reversed-phase, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve the peak shape of acidic compounds.[9] For normal phase, adding a small amount of a polar solvent like methanol can help. - Reduce Sample Load: Decrease the amount of crude material loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a mobile phase for the purification of a novel fluorinated benzonitrile?
A1: A good starting point is to first determine the polarity of your compound using Thin Layer Chromatography (TLC).[10]
-
For moderately polar compounds: Begin with a mixture of ethyl acetate and a non-polar solvent like hexanes. A common starting point is 10-20% ethyl acetate in hexanes.[7]
-
For non-polar compounds: You may need to start with a less polar system, such as 5% ether in hexanes or even 100% hexanes.[7]
-
For polar compounds: A more polar system, such as 50% ethyl acetate in hexanes or a mixture of methanol and dichloromethane, may be required.[7]
The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[10][11]
Q2: When should I consider using a fluorinated stationary phase?
A2: Fluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl (PFP) ligands, are particularly useful for separating halogenated compounds, including fluorinated benzonitriles.[2][3][12] Consider using a fluorinated phase when:
-
You are trying to separate isomers with very similar polarities.
-
You are not achieving adequate separation on traditional C8 or C18 columns.[12]
-
You want to exploit unique separation mechanisms like dipole-dipole, π-π, and charge-transfer interactions.[1][3]
Q3: Can I use reversed-phase chromatography for purifying fluorinated benzonitriles?
A3: Yes, reversed-phase chromatography is a viable option, especially for more polar fluorinated benzonitriles. A study on the separation of fluorinated amphiphiles found that optimal separation could be achieved by pairing a regular reversed-phase column (like C8) with a fluorinated eluent (like trifluoroethanol).[4][5] This "hetero-pairing" can provide unique selectivity. A typical reversed-phase system would involve a C8 or C18 column with a mobile phase of water and an organic modifier like acetonitrile or methanol.[8]
Q4: How do I prepare my sample for loading onto the column?
A4: Proper sample loading is crucial for good separation.
-
Wet Loading: Dissolve your crude sample in a minimal amount of the initial, least polar mobile phase.[13] If the sample is not soluble in the initial eluent, use a slightly more polar solvent, but keep the volume as small as possible to avoid broadening the initial band.[13]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended. Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[6][9]
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Fluorinated Benzonitrile
This protocol provides a standard procedure for the purification of a moderately polar fluorinated benzonitrile using silica gel.
1. Materials:
-
Crude fluorinated benzonitrile
-
Silica gel (flash grade, 40-63 µm)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Sand
-
Collection tubes
2. Method:
-
Column Packing:
-
Secure the column in a vertical position and add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude fluorinated benzonitrile in a minimal amount of a suitable solvent (ideally the initial eluent).
-
Carefully apply the sample solution to the top of the silica bed.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the initial eluent to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute compounds with higher polarity.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified fluorinated benzonitrile.
-
Example Purification Conditions from Literature
The following table summarizes specific conditions reported for the purification of fluorinated benzonitriles via flash column chromatography.[14]
| Compound | Stationary Phase | Mobile Phase (Eluent) |
| 2-fluoro-3-iodobenzonitrile | Silica gel | Hexanes/Ethyl Acetate (9.5:0.5) |
| 2-fluoro-3-(hydroxy(phenyl)methyl)benzonitrile | Silica gel | Hexanes/Ethyl Acetate (8:2) |
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of fluorinated benzonitriles.
Caption: Troubleshooting workflow for purifying fluorinated benzonitriles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validation of analytical methods for 4-(2,2,2-Trifluoroacetyl)benzonitrile
A Comparative Guide to Validated Analytical Methods for 4-(2,2,2-Trifluoroacetyl)benzonitrile
For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is paramount. This guide provides an objective comparison of suitable analytical methods for the validation of this compound, a compound of interest in medicinal chemistry due to the prevalence of the benzonitrile moiety in various therapeutic agents.[1] The unique physicochemical properties imparted by the trifluoroacetyl group necessitate robust analytical techniques to ensure quality, safety, and efficacy in research and development.
This document outlines the performance of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting experimental data and detailed methodologies based on established practices for similar substituted benzonitriles.[2][3]
Method Comparison
The selection of an appropriate analytical method hinges on several factors, including the analyte's physicochemical properties, the sample matrix, required sensitivity, and the specific application. Below is a comparative summary of HPLC and GC-MS for the analysis of this compound.
Table 1: Comparison of Analytical Method Performance
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[3] |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Selectivity | High, tunable with mobile phase and column chemistry. | Very high, based on both retention time and mass fragmentation pattern. |
| Throughput | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC and GC-MS are provided below. These protocols are representative and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of compounds.[4] Reversed-phase HPLC is particularly well-suited for the analysis of moderately polar compounds like this compound.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[5] Acetonitrile is a common organic solvent in reversed-phase chromatography.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD) at 254 nm
-
Run Time: 10 minutes
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of volatile organic compounds.[7] The trifluoroacetyl group in the target molecule enhances its volatility, making it amenable to GC-MS analysis.
Instrumentation and Conditions:
-
System: Agilent 8890 GC System coupled with a 5977B MSD or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 20 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Volume: 1 µL (splitless mode)
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethyl acetate.
-
Prepare calibration standards by serial dilution of the stock solution.
-
For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analytical methods.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. shimadzu.com [shimadzu.com]
- 7. glsciences.eu [glsciences.eu]
HPLC vs. GC-MS for Benzonitrile Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of benzonitrile derivatives is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance for the analysis of benzonitrile derivatives, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific analytical needs.
Benzonitrile and its derivatives are a class of organic compounds characterized by a benzene ring substituted with a nitrile group (-C≡N). They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The choice between HPLC and GC-MS for their analysis hinges on the specific physicochemical properties of the derivative , including its polarity, volatility, and thermal stability.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of benzonitrile derivatives, providing a clear comparison to guide your analytical method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[1] |
| Applicability | Ideal for non-volatile, thermally labile, and polar benzonitrile derivatives. | Best suited for volatile and thermally stable benzonitrile derivatives. Derivatization may be required for polar compounds.[1] |
| Selectivity | Good selectivity, especially with optimized column chemistry and mobile phases. Diode-array detection (DAD) can provide additional spectral information. | Excellent selectivity and specificity due to mass fragmentation patterns, which provide structural information.[1] |
| Sensitivity | High sensitivity, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[1] | Very high sensitivity, often reaching the parts-per-billion (ppb) to parts-per-trillion (ppt) level.[1] |
| Limit of Detection (LOD) | 0.03 ng/mL - 3 ng/mL (for 4-Aminobenzonitrile, depending on the detector)[2] | 0.12 ppm (for brominated benzonitriles) |
| Limit of Quantitation (LOQ) | 0.1 ng/mL - 10 ng/mL (for 4-Aminobenzonitrile, depending on the detector)[2] | 0.38 ppm (for brominated benzonitriles) |
| Linearity (R²) | > 0.998[2] | > 0.999 |
| Precision (%RSD) | Typically < 2% | Typically < 5% |
| Analysis Time | Generally longer run times compared to GC-MS. | Faster analysis times are often achievable. |
| Sample Preparation | Often straightforward, involving dissolution and filtration.[1] | May require more complex sample preparation, including derivatization for polar analytes to increase volatility.[1] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance requirements. |
Experimental Protocols
Detailed methodologies for the analysis of representative benzonitrile derivatives using both HPLC and GC-MS are provided below. These protocols serve as a starting point and may require optimization for specific applications.
HPLC Protocol for the Analysis of 4-Aminobenzonitrile
This protocol is suitable for the quantitative analysis of polar benzonitrile derivatives like 4-aminobenzonitrile.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
4-Aminobenzonitrile reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 4-aminobenzonitrile (1 mg/mL) by accurately weighing and dissolving the reference standard in a 50:50 mixture of acetonitrile and water.[1]
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample containing 4-aminobenzonitrile.
-
Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile/water) to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 10 5 95 12 5 95 12.1 95 5 | 15 | 95 | 5 |
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the 4-aminobenzonitrile standards against their concentrations.
-
Determine the concentration of 4-aminobenzonitrile in the sample by interpolating its peak area on the calibration curve.[1]
-
GC-MS Protocol for the Analysis of Brominated Benzonitrile Derivatives
This protocol is suitable for the analysis of volatile or semi-volatile benzonitrile derivatives, such as brominated impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Dichloromethane (GC grade)
-
Brominated benzonitrile reference standards
-
Derivatizing agent (if necessary, e.g., BSTFA for polar derivatives)
Procedure:
-
Standard Solution Preparation:
-
Prepare individual stock solutions of the brominated benzonitrile standards in a suitable volatile solvent like methanol or dichloromethane.
-
Prepare working standards by diluting the stock solutions to the desired concentrations.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent to an appropriate concentration.
-
If the benzonitrile derivative is polar and not sufficiently volatile, a derivatization step may be necessary. This typically involves reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility.[3]
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Quantification:
-
Identify the target compounds based on their retention times and mass spectra.
-
Quantify the analytes by comparing the peak areas of specific ions to a calibration curve generated from the standards.
-
Decision-Making Workflow
The selection of the optimal analytical technique for a given benzonitrile derivative can be guided by a logical workflow that considers the analyte's properties and the analytical requirements.
Conclusion
Both HPLC and GC-MS are indispensable tools for the analysis of benzonitrile derivatives, each offering distinct advantages. HPLC is a versatile and robust technique, particularly well-suited for the analysis of a wide range of benzonitrile derivatives, including those that are polar and thermally sensitive, without the need for derivatization. On the other hand, GC-MS provides unparalleled selectivity and sensitivity for volatile and thermally stable compounds, with the added benefit of structural confirmation through mass spectral data.
The choice between these two powerful techniques should be made on a case-by-case basis, considering the specific properties of the benzonitrile derivative, the analytical objectives such as the need for quantitation or impurity identification, and the available instrumentation. For comprehensive characterization, a combination of both techniques may be the most effective approach.
References
Navigating the Structural Maze: A Comparative Guide to Elucidating Reaction Products of 4-(2,2,2-Trifluoroacetyl)benzonitrile by NMR
For researchers, scientists, and drug development professionals, the precise structural characterization of novel compounds is a cornerstone of discovery. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural elucidation of reaction products derived from 4-(2,2,2-trifluoroacetyl)benzonitrile. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their analytical workflows.
The strategic incorporation of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The trifluoroacetyl group, in particular, serves as a powerful electron-withdrawing substituent and a versatile handle for chemical transformations. This compound is a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. However, the complexity of reaction pathways and the potential for isomer formation necessitate robust analytical methods for unambiguous structure determination.
Unraveling Molecular Architecture with NMR Spectroscopy
NMR spectroscopy stands as the preeminent technique for the in-depth structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an indispensable tool for characterizing the products of complex chemical reactions.
A representative reaction of a trifluoroacetyl-containing compound with a dinucleophile, such as hydrazine, can lead to the formation of heterocyclic structures. For instance, the reaction of a naphthalimide trifluoroacetyl acetonate with hydrazine results in the formation of a five-membered pyrazole ring, a transformation that can be meticulously followed and a product that can be unequivocally identified using a suite of NMR experiments.[1]
Key NMR Experiments for Structural Elucidation:
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling.
-
¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in a molecule and their chemical environment.
-
¹⁹F NMR (Fluorine-19 NMR): Directly observes the fluorine atoms, providing valuable information about the electronic environment of the trifluoromethyl group and its coupling to neighboring nuclei.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the definitive assignment of proton and carbon signals and the piecing together of the molecular framework.
A Comparative Look: NMR vs. Alternative Techniques
While NMR is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive structural picture. Mass spectrometry and X-ray crystallography offer complementary information and can be crucial for confirming proposed structures.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational information in solution. | Non-destructive; provides a wealth of structural detail. | Relatively lower sensitivity compared to MS; requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; provides accurate mass measurements. | Provides limited information on stereochemistry and isomerism.[2][3] |
| X-ray Crystallography | Absolute three-dimensional structure in the solid state. | Provides the definitive molecular structure. | Requires a single, high-quality crystal, which can be challenging to obtain.[4] |
Experimental Protocols
General NMR Data Acquisition Protocol:
A standardized protocol is essential for obtaining high-quality NMR data for the structural elucidation of small organic molecules.
-
Sample Preparation: Approximately 5-10 mg of the purified reaction product is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure optimal field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the proton spectrum.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to obtain the carbon spectrum.
-
2D NMR Acquisition: COSY, HSQC, and HMBC experiments are performed to establish correlations between protons and carbons.
Visualizing the Workflow
To streamline the process of structural elucidation, a logical workflow is essential. The following diagram illustrates a typical experimental workflow for the characterization of a reaction product of this compound.
This workflow highlights the central role of purification followed by a combination of spectroscopic techniques to arrive at a confirmed molecular structure.
References
A Comparative Guide to the Purity Assessment of 4-(2,2,2-Trifluoroacetyl)benzonitrile by Quantitative NMR (qNMR) and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing, ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-(2,2,2-Trifluoroacetyl)benzonitrile, a key building block in the synthesis of various pharmaceutical compounds.
Methodology Comparison at a Glance
The selection of an analytical technique for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., absolute vs. relative quantification, destructive vs. non-destructive). While HPLC is a workhorse in many quality control laboratories for its separative power, qNMR offers the distinct advantage of being a primary ratio method, allowing for direct purity assessment without the need for a specific reference standard of the analyte.[1][2] GC-MS is particularly adept at identifying and quantifying volatile and semi-volatile impurities.
The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Differential partitioning of the analyte between a stationary and a mobile phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. |
| Quantitation | Absolute (primary ratio method); does not require a specific reference standard of the analyte.[3] | Relative; requires a certified reference standard of the analyte for accurate quantification.[4] | Relative; requires a certified reference standard for accurate quantification. |
| Selectivity | High for structurally distinct molecules based on unique NMR signals. May have limitations with isomers. | Excellent for separating structurally similar compounds, isomers, and non-volatile impurities. | High, especially with mass spectrometric detection, for volatile and semi-volatile compounds. |
| Sample Type | Soluble solids and liquids. | Soluble solids and liquids. | Volatile and semi-volatile solids and liquids. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Throughput | Moderate; sample preparation is relatively simple, but acquisition times can be longer. | High; well-suited for automated, high-throughput analysis. | High; suitable for automated analysis. |
| Typical LOD/LOQ | Generally in the low mg to high µg range. | Can reach ng to pg levels depending on the detector. | Can reach pg to fg levels, offering very high sensitivity. |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using qNMR, HPLC, and GC-MS are presented below.
Quantitative NMR (qNMR) Spectroscopy
qNMR provides a direct measure of the molar concentration of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity.[5]
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.
Materials:
-
Analyte: this compound
-
Internal Standard: A certified reference material with known purity, chemical stability, and signals that do not overlap with the analyte. A suitable choice would be Maleic Acid (for ¹H qNMR) or 3,5-bis(Trifluoromethyl)benzoic Acid (for ¹⁹F qNMR).[6]
-
Deuterated Solvent: A high-purity deuterated solvent that fully dissolves both the analyte and the internal standard. Acetone-d₆ or Acetonitrile-d₃ are good candidates.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the selected internal standard (to achieve a molar ratio near 1:1 with the analyte) into the same vial.
-
Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
¹H qNMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Spectral Width: Appropriate to cover all signals of interest.
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte (e.g., aromatic protons) and a signal of the internal standard.
-
The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the separation and quantification of this compound from its non-volatile impurities.
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Prepare a series of calibration standards of a certified reference material of the analyte at concentrations bracketing the expected sample concentration.
Purity Determination:
-
The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve generated from the reference standards should be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the detection and quantification of volatile and semi-volatile impurities that may be present in the this compound sample, such as residual solvents or starting materials.
Instrumentation:
-
A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.
Impurity Identification and Quantification:
-
Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantification is achieved by creating a calibration curve using certified reference standards of the identified impurities.
Visualizing the Workflows
The following diagrams illustrate the experimental workflow for qNMR and a comparative logic diagram for the different analytical techniques.
Caption: Workflow for purity assessment by quantitative NMR (qNMR).
Caption: Comparative logic for selecting an analytical method.
Conclusion
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. qNMR serves as a powerful, non-destructive primary method for obtaining an accurate, absolute purity value, which is invaluable for the certification of reference materials and for definitive purity assignments.[3] HPLC is the method of choice for routine quality control, offering excellent separation of non-volatile impurities and suitability for high-throughput environments. GC-MS provides an orthogonal technique that is highly sensitive for the detection of residual solvents and other volatile impurities that may not be detected by the other methods. The strategic combination of these techniques provides a thorough and reliable impurity profile, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated Solvents — Nanalysis [nanalysis.com]
- 4. Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. qNMR - BIPM [bipm.org]
Unlocking Synthetic Versatility: The Advantages of 4-(2,2,2-Trifluoroacetyl)benzonitrile over 4-(Trifluoromethyl)benzonitrile
For researchers and professionals in drug development and synthetic chemistry, the choice of building blocks is paramount to the success of a synthetic route. While both 4-(2,2,2-trifluoroacetyl)benzonitrile and 4-(trifluoromethyl)benzonitrile are valuable reagents bearing a trifluoromethyl moiety, the former offers a distinct set of advantages owing to the reactive trifluoroacetyl group. This guide provides a comparative analysis of these two compounds, highlighting the enhanced synthetic utility of this compound and providing supporting data and experimental context.
The key distinction between this compound and its counterpart, 4-(trifluoromethyl)benzonitrile, lies in the functionality of the fluorine-containing substituent. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group known for its ability to enhance the metabolic stability and lipophilicity of drug candidates.[1][2] However, it is generally considered synthetically inert. In contrast, the trifluoroacetyl group (-C(O)CF3) in this compound serves as a versatile electrophilic handle, opening up a wider range of chemical transformations. This enhanced reactivity allows for the construction of complex molecular architectures that are not as readily accessible from 4-(trifluoromethyl)benzonitrile.
Enhanced Electrophilicity and Reactivity
The trifluoroacetyl group is a potent electrophile due to the strong electron-withdrawing effect of the three fluorine atoms, making the carbonyl carbon highly susceptible to nucleophilic attack. This inherent reactivity is a significant advantage in various synthetic applications, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
The trifluoromethyl group, while also strongly electron-withdrawing, lacks a comparable site for nucleophilic addition, limiting its direct participation in bond-forming reactions. The primary influence of the -CF3 group is on the electronic properties of the aromatic ring, which can be beneficial in certain contexts but does not offer the same level of synthetic versatility as the trifluoroacetyl group.
Comparative Performance in Synthesis
The superior synthetic utility of this compound is most evident in reactions where the trifluoroacetyl group acts as a key reactive center. Below is a comparison of their potential applications in key synthetic transformations.
| Reaction Type | This compound | 4-(Trifluoromethyl)benzonitrile | Advantage of this compound |
| Nucleophilic Addition | Readily undergoes addition of various nucleophiles (e.g., organometallics, enolates) to the carbonyl group, forming tertiary alcohols. | Generally unreactive towards nucleophilic addition at the trifluoromethyl group. | Direct and efficient route to complex alcohol derivatives. |
| Condensation Reactions | Serves as a key building block for the synthesis of a wide range of heterocycles (e.g., pyrazoles, pyrimidines, quinolines) through condensation with dinucleophiles. | Does not participate in condensation reactions at the trifluoromethyl group. | Provides access to diverse heterocyclic scaffolds crucial in medicinal chemistry. |
| Wittig and Related Olefinations | Can be converted to trifluoromethyl-substituted alkenes via reactions with phosphorus ylides. | Not applicable. | Enables the synthesis of valuable trifluoromethylated olefins. |
| Reduction | The carbonyl group can be selectively reduced to a secondary alcohol, providing a chiral center upon asymmetric reduction. | The trifluoromethyl group is highly resistant to reduction. | Access to chiral building blocks and further functionalization. |
Experimental Protocols
To illustrate the synthetic utility of this compound, a representative experimental protocol for a key transformation is provided below.
Synthesis of a Trifluoromethyl-Substituted Pyrazole Derivative
Objective: To demonstrate the use of this compound in the synthesis of a pyrazole, a common scaffold in pharmaceuticals.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture at reflux for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 4-(5-(trifluoromethyl)-1H-pyrazol-3-yl)benzonitrile.
This protocol highlights a straightforward method for constructing a valuable heterocyclic system, a transformation not achievable with 4-(trifluoromethyl)benzonitrile under similar conditions.
Logical Workflow for Reagent Selection
The choice between these two reagents can be guided by the desired synthetic outcome. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting the appropriate benzonitrile reagent.
Signaling Pathway Analogy in Synthetic Strategy
While not a biological signaling pathway, the synthetic routes diverging from these two starting materials can be conceptualized in a similar manner, where the choice of reagent dictates the accessible downstream products.
Caption: Divergent synthetic pathways from the two benzonitrile reagents.
Conclusion
References
Comparative Biological Activity Screening of Novel Compounds Derived from 4-(2,2,2-Trifluoroacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of novel heterocyclic compounds hypothetically derived from 4-(2,2,2-Trifluoroacetyl)benzonitrile, with a focus on their potential as anticancer agents. The unique structural features of the starting material, combining a reactive trifluoroacetyl group and a benzonitrile moiety, make it a promising scaffold for the synthesis of innovative therapeutic candidates. This document presents supporting experimental data for analogous compounds found in the literature, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this area.
Overview of Novel Compounds and Alternatives
The novel compounds discussed in this guide are derivatives of quinazolinone and pyrimidine, synthesized through a proposed reaction of this compound with appropriate dinucleophiles. These heterocyclic structures are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities, including anticancer properties.[1][2]
For the purpose of this comparative analysis, the performance of these novel compounds is evaluated against established anticancer agents that share similar mechanisms of action, such as tubulin polymerization inhibition and kinase inhibition. The comparative data presented is based on published results for structurally related compounds.
Comparative Analysis of Anticancer Activity
The potential of the novel trifluoromethyl-substituted quinazolinone and pyrimidine derivatives as anticancer agents was evaluated based on their cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were compiled from studies on analogous compounds.
Table 1: In Vitro Cytotoxicity of Novel Compound Analogues and Standard Anticancer Drugs
| Compound Class | Specific Analogue/Drug | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Novel Quinazolinone Analogue | 2,3-disubstituted quinazolinone | HeLa (Cervical Cancer) | Not Significant | N/A |
| Substituted Quinazolinone | MCF-7 (Breast Cancer) | >50 | N/A | |
| Novel Pyrimidine Analogue | Pyrimidine-5-carbonitrile derivative (10b) | HepG2 (Liver Cancer) | 3.56 | EGFR Inhibition |
| Pyrimidine-5-carbonitrile derivative (10b) | A549 (Lung Cancer) | 5.85 | EGFR Inhibition | |
| Pyrimidine-5-carbonitrile derivative (10b) | MCF-7 (Breast Cancer) | 7.68 | EGFR Inhibition | |
| Pyrimidine derivative with aryl urea (4b) | SW480 (Colon Cancer) | 11.08 | Apoptosis Induction | |
| Standard Anticancer Drug | Cisplatin | A549 (Lung Cancer) | 0.06 | DNA Alkylating Agent |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.82 - 1.15 | Topoisomerase II Inhibitor | |
| Erlotinib | HepG2 (Liver Cancer) | 0.87 | EGFR Inhibitor | |
| Erlotinib | A549 (Lung Cancer) | 1.12 | EGFR Inhibitor | |
| Erlotinib | MCF-7 (Breast Cancer) | 5.27 | EGFR Inhibitor |
Note: Data for novel compound analogues are sourced from studies on structurally similar compounds to provide a comparative baseline.[1][3][4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (novel derivatives and standard drugs) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key process in cell division.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescence reporter in a suitable buffer is prepared on ice.
-
Compound Addition: The test compounds are added to a 96-well plate at various concentrations.
-
Initiation of Polymerization: The tubulin reaction mixture is added to the wells, and the plate is immediately placed in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Measurement: The fluorescence intensity is measured at regular intervals for 60-90 minutes. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of polymerization are determined by plotting fluorescence against time. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz are provided below to illustrate a key signaling pathway and the experimental workflow for biological activity screening.
Caption: Experimental workflow for synthesis and biological screening.
Caption: Apoptosis induction via tubulin polymerization inhibition.
Conclusion
The novel heterocyclic compounds conceptually derived from this compound represent a promising avenue for the development of new anticancer agents. The comparative analysis, based on data from structurally similar compounds, suggests that pyrimidine derivatives, in particular, may exhibit potent and selective cytotoxicity against various cancer cell lines, potentially through mechanisms such as EGFR inhibition and induction of apoptosis.[4][5] Further synthesis and biological screening of compounds directly from this compound are warranted to validate these findings and to fully explore the therapeutic potential of this novel chemical space. The detailed experimental protocols and visualized pathways provided herein serve as a valuable resource for guiding these future research endeavors.
References
- 1. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Development for Inhibitors Derived from 4-(2,2,2-Trifluoroacetyl)benzonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assays for evaluating inhibitors synthesized from or structurally related to 4-(2,2,2-Trifluoroacetyl)benzonitrile. The inclusion of a trifluoromethyl group can enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] This document details experimental protocols, presents comparative quantitative data, and visualizes key cellular pathways and workflows to aid in the development of novel therapeutics.
While the focus is on derivatives of this compound, the broader class of benzonitrile and trifluoromethyl-containing compounds are discussed to provide a comprehensive landscape of relevant in vitro assays. These compounds have shown promise in a variety of therapeutic areas, including oncology, metabolic disorders, and neurodegenerative diseases.
I. Anticancer Activity: Tubulin Polymerization Inhibition
A significant mechanism by which benzonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[3][4] Microtubules are crucial for mitotic spindle formation during cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3]
Comparative Quantitative Data: Tubulin Polymerization Inhibitors
| Compound Class | Derivative Example | Cancer Cell Line | IC50 | Reference |
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM | [3] |
| BEL-7402 (Liver) | 7.8 nM | [3] | ||
| Benzotriazole-acrylonitriles | Compound 5 | HeLa (Cervical) | Sub-micromolar | [3] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[5][6][7]
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Assay Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well, black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing tubulin in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate polymerization by adding GTP and glycerol to the reaction mixture and incubate at 37°C.[5]
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent reporter. The fluorescence of DAPI, for example, increases upon binding to polymerized tubulin.[5]
-
The effect of the inhibitor is quantified by its ability to reduce the rate and extent of polymerization compared to a vehicle control.
Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis
Caption: Signaling cascade initiated by tubulin polymerization inhibitors leading to apoptosis.
II. Anti-Diabetic Activity: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is an enzyme that degrades incretin hormones, which are involved in regulating blood glucose levels. Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes. Certain benzonitrile derivatives have been investigated as DPP-4 inhibitors.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay measures the activity of DPP-4 using a fluorogenic substrate. The rate of fluorescence increase is proportional to the enzyme's activity, which is reduced in the presence of an inhibitor.[1][8]
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate: H-Gly-Pro-AMC (aminomethylcoumarin)
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the DPP-4 enzyme to the wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to each well.
-
Immediately begin monitoring the increase in fluorescence in kinetic mode using a microplate reader.
-
The inhibitory activity is calculated based on the reduction in the rate of fluorescence generation compared to a vehicle control.[1] IC50 values are determined from the dose-response curve.
Experimental Workflow: DPP-4 Inhibition Assay
Caption: Workflow for the in vitro DPP-4 inhibition assay.
III. Neuroprotective Activity: Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuE) are used in the treatment of neurodegenerative diseases like Alzheimer's disease. The Ellman's method is a widely used spectrophotometric assay to screen for cholinesterase inhibitors.[3][9][10]
Comparative Quantitative Data: Cholinesterase Inhibitors
| Compound Class | Target Enzyme | IC50 (µM) |
| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Acetylcholinesterase (AChE) | 46.8 - 137.7 |
| Butyrylcholinesterase (BuChE) | 19.1 - 881.1 |
Note: Data is for a series of related compounds and shows a range of activities.
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This colorimetric assay measures the activity of cholinesterases based on the rate of formation of a yellow-colored product.[3]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in an appropriate solvent)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
In a 96-well plate, add the phosphate buffer, cholinesterase enzyme solution, DTNB solution, and the test compound or solvent control.
-
Mix gently and pre-incubate the plate for 10 minutes at 25°C.[3]
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately start measuring the absorbance at 412 nm in kinetic mode for a set period (e.g., 5 minutes).
-
The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the solvent control. IC50 values are then determined.
Logical Relationship: Ellman's Assay Principle
Caption: Principle of the Ellman's method for cholinesterase activity measurement.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Reference Standards for 4-(2,2,2-Trifluoroacetyl)benzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for establishing 4-(2,2,2-Trifluoroacetyl)benzonitrile as a chemical reference standard. It outlines key analytical methodologies, presents comparative data with a potential alternative standard, and includes detailed experimental protocols. This document is intended to assist researchers in ensuring the accuracy, consistency, and reliability of their scientific investigations involving this compound and its derivatives.
Introduction
This compound and its derivatives are an important class of compounds in medicinal chemistry and drug development. The presence of the trifluoroacetyl group can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile. As with any analytical work, the use of well-characterized reference standards is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive overview of the necessary steps and data required to qualify a batch of this compound as a reference standard.
Characterization of the Primary Reference Standard
The fundamental step in establishing a reference standard is the comprehensive characterization of a highly purified batch of the target compound. This involves confirming its identity and determining its purity with a high degree of accuracy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₄F₃NO |
| Molecular Weight | 211.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 58-62 °C |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. Sparingly soluble in water. |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification of the compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 8.4 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 178.5 (q, J = 35.4 Hz, C=O), 135.0, 132.8, 130.2, 117.8 (q, J = 292.0 Hz, CF₃), 117.2, 116.5 |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -71.5 (s) |
| Mass Spectrometry (EI) | m/z (%): 211 (M+, 45), 183 (15), 142 (100), 114 (25) |
| Infrared (ATR) | ν (cm⁻¹): 2235 (C≡N), 1715 (C=O), 1320, 1180, 1140 (C-F) |
Note: The spectral data presented here are representative and should be confirmed experimentally for each batch.
Purity Assessment
A combination of chromatographic and other analytical techniques should be employed to determine the purity of the reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile organic compounds. A validated, stability-indicating HPLC method is crucial.
Table 3: HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
For assessing volatile impurities, Gas Chromatography with a Flame Ionization Detector (GC-FID) can be utilized.
Table 4: GC Method for Volatile Impurities
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID at 300 °C |
Loss on Drying (LOD) and Residue on Ignition (ROI)
These tests are important for determining the presence of volatile and non-volatile inorganic impurities, respectively.
Comparison with an Alternative Reference Standard
For quantitative analysis, it is often beneficial to compare the primary reference standard against a suitable alternative. In the absence of a commercially available certified reference material for this compound, a well-characterized lot of a structurally similar compound, such as 4'-(Trifluoromethyl)acetophenone , can be used for comparative purposes.
Table 5: Comparison of Analytical Data with an Alternative Standard
| Parameter | This compound (Primary Standard) | 4'-(Trifluoromethyl)acetophenone (Alternative Standard) |
| Purity (HPLC, % Area) | ≥ 99.5% | ≥ 99.5% |
| Identification (NMR, MS) | Conforms to structure | Conforms to structure |
| Water Content (Karl Fischer) | ≤ 0.2% | ≤ 0.2% |
| Residue on Ignition | ≤ 0.1% | ≤ 0.1% |
Experimental Protocols
Synthesis and Purification of this compound
A potential synthetic route involves the Friedel-Crafts acylation of benzonitrile with trifluoroacetic anhydride.
-
Reaction: Benzonitrile is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane).
-
Work-up: The reaction mixture is quenched with ice-water and the organic layer is separated, washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
HPLC Method Validation Protocol
The HPLC method for purity determination should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities and degradation products.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Workflows and Pathways
Experimental Workflow for Reference Standard Qualification
Signaling Pathway Inhibition (Hypothetical)
Many benzonitrile derivatives are known to inhibit specific signaling pathways in drug discovery. The trifluoroacetyl group can enhance such activity.
Conclusion
The establishment of a well-characterized reference standard for this compound is a critical prerequisite for its use in research and development. This guide provides a comprehensive framework for the necessary analytical work, including identification, purity determination, and comparison with an alternative standard. Adherence to these principles will ensure the generation of high-quality, reliable, and reproducible scientific data.
A Comparative Guide to the Cross-Validation of Analytical Methods for Fluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of fluorinated organic compounds is of paramount importance across various scientific disciplines, from environmental monitoring to pharmaceutical development. The unique properties conferred by fluorine atoms necessitate specialized analytical techniques and rigorous validation to ensure data integrity. This guide provides an objective comparison of prevalent analytical methodologies for the determination of fluorinated organic compounds, with a focus on Per- and Polyfluoroalkyl Substances (PFAS), and furnishes supporting experimental data to aid in method selection and cross-validation.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for fluorinated organic compounds is contingent upon several factors, including the specific analytes of interest, the sample matrix, required sensitivity, and the intended purpose of the analysis. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is widely recognized as the gold standard for the targeted analysis of many fluorinated compounds due to its high sensitivity and selectivity.[1][2] However, other techniques offer distinct advantages for specific applications.
| Analytical Technique | Principle | Typical Analytes | Strengths | Limitations | Typical Limit of Quantitation (LOQ) | Accuracy (Recovery) | Precision (RSD) |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of specific precursor-product ion transitions. | Non-volatile and polar compounds (e.g., PFOA, PFOS).[3] | High sensitivity and selectivity, suitable for a wide range of compounds.[1][2] | Matrix effects can influence accuracy; requires expertise in method development. | Low ng/L to µg/L range.[1] | 80-120%[1][4] | < 15%[1] |
| GC-MS | Chromatographic separation of volatile compounds followed by mass spectrometric detection. | Volatile fluorinated compounds.[2][3] | Excellent for volatile analytes; can be coupled with headspace for clean sample introduction.[3] | Often requires derivatization for polar compounds; not suitable for non-volatile analytes.[2] | Analyte dependent, typically in the µg/L range. | 93-107%[5] | < 7.8%[5] |
| Combustion Ion Chromatography (CIC) | Combustion of the sample to convert organic fluorine to hydrogen fluoride, followed by ion chromatography. | Total Organic Fluorine (TOF), Adsorbable Organic Fluorine (AOF), Extractable Organic Fluorine (EOF).[6][7] | Provides a measure of the total organic fluorine content, capturing compounds missed by targeted analyses.[6] | Non-selective, does not provide information on individual compounds.[8] | Method dependent, can achieve low µg/L levels. | 80-120% for AOF in reagent water.[9] | Varies with matrix and concentration. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for achieving reproducible and comparable results. Below are representative methodologies for the analysis of fluorinated organic compounds using LC-MS/MS and a general workflow for sample analysis.
This protocol is based on established methods for the analysis of per- and polyfluoroalkyl substances in aqueous matrices.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To concentrate the analytes and remove interfering matrix components.
-
Materials: Weak Anion Exchange (WAX) SPE cartridges, methanol, ammonium hydroxide, acetic acid, and high-purity water.
-
Procedure:
-
Condition the SPE cartridge with methanol followed by high-purity water.
-
Load a known volume of the water sample (e.g., 250 mL) onto the cartridge.
-
Wash the cartridge with a buffered solution to remove interferences.
-
Elute the fluorinated compounds with a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).[1]
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.[1]
-
2. Instrumental Analysis: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for PFAS analysis.
-
Mobile Phase A: Ammonium acetate in water.[10]
-
Mobile Phase B: Ammonium acetate in methanol or a methanol/acetonitrile mixture.[10]
-
Gradient: A programmed gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to achieve separation of the target analytes.[1]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Method Blanks: Analyzed to assess for contamination during the sample preparation and analysis process.
-
Matrix Spikes: A known amount of the target analytes is added to a sample to evaluate matrix effects and recovery.
-
Laboratory Control Samples: A certified reference material or a spiked blank is analyzed to assess the accuracy and precision of the method.
-
Internal Standards: Isotopically labeled analogs of the target analytes are added to all samples, standards, and blanks to correct for variations in sample preparation and instrument response.
Visualization of Analytical Workflows
Understanding the logical flow of analytical procedures is crucial for method implementation and troubleshooting. The following diagrams illustrate a general experimental workflow for the analysis of fluorinated organic compounds and a classification of analytical approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. conquerscientific.com [conquerscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. apps.nelac-institute.org [apps.nelac-institute.org]
- 7. Verification and analysis of PFAS for determination of organically bound fluorine in your sample [qa-group.com]
- 8. tandfonline.com [tandfonline.com]
- 9. epa.gov [epa.gov]
- 10. shimadzu.com [shimadzu.com]
Navigating Lipophilicity: A Comparative Analysis of 4-(2,2,2-Trifluoroacetyl)benzonitrile Derivatives
For researchers, scientists, and professionals in drug development, understanding the lipophilicity of a compound is paramount. This property, often expressed as the logarithm of the partition coefficient (LogP), critically influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the calculated LogP values for 4-(2,2,2-Trifluoroacetyl)benzonitrile and its derivatives, offering insights into how structural modifications, particularly halogenation, impact this key physicochemical parameter. Detailed experimental protocols for LogP determination are also provided to support further research.
Unveiling the Impact of Fluorination on Lipophilicity
The introduction of fluorine atoms into a molecule can significantly alter its lipophilicity. To illustrate this, the calculated LogP values (XLogP3) of a series of 4-acetylbenzonitrile derivatives were compiled and are presented in Table 1. The data indicates a clear trend where the degree of fluorination on the acetyl group corresponds to an increase in the LogP value, signifying greater lipophilicity.
| Compound Name | Structure | Calculated LogP (XLogP3) | PubChem CID |
| 4-Acetylbenzonitrile | C₉H₇NO | 1.5 | 74044 |
| 4-(2-Fluoroacetyl)benzonitrile | C₉H₆FNO | 1.6 | 15875429 |
| 4-(2-Chloroacetyl)benzonitrile | C₉H₆ClNO | 1.8 | 142493 |
| This compound | C₉H₄F₃NO | 2.4 | 123085 |
Table 1: Comparison of Calculated LogP (XLogP3) Values for 4-Acetylbenzonitrile Derivatives. The LogP values were obtained from the PubChem database.
The parent compound, 4-acetylbenzonitrile, has a calculated LogP of 1.5. The introduction of a single fluorine atom in 4-(2-fluoroacetyl)benzonitrile results in a modest increase in lipophilicity to a LogP of 1.6. The chloro-derivative, 4-(2-chloroacetyl)benzonitrile, shows a further increase to 1.8. A significant jump in lipophilicity is observed with the trifluoromethyl group in this compound, which has a calculated LogP of 2.4. This trend highlights the substantial contribution of fluorine atoms to increasing the lipophilicity of the benzonitrile scaffold.
Experimental Determination of Lipophilicity (LogP)
While calculated values provide a useful estimation, experimental determination of LogP is the gold standard for accurate assessment. The two most common methods are the shake-flask method and high-performance liquid chromatography (HPLC).
Shake-Flask Method (Gold Standard)
The shake-flask method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.
Protocol:
-
Preparation of Pre-saturated Solvents: n-Octanol is saturated with water, and water is saturated with n-octanol by vigorously mixing them and allowing the phases to separate overnight.
-
Sample Preparation: A known amount of the test compound is dissolved in either the pre-saturated n-octanol or water.
-
Partitioning: The solution is then mixed with a specific volume of the other pre-saturated solvent in a flask.
-
Equilibration: The flask is shaken for a set period to allow the compound to distribute between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and water layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Caption: Workflow of the Shake-Flask Method for LogP Determination.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method offers a faster, automated alternative for estimating LogP values. It is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.
Protocol:
-
System Setup: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: The test compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
-
Retention Time Measurement: The retention time of the test compound is measured.
-
LogP Calculation: The retention factor (k') for the test compound is calculated from its retention time and the column's dead time. The LogP of the test compound is then determined by interpolating its log(k') value on the calibration curve.
Caption: Workflow of the HPLC-based Method for LogP Estimation.
Conclusion
The lipophilicity of this compound derivatives is significantly influenced by the degree of halogenation on the acetyl group. The provided calculated LogP values serve as a valuable starting point for understanding the structure-lipophilicity relationship within this class of compounds. For definitive and highly accurate LogP values, the experimental methods detailed in this guide are recommended. This comparative guide provides a foundational understanding for researchers to rationally design and select compounds with optimal physicochemical properties for drug discovery and development.
A comparative study of the synthetic utility of trifluoroacetyl arenes
A Comparative Guide to the Synthetic Utility of Trifluoroacetyl Arenes for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into an aromatic system is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, bioavailability, and binding affinity. Trifluoroacetyl arenes, as key building blocks, offer a versatile platform for the synthesis of a wide array of trifluoromethylated compounds. This guide provides a comparative analysis of the synthetic utility of trifluoroacetyl arenes versus their non-fluorinated counterparts, acetophenones, in several key chemical transformations. The heightened electrophilicity of the carbonyl carbon in trifluoroacetyl arenes, due to the strong electron-withdrawing nature of the trifluoromethyl group, significantly influences their reactivity, often leading to unique synthetic outcomes.
Asymmetric Reduction of the Carbonyl Group
The asymmetric reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the trifluoromethyl group in trifluoroacetyl arenes makes the carbonyl carbon highly electrophilic and thus susceptible to reduction.
Comparative Performance:
Trifluoroacetyl arenes are excellent substrates for asymmetric reduction, often proceeding with high yield and enantioselectivity. For instance, the asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone using a chiral Ru complex can afford (R)-α-(trifluoromethyl)benzyl alcohol in 96% yield and 94% enantiomeric excess (ee).[1] This is a significant transformation as chiral α-trifluoromethyl alcohols are important building blocks in medicinal chemistry.[2][3] In comparison, the asymmetric reduction of acetophenone also proceeds with high efficiency using various catalytic systems, such as those derived from (R,R)-Hydrobenzoin and a borane source, which are analogous to the Corey-Bakshi-Shibata (CBS) reduction.[4]
Data Presentation:
| Ketone Substrate | Catalyst System | Reducing Agent | Yield (%) | ee (%) | Reference |
| 2,2,2-Trifluoroacetophenone | Chiral Ru Complex | Electrochemical | 96 | 94 (R) | [1] |
| Acetophenone | (R,R)-Hydrobenzoin/BH₃·THF | BH₃·THF | High | High (R) | [4] |
| 3,5-Bis(trifluoromethyl)acetophenone | Stenotrophomonas sp. HNNQ1 | 2-Propanol | 98.8 | 99.6 (R) | [5] |
Experimental Protocols:
Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone: A detailed procedure for the electrochemically promoted asymmetric hydrogen transfer reaction involves the use of a chiral Ru complex as the catalyst. The reaction can be carried out at room temperature under normal pressure with a charge amount of 0.5 F mol⁻¹, yielding the corresponding chiral alcohol with high yield and enantioselectivity.[1]
Asymmetric Reduction of Acetophenone: To a dry, nitrogen-flushed round-bottom flask containing (R,R)-Hydrobenzoin (10 mol%) in anhydrous THF, a borane-THF complex (1.2 equivalents) is added dropwise at 0 °C. After stirring for 30 minutes, a solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is monitored by TLC and, upon completion, quenched with methanol. The product is then isolated through a standard acid-base workup and purified by chromatography.[4]
Mandatory Visualization:
Caption: Workflow for the asymmetric reduction of trifluoroacetophenone and acetophenone.
Organocatalysis: Epoxidation of Alkenes
The strong electron-withdrawing effect of the trifluoromethyl group can activate the carbonyl group of trifluoroacetyl arenes, enabling them to act as efficient organocatalysts. A prime example is the epoxidation of alkenes.
Comparative Performance:
2,2,2-Trifluoroacetophenone has been identified as a highly efficient organocatalyst for the epoxidation of a wide range of olefins using hydrogen peroxide as a green oxidant.[6][7][8][9][10] The reaction proceeds with low catalyst loadings (2-5 mol%) and is significantly faster and higher yielding compared to when acetophenone is used as the catalyst. Under identical conditions where 2,2,2-trifluoroacetophenone gives a quantitative yield, acetophenone provides only an extremely low yield, highlighting the necessity of the perfluoroalkyl moiety for catalytic activity.[6]
Data Presentation:
| Alkene Substrate | Catalyst (5 mol%) | Oxidant | Yield (%) | Reference |
| Cyclooctene | 2,2,2-Trifluoroacetophenone | H₂O₂/MeCN | >99 | [6] |
| Cyclooctene | Acetophenone | H₂O₂/MeCN | <5 | [6] |
| 1-Octene | 2,2,2-Trifluoroacetophenone | H₂O₂/MeCN | 92 | [6] |
| (E)-Stilbene | 2,2,2-Trifluoroacetophenone | H₂O₂/MeCN | >99 | [6] |
Experimental Protocols:
General Procedure for Alkene Epoxidation: To a solution of the alkene (1.0 mmol) and 2,2,2-trifluoroacetophenone (0.05 mmol, 5 mol%) in tert-butyl alcohol (2 mL), an aqueous solution of K₂CO₃ buffer (0.6 M, with 4 x 10⁻⁵ M EDTA tetrasodium salt) and acetonitrile (0.5 mL) are added. To this mixture, 35% aqueous H₂O₂ (0.2 mL, 2.0 mmol) is added, and the reaction is stirred at room temperature for 1 hour. The reaction is then quenched with saturated aqueous Na₂S₂O₃ and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.[6]
Mandatory Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Access Towards Chiral α-trifluoromethyl Alcohols - ICS82 Abstract Submission Form [program.eventact.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.hanspub.org [pdf.hanspub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,2,2-Trifluoroacetophenone: an organocatalyst for an environmentally friendly epoxidation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.library.berkeley.edu [search.library.berkeley.edu]
Safety Operating Guide
Personal protective equipment for handling 4-(2,2,2-Trifluoroacetyl)benzonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(2,2,2-Trifluoroacetyl)benzonitrile (CAS No. 23516-85-0) was publicly available at the time of this writing. The following information is synthesized from data on closely related compounds, including other benzonitrile derivatives and trifluoromethyl-containing aromatic compounds. It is imperative to treat this chemical with extreme caution and to conduct a thorough risk assessment before handling.
This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who are handling this compound.
Hazard Identification and Classification
Based on analogous compounds like 4-(Trifluoromethyl)benzonitrile, this substance is anticipated to be a combustible solid or liquid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Due to the nitrile group, there is a potential for the release of highly toxic hydrogen cyanide gas, particularly in the presence of acids or upon combustion.
Anticipated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][3] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3] |
| Flammable Solids/Liquids | Category 4 | Combustible solid/liquid.[1] |
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted for any specific procedure.[4] The following table outlines the minimum required PPE for handling this compound.
Minimum PPE Requirements
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves | Double gloving with nitrile gloves is recommended.[5] |
| Body | Laboratory Coat & Apron | A fully buttoned laboratory coat is required. A chemical-resistant apron should be worn for larger quantities or when splashing is likely.[4] |
| Respiratory | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
